molecular formula C26H33ClN6O2 B608210 JNJ-28312141 CAS No. 885692-52-4

JNJ-28312141

Cat. No.: B608210
CAS No.: 885692-52-4
M. Wt: 497.0 g/mol
InChI Key: MVPKLZHNOLVZAU-UHFFFAOYSA-N
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Description

JNJ-28312141 free base is a potent, orally active, small-molecule inhibitor targeting the Colony-Stimulating Factor-1 Receptor (CSF1R or FMS) and FMS-like tyrosine kinase 3 (FLT3) . With an IC50 of 0.69 nM for CSF1R, it demonstrates high selectivity and is a valuable tool for probing signaling pathways in immunology and oncology . Its primary research value lies in its dual-action mechanism; by inhibiting CSF1R, it disrupts the differentiation, proliferation, and survival of cells in the monocyte/macrophage lineage, leading to a reduction in tumor-associated macrophages (TAMs) and osteoclasts . This makes it an excellent compound for studying the tumor microenvironment, particularly in contexts where CSF-1-dependent macrophages promote tumor growth and angiogenesis or contribute to cancer-induced bone destruction . Concurrently, its activity against FLT3 provides utility in models of acute myeloid leukemia (AML) . In proof-of-concept studies, oral administration of this compound caused dose-dependent suppression of solid tumor growth in xenograft models, correlated with a marked reduction in F4/80+ tumor-associated macrophages and decreased tumor microvasculature . In models of tumor-induced bone erosion, it was effective at preserving bone and reducing osteoclast numbers . The compound has the molecular formula C26H32N6O2 and a molecular weight of 460.58 . Researchers can utilize this compound free base to investigate pathways in cancer biology, bone metastasis, autoimmune diseases, and the role of macrophages in shaping the immunosuppressive tumor microenvironment .

Properties

CAS No.

885692-52-4

Molecular Formula

C26H33ClN6O2

Molecular Weight

497.0 g/mol

IUPAC Name

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H32N6O2.ClH/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25;/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34);1H

InChI Key

MVPKLZHNOLVZAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-28312141;  JNJ28312141;  JNJ 28312141;  JNJ-28312141 HCl;  JNJ-28312141 hydrochloride

Origin of Product

United States

Foundational & Exploratory

JNJ-28312141: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-28312141 is a potent and orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2][3][4] Additionally, it exhibits significant inhibitory activity against the FMS-like Tyrosine Kinase-3 (FLT3) receptor.[2][5][6] This dual inhibitory action positions this compound as a promising therapeutic agent in oncology, particularly in contexts where CSF-1-dependent macrophages and osteoclasts, or FLT3 mutations, play a crucial role in disease progression.[5][6] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and effects.

Core Mechanism of Action: CSF-1R and FLT3 Inhibition

This compound exerts its primary therapeutic effects through the competitive inhibition of the ATP-binding site of the CSF-1R tyrosine kinase. This action blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The binding of CSF-1 to its receptor is a critical step for the survival, proliferation, and differentiation of macrophages and their precursors, as well as for osteoclastogenesis.[5] By inhibiting CSF-1R, this compound effectively depletes tumor-associated macrophages (TAMs) and reduces osteoclast activity.[2][5]

Furthermore, this compound demonstrates potent inhibition of FLT3, a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML).[2][5] This dual activity suggests its potential utility in both solid tumors, where TAMs are implicated in tumor growth and angiogenesis, and in hematological malignancies like AML.[5]

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target/Cell Line Assay Type IC50 (nM)
CSF-1R (FMS)Kinase Assay0.69[1][2][3]
KITKinase Assay5[2]
AXLKinase Assay12[2]
TRKAKinase Assay15[2]
FLT3Kinase Assay30[2]
LCKKinase Assay88[2]
BDBM (Bone marrow-derived macrophages)Proliferation Assay2.6[1][3]
MV-4-11 (AML cell line, FLT3-ITD)Proliferation Assay21[1][2][3]
M-07e (Megakaryoblastic leukemia cell line)Proliferation Assay41[1][3]
TF-1 (Erythroleukemia cell line)Proliferation Assay150[1][3]

Experimental Protocols

CSF-1R Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on CSF-1R kinase activity.

  • Methodology: A biochemical assay was utilized to measure the phosphorylation of a synthetic substrate by purified recombinant human CSF-1R enzyme. The assay was performed in the presence of varying concentrations of this compound. The amount of phosphorylated substrate was quantified, typically using a fluorescence-based detection method, to calculate the IC50 value.

Cell Proliferation Assays
  • Objective: To assess the cytostatic or cytotoxic effects of this compound on various cell lines.

  • Methodology: Cells (e.g., BDBM, MV-4-11, M-07e, TF-1) were seeded in multi-well plates and incubated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was then determined using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®). The IC50 values were calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Human tumor cells (e.g., H460 non-small cell lung carcinoma) were implanted subcutaneously into immunocompromised mice.[2][5] Once tumors reached a palpable size, mice were treated with this compound or a vehicle control, typically via oral gavage.[5] Tumor volume was measured regularly throughout the study. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of macrophages (e.g., F4/80) and microvessel density (e.g., CD31).[2][7]

Visualizing the Mechanism of Action

Signaling Pathway of this compound Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF-1 CSF-1 CSF-1R CSF-1R (FMS) CSF-1->CSF-1R Binds P P CSF-1R->P Autophosphorylation This compound This compound This compound->CSF-1R Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Macrophage Survival/\nProliferation/\nDifferentiation Macrophage Survival/ Proliferation/ Differentiation Downstream Signaling->Macrophage Survival/\nProliferation/\nDifferentiation Osteoclastogenesis Osteoclastogenesis Downstream Signaling->Osteoclastogenesis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation This compound or Vehicle This compound or Vehicle Treatment Initiation->this compound or Vehicle Tumor Volume Measurement Tumor Volume Measurement This compound or Vehicle->Tumor Volume Measurement Regularly Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Tumor Weight Tumor Weight Endpoint Analysis->Tumor Weight Immunohistochemistry Immunohistochemistry Endpoint Analysis->Immunohistochemistry

References

JNJ-28312141: A Technical Guide to a Potent CSF-1R Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for JNJ-28312141, a potent and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). This document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to CSF-1R and this compound

Colony-Stimulating Factor-1 (CSF-1) and its receptor, CSF-1R (also known as FMS), are crucial regulators of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and osteoclasts.[1] In the context of oncology, the CSF-1/CSF-1R signaling axis is implicated in the recruitment and activity of tumor-associated macrophages (TAMs). These TAMs can contribute to a pro-tumoral microenvironment by promoting angiogenesis, suppressing immune responses, and facilitating metastasis.[1][2] Furthermore, this pathway is integral to osteoclast differentiation, playing a significant role in bone metastases and other skeletal-related events.[1][2]

This compound is a small molecule inhibitor designed to target the kinase activity of CSF-1R.[1] Preclinical studies have demonstrated its potential therapeutic utility in solid tumors, bone metastases, and acute myeloid leukemia (AML) due to its dual activity against CSF-1R and FMS-like tyrosine kinase 3 (FLT3).[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of the CSF-1R tyrosine kinase. This inhibition blocks the autophosphorylation of the receptor upon ligand (CSF-1) binding, thereby preventing the initiation of downstream signaling cascades. The downstream effects of this inhibition include a reduction in the number and activity of CSF-1R-dependent cells, most notably macrophages and osteoclasts.[1]

In the tumor microenvironment, the inhibition of CSF-1R by this compound leads to a dose-dependent reduction in TAMs.[1] This depletion of TAMs is associated with suppressed tumor growth and reduced tumor vascularity, highlighting the role of these macrophages in tumor angiogenesis.[1][2] In bone, this compound inhibits the formation of osteoclasts, thereby mitigating tumor-induced bone degradation.[1]

Furthermore, this compound exhibits inhibitory activity against FLT3, a receptor tyrosine kinase often mutated and constitutively activated in AML.[1] This dual inhibition provides a rationale for its potential application in FLT3-dependent leukemias.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (µM)
CSF-1R0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088

Data sourced from Manthey et al., 2009.[1]

Table 2: In Vitro Cellular Activity of this compound
Cell-Based AssayTarget/Cell LineIC50 (µM)
CSF-1-induced CSF-1R phosphorylationHEK cells expressing CSF-1R0.005
CSF-1-dependent proliferationMouse bone marrow-derived macrophages0.003
CSF-1-induced MCP-1 expressionHuman monocytes0.003
ITD-FLT3-dependent proliferationMV-4-11 cells0.021
FLT3 ligand-induced FLT3 phosphorylationBaf3 cells0.076
KIT-dependent proliferationMo7e cells0.041
TRKA-dependent proliferationTF-1 cells0.15

Data sourced from Manthey et al., 2009.[1]

Table 3: In Vivo Efficacy of this compound in H460 Lung Adenocarcinoma Xenograft Model
Treatment Group (Dose, p.o.)Mean Tumor Weight Reduction (%)
25 mg/kg21
50 mg/kg32
100 mg/kg45

Data sourced from Manthey et al., 2009.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the descriptions provided in Manthey et al., 2009.[1]

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Methodology:

  • Recombinant kinase domains were incubated in a buffer solution containing ATP and a suitable substrate peptide.

  • This compound was added at varying concentrations.

  • The kinase reaction was initiated and allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate was quantified using a suitable detection method, such as radioisotope incorporation or fluorescence-based assays.

  • IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based CSF-1R Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.

Methodology:

  • Human embryonic kidney (HEK) cells engineered to overexpress CSF-1R were cultured.

  • Cells were pre-incubated with various concentrations of this compound.

  • The cells were then stimulated with recombinant human CSF-1 to induce receptor phosphorylation.

  • Cell lysates were prepared, and proteins were separated by SDS-PAGE.

  • Phosphorylated CSF-1R and total CSF-1R levels were detected by Western blotting using specific antibodies.

  • The intensity of the phosphoprotein bands was quantified and normalized to the total protein levels to determine the dose-dependent inhibition.

Macrophage Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of primary macrophages dependent on CSF-1.

Methodology:

  • Bone marrow cells were harvested from mice and cultured in the presence of CSF-1 to differentiate them into bone marrow-derived macrophages (BMDMs).

  • BMDMs were seeded in microplates and treated with a range of this compound concentrations in the presence of CSF-1.

  • After a defined incubation period, cell proliferation was assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number.

  • IC50 values were determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To investigate the anti-tumor efficacy of orally administered this compound in a mouse model of human cancer.

Methodology:

  • Human H460 non-small cell lung cancer cells were implanted subcutaneously into immunocompromised mice.

  • Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

  • This compound was administered orally at various doses (e.g., 25, 50, and 100 mg/kg) on a daily schedule.

  • Tumor volumes were measured regularly using calipers.

  • At the end of the study, tumors were excised, weighed, and processed for histological and immunohistochemical analysis to assess for changes in tumor-associated macrophages (e.g., F4/80 staining) and microvessel density (e.g., CD31 staining).

Visualizations

CSF-1R Signaling Pathway and Inhibition by this compound

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF-1R pCSF1R p-CSF-1R (Autophosphorylation) CSF1R->pCSF1R Dimerization & Activation CSF1 CSF-1 CSF1->CSF1R Binds JNJ28312141 This compound JNJ28312141->CSF1R Inhibits Kinase Domain Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pCSF1R->Downstream Proliferation Macrophage/Osteoclast Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., H460 cells in mice) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Oral Administration of this compound or Vehicle randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Pre-defined analysis Tumor Excision, Weight Measurement, and Histology endpoint->analysis data_analysis Data Analysis and Statistical Evaluation analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Logical Relationship of this compound's Dual Mechanism of Action

Dual_Action JNJ28312141 This compound CSF1R_inhibition CSF-1R Inhibition JNJ28312141->CSF1R_inhibition FLT3_inhibition FLT3 Inhibition JNJ28312141->FLT3_inhibition macrophage_depletion Depletion of Tumor-Associated Macrophages (TAMs) CSF1R_inhibition->macrophage_depletion osteoclast_inhibition Inhibition of Osteoclastogenesis CSF1R_inhibition->osteoclast_inhibition leukemic_cell_inhibition Inhibition of FLT3-dependent Leukemic Cell Growth FLT3_inhibition->leukemic_cell_inhibition solid_tumor_efficacy Therapeutic Potential in Solid Tumors macrophage_depletion->solid_tumor_efficacy bone_ bone_ osteoclast_inhibition->bone_ aml_efficacy Therapeutic Potential in Acute Myeloid Leukemia leukemic_cell_inhibition->aml_efficacy bone_metastasis_efficacy Therapeutic Potential in Bone Metastases metastasis_efficacy metastasis_efficacy

Caption: The dual inhibitory action of this compound and its therapeutic implications.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The compound has been extensively characterized in preclinical studies.

Conclusion

This compound is a potent, orally available dual inhibitor of CSF-1R and FLT3. Preclinical evidence strongly supports its mechanism of action through the depletion of tumor-associated macrophages and inhibition of osteoclastogenesis, leading to anti-tumor and bone-protective effects. Its activity against FLT3 suggests a potential therapeutic role in acute myeloid leukemia. The data presented in this guide provide a comprehensive foundation for understanding the function and potential applications of this compound for researchers and drug development professionals.

References

JNJ-28312141: A Technical Guide to its Role in Macrophage Depletion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as FMS, and the FMS-related receptor tyrosine kinase-3 (FLT3).[1][2][3] The rationale for its development is rooted in the growing body of evidence that tumor-associated macrophages (TAMs) play a significant role in the progression and malignancy of various cancers.[1][2] CSF-1 is a critical growth factor for the differentiation and survival of macrophages and osteoclasts.[1][2] By inhibiting the CSF-1R signaling pathway, this compound effectively depletes these cell populations, thereby remodeling the tumor microenvironment and impeding tumor growth, angiogenesis, and bone metastasis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and quantitative effects of this compound on macrophage depletion.

Mechanism of Action: CSF-1R and FLT3 Inhibition

This compound exerts its primary effect through the competitive inhibition of ATP binding to the kinase domain of CSF-1R. This action blocks the autophosphorylation of the receptor and the subsequent downstream signaling cascades that are essential for macrophage survival and proliferation. The binding of CSF-1 to its receptor, CSF-1R, triggers a signaling cascade that is crucial for the survival and proliferation of macrophages. This compound, by inhibiting CSF-1R kinase activity, disrupts this vital signaling, leading to the depletion of CSF-1R-dependent macrophages.[2]

In addition to its potent activity against CSF-1R, this compound also demonstrates inhibitory activity against FLT3, a receptor tyrosine kinase often implicated in acute myeloid leukemia (AML).[1][2] This dual inhibitory profile suggests its potential therapeutic application in both solid tumors, where TAMs are prevalent, and in hematological malignancies like AML.[1]

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting its targets and affecting cell populations.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell Line/SystemIC50 (µmol/L)
CSF-1R Kinase ActivityBiochemical Assay0.00069
CSF-1 Induced CSF-1R PhosphorylationCSF-1R-HEK cells0.005
CSF-1 Dependent Macrophage ProliferationMouse Bone Marrow-Derived Macrophages0.003
CSF-1 Induced MCP-1 ExpressionHuman Monocytes0.003
ITD-FLT3 Dependent ProliferationMV-4-11 cells0.021
FLT3 Ligand-Induced FLT3 PhosphorylationRecombinant Baf3 cells0.076
KIT-Dependent ProliferationMo7e cells0.041
TRKA-Dependent ProliferationTF-1 cells0.15

Data sourced from Manthey et al., 2009.[2]

Table 2: In Vivo Efficacy of this compound in Macrophage Depletion (Mouse Model)

Treatment GroupTissueMacrophage Depletion (%)
20 mg/kg this compound (twice daily for 4 days)Subcutaneous Connective Tissue45%
100 mg/kg this compound (twice daily for 4 days)Subcutaneous Connective Tissue80%
100 mg/kg this compoundEpidermisSignificant Reduction
This compoundHepatic Macrophages (Wild-Type Mice)40%

Data sourced from Manthey et al., 2009.[2]

Table 3: In Vivo Efficacy of this compound in a H460 Lung Adenocarcinoma Xenograft Model (Nude Mice)

Treatment GroupParameterReduction (%)
100 mg/kg this compoundF4/80+ Tumor-Associated MacrophagesMarked Reduction
This compound (Dose-Dependent)Tumor Microvasculature (CD31+)66% (at highest dose)

Data sourced from Manthey et al., 2009.[2]

Table 4: In Vivo Efficacy of this compound in a MRMT-1 Mammary Carcinoma Rat Model

Treatment GroupParameterReduction (%)
20 mg/kg this compoundTRAP+ Tumor-Associated Osteoclasts~95%
ZoledronateTRAP+ Tumor-Associated Osteoclasts64%

Data sourced from Manthey et al., 2009.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro CSF-1R Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against CSF-1R kinase activity.

  • Method: A standard enzymatic assay was performed.

  • Procedure:

    • Recombinant CSF-1R kinase domain was incubated with a substrate peptide and ATP.

    • Varying concentrations of this compound were added to the reaction mixture.

    • The kinase reaction was allowed to proceed for a defined period.

    • The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

    • IC50 values were calculated from the dose-response curves.

Cell-Based CSF-1R Phosphorylation Assay
  • Objective: To assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.

  • Cell Line: Human Embryonic Kidney (HEK) cells transfected to express CSF-1R (CSF-1R-HEK).[4]

  • Procedure:

    • CSF-1R-HEK cells were pre-treated with various concentrations of this compound for 30 minutes.[4]

    • The cells were then stimulated with 25 ng/mL of CSF-1 for 10 minutes.[4]

    • Cell lysates were prepared, and proteins were separated by SDS-PAGE.

    • Western blot analysis was performed using antibodies specific for phosphorylated CSF-1R and total CSF-1R.[4]

    • The intensity of the phosphorylated CSF-1R band relative to the total CSF-1R band was quantified to determine the extent of inhibition.

In Vivo Macrophage Depletion Study
  • Objective: To quantify the depletion of resident macrophages in tissues following this compound administration.

  • Animal Model: Mice.

  • Procedure:

    • Mice were administered this compound orally twice daily for 4 days at doses of 20 mg/kg and 100 mg/kg.[2]

    • At the end of the treatment period, skin and liver tissues were harvested.

    • Tissue sections were prepared for immunohistochemistry.

    • Sections were stained with an antibody against the macrophage marker F4/80.[2][4]

    • The number of F4/80-positive cells was counted in defined areas of the epidermis, subcutaneous connective tissue, and liver to determine the percentage of macrophage depletion compared to vehicle-treated control animals.[2]

Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound and its effect on tumor-associated macrophages and angiogenesis.

  • Animal Model: Nude mice.

  • Cell Line: H460 human non-small cell lung adenocarcinoma cells.[1][2]

  • Procedure:

    • H460 cells were inoculated subcutaneously into nude mice.[4]

    • Once tumors were established, mice were treated with this compound (e.g., 25, 50, or 100 mg/kg) or vehicle, administered orally.[4]

    • Tumor volumes were measured regularly using calipers.[4]

    • At the end of the study, tumors were excised, and tissue sections were prepared.

    • Immunohistochemical staining was performed for F4/80 (to identify TAMs) and CD31 (to assess microvessel density).[2][4]

    • The number of TAMs and the microvessel density were quantified and compared between treated and control groups.

Visualizations: Signaling Pathways and Experimental Workflows

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CSF1R CSF-1R P_CSF1R Phosphorylated CSF-1R CSF1R->P_CSF1R Autophosphorylation JNJ This compound JNJ->CSF1R Inhibits CSF1 CSF-1 CSF1->CSF1R Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_CSF1R->Downstream Activates Survival Macrophage Survival & Proliferation Downstream->Survival Promotes

Caption: CSF-1R Signaling Inhibition by this compound.

Xenograft_Workflow start Start inoculation Subcutaneous Inoculation of H460 Tumor Cells into Nude Mice start->inoculation establishment Tumor Establishment inoculation->establishment treatment Oral Administration of This compound or Vehicle establishment->treatment measurement Regular Tumor Volume Measurement treatment->measurement endpoint Study Endpoint measurement->endpoint Pre-defined Time or Tumor Size Reached harvest Tumor Excision and Tissue Processing endpoint->harvest analysis Immunohistochemical Analysis (F4/80, CD31) harvest->analysis end End analysis->end

Caption: In Vivo Tumor Xenograft Experimental Workflow.

Conclusion

This compound is a potent dual inhibitor of CSF-1R and FLT3 that has demonstrated significant efficacy in depleting macrophage populations in both healthy tissues and the tumor microenvironment. Its mechanism of action, centered on the inhibition of the CSF-1/CSF-1R survival pathway for macrophages, has been validated through a series of in vitro and in vivo experiments. The quantitative data clearly indicate a dose-dependent reduction in macrophages and associated anti-tumor effects, such as reduced angiogenesis. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this compound and other CSF-1R inhibitors as promising therapeutic agents in oncology. The ability to modulate the tumor microenvironment by targeting TAMs represents a critical strategy in the development of next-generation cancer therapies.

References

JNJ-28312141: A Technical Guide on its Inhibitory Effects on Osteoclastogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28312141 is a potent and orally active small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) kinase.[1][2] CSF-1R signaling is essential for the proliferation, differentiation, and survival of macrophages and their specialized bone-resorbing derivatives, the osteoclasts. By targeting CSF-1R, this compound effectively suppresses osteoclastogenesis, leading to a reduction in bone resorption. This technical guide provides a comprehensive overview of the effects of this compound on osteoclastogenesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect on osteoclastogenesis primarily by targeting the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events crucial for the development and function of osteoclasts.

This compound acts as an ATP-competitive inhibitor at the kinase domain of CSF-1R, preventing its autophosphorylation and subsequent activation. This blockade of CSF-1R signaling inhibits the proliferation and differentiation of osteoclast precursors and reduces the survival of mature osteoclasts.[1] Consequently, the number of functional osteoclasts is diminished, leading to a decrease in bone resorption.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterAssayCell TypeIC50
Kinase InhibitionCSF-1R kinase assay-0.69 nM
Cell ProliferationCSF-1-dependent proliferationMouse Bone Marrow Macrophages3 nM
Cytokine ExpressionCSF-1-induced MCP-1 expressionHuman Monocytes3 nM

Data sourced from Manthey et al., 2009.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Tumor-Induced Osteolysis

Treatment GroupParameterResult
This compoundReduction in tumor-associated osteoclastsSuperior to Zoledronate
This compoundPreservation of cortical and trabecular boneSignificant preservation
ZoledronateReduction in tumor-associated osteoclastsEffective, but less than this compound
ZoledronatePreservation of cortical and trabecular boneSignificant preservation

Data qualitatively described in Manthey et al., 2009.[1][2]

Experimental Protocols

In Vitro Osteoclastogenesis Assay

This protocol describes a method to assess the direct effect of this compound on the differentiation of osteoclasts from precursor cells.

3.1.1. Materials

  • Murine bone marrow macrophages (BMMs) or RAW 264.7 macrophage cell line

  • Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant murine Macrophage Colony-Stimulating Factor (M-CSF)

  • Recombinant murine Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • This compound (stock solution in DMSO)

  • Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

  • 96-well plates

3.1.2. Procedure

  • Cell Seeding: Seed BMMs or RAW 264.7 cells in a 96-well plate at a density of 1x10^4 cells/well in α-MEM containing M-CSF (30 ng/mL).

  • Induction of Osteoclastogenesis: After 24 hours, replace the medium with fresh α-MEM containing M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.

  • Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the culture medium. Include a vehicle control (DMSO).

  • Culture: Incubate the plates for 4-5 days, replacing the medium with fresh medium containing the respective treatments every 2 days.

  • TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol.

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.

In Vivo Model of Tumor-Induced Bone Destruction

This protocol is based on the study by Manthey et al. (2009) to evaluate the in vivo efficacy of this compound in a rat model of bone metastases.[1][2]

3.2.1. Materials

  • Female rats

  • MRMT-1 mammary carcinoma cells

  • This compound

  • Zoledronate (as a comparator)

  • Vehicle control

  • Micro-computed tomography (µCT) scanner

  • Histology equipment and reagents (for TRAP staining)

3.2.2. Procedure

  • Tumor Cell Inoculation: Inoculate MRMT-1 mammary carcinoma cells into the tibia of the rats to induce bone lesions.

  • Treatment Administration: Begin treatment with this compound (e.g., daily oral gavage), zoledronate (e.g., subcutaneous injection), or vehicle control.

  • Monitoring: Monitor tumor growth and bone integrity throughout the study period.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tibias.

  • µCT Analysis: Analyze the tibias using µCT to assess bone volume, trabecular architecture, and cortical bone thickness.

  • Histological Analysis: Decalcify the bone samples, embed in paraffin, and section for histological analysis. Perform TRAP staining to identify and quantify osteoclasts on the bone surface.

Signaling Pathways and Experimental Workflows

CSF-1R Signaling Pathway in Osteoclastogenesis

CSF1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds P_CSF1R p-CSF-1R CSF1R->P_CSF1R Autophosphorylation JNJ This compound JNJ->P_CSF1R Inhibits PI3K PI3K P_CSF1R->PI3K Activates Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Osteoclastogenesis_Pathway cluster_precursors Osteoclast Precursors cluster_osteoclast Mature Osteoclast Progenitor Myeloid Progenitor PreOsteoclast Pre-osteoclast Progenitor->PreOsteoclast Proliferation & Survival MatureOC Multinucleated Osteoclast PreOsteoclast->MatureOC Differentiation & Fusion Resorption Bone Resorption MatureOC->Resorption CSF1 CSF-1 CSF1->Progenitor RANKL RANKL RANKL->PreOsteoclast JNJ This compound JNJ->Progenitor Inhibits InVitro_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Seed Seed BMMs/ RAW 264.7 cells Induce Add M-CSF & RANKL Seed->Induce Treat Add this compound (or Vehicle) Induce->Treat Incubate Incubate 4-5 days Treat->Incubate Stain TRAP Staining Incubate->Stain Quantify Quantify TRAP+ Multinucleated Cells Stain->Quantify

References

JNJ-28312141: A Dual CSF-1R/FLT3 Kinase Inhibitor in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

JNJ-28312141 is an orally active small molecule that functions as a potent dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] Its activity against both these receptor tyrosine kinases gives it potential therapeutic utility in acute myeloid leukemia (AML), particularly in subtypes dependent on FLT3 signaling.[1][5] Preclinical studies have demonstrated its efficacy in FLT3-dependent AML xenograft models, where it induced tumor regression.[1][5][6] This technical guide details the preclinical data and experimental methodologies used to evaluate this compound in AML models.

Mechanism of Action

This compound exerts its anti-leukemic effects by targeting key signaling pathways involved in cell proliferation and survival. In a subset of AML cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving leukemic cell growth. This compound directly inhibits this aberrant signaling. Additionally, its inhibition of CSF-1R can modulate the tumor microenvironment by targeting CSF-1-dependent tumor-associated macrophages.[1][7]

JNJ_28312141_Mechanism_of_Action cluster_membrane Cell Membrane cluster_drug cluster_pathways Downstream Signaling cluster_outcome Cellular Outcome FLT3 FLT3 Proliferation_Survival Cell Proliferation & Survival Pathways (e.g., STAT5, PI3K/AKT, MAPK) FLT3->Proliferation_Survival Activates CSF-1R CSF-1R CSF-1R->Proliferation_Survival Activates This compound This compound This compound->FLT3 Inhibits This compound->CSF-1R Inhibits Leukemic_Cell_Growth_Inhibition Inhibition of Leukemic Cell Growth Proliferation_Survival->Leukemic_Cell_Growth_Inhibition Blocked by this compound

Caption: Mechanism of this compound targeting FLT3 and CSF-1R.

Data Presentation

Kinase Inhibition Profile

This compound was profiled against a panel of 115 kinases to determine its selectivity. The primary targets and other significantly inhibited kinases are summarized below.

Kinase TargetIC50 (µmol/L)
CSF-1R0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT3 0.030
LCK0.088
Data sourced from a fluorescence polarization competition immunoassay.[5]
Cellular Activity

The compound's functional activity was assessed in various cell-based assays, including inhibition of receptor phosphorylation and cell proliferation.

Cell-Based AssayCell Line / Primary CellsIC50 (µmol/L)
CSF-1 Induced CSF-1R PhosphorylationHEK293 (recombinant)0.005
CSF-1 Dependent ProliferationMouse Macrophages0.003
CSF-1 Induced MCP-1 ExpressionHuman Monocytes0.003
ITD-FLT3 Dependent Proliferation MV-4-11 (AML) 0.021
FLT3 Ligand-Induced FLT3 PhosphorylationBaf3 (recombinant)0.076
KIT Dependent ProliferationMo7e (Erythroleukemia)0.041
TRKA Dependent ProliferationTF-1 (Myeloid Leukemia)0.15
ITD: Internal Tandem Duplication.[5]
In Vivo Efficacy in AML Xenograft Model

The anti-tumor activity of this compound was evaluated in a subcutaneous xenograft model using the FLT3-ITD positive MV-4-11 human AML cell line.

Treatment Group (Oral, b.i.d.)Dose (mg/kg)Outcome
Vehicle Control-Progressive Tumor Growth
This compound10Tumor Growth Inhibition
This compound50Tumor Regression
This compound100Tumor Regression
b.i.d.: twice daily (except once daily on weekends).[5]

Experimental Protocols

Kinase Assays

The IC50 values for CSF-1R, FLT3, KIT, AXL, and TRKA were determined using a fluorescence polarization competition immunoassay.

  • Enzyme Preparation : The tyrosine kinase domain of CSF-1R (amino acids 538-972) was expressed in a baculovirus system and purified.[5]

  • Reaction Mixture : The assay measured the phosphorylation of a synthetic peptide substrate. Final concentrations in the 10 µL reaction were:

    • 100 mmol/L HEPES (pH 7.5)

    • 1 mmol/L DTT

    • 0.01% Tween 20

    • 2% DMSO

    • 308 µmol/L peptide substrate

    • 1 mmol/L ATP

    • 5 mmol/L MgCl2

    • 0.7 nmol/L CSF-1R enzyme[5]

  • Procedure :

    • The reaction was initiated by adding ATP and incubated for 80 minutes at room temperature.

    • Reactions were stopped with 1.2 µL of 50 mmol/L EDTA.

    • A 10 µL mixture of anti-phosphotyrosine antibody, PTK green tracer, and dilution buffer was added.

    • After a 30-minute incubation, fluorescence polarization was read at 485 nm excitation and 530 nm emission.[5]

  • Data Analysis : IC50 values were calculated based on 100% (EDTA) and 0% (DMSO) inhibition controls.[5]

Cellular Proliferation Assays

The effect of this compound on the proliferation of various leukemia cell lines was assessed. The protocol for the FLT3-dependent MV-4-11 AML cell line is detailed below.

  • Cell Plating : MV-4-11 cells, which are growth factor-independent due to a constitutive FLT3-ITD mutation, were dispensed into microtiter plates at a density of 10,000 cells per well.[5]

  • Compound Addition : Graded concentrations of this compound were added to the wells.

  • Incubation : Plates were incubated for 72 hours.

  • Viability Assessment : Relative cell numbers were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculation : Growth was calculated based on the difference in luminescence between day 3 and day 0.[5]

MV-4-11 AML Human Xenograft Model

This in vivo study was designed to assess the efficacy of orally administered this compound on established AML tumors.

AML_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (11 Days) cluster_analysis Analysis Cell_Prep 1. Prepare MV-4-11 Cells (2.5 x 10^7/mL in PBS/Matrigel) Implantation 2. Subcutaneous Injection (0.2 mL into nu/nu mice) Cell_Prep->Implantation Tumor_Growth 3. Allow Tumors to Grow (Mean volume ~288 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups (n=15 per group) Tumor_Growth->Randomization Dosing 5. Oral Dosing (b.i.d.) - Vehicle (HPβCD) - this compound (10, 50, 100 mg/kg) Randomization->Dosing Tumor_Measurement 6. Measure Tumor Volumes (Caliper measurements) Dosing->Tumor_Measurement PK_PD 7. Assess Phosphorylated FLT3 (Immunoprecipitation & Western Blot) Tumor_Measurement->PK_PD

Caption: Workflow for the MV-4-11 AML xenograft model experiment.

  • Cell Implantation : Female CD-1 nu/nu mice were subcutaneously injected in the inguinal region with 2.5 x 10⁷ MV-4-11 cells suspended in a 1:1 mixture of PBS and Matrigel.[5]

  • Tumor Establishment : Tumors were allowed to grow for three weeks until they reached a mean volume of 288 mm³.

  • Treatment : Mice were randomized into four groups (n=15 each) and dosed orally for 11 days. Dosing was twice daily on weekdays and once daily on weekends.

    • Group 1: Vehicle (20% hydroxypropyl-β-cyclodextrin - HPβCD)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (50 mg/kg)

    • Group 4: this compound (100 mg/kg)[5]

  • Efficacy Endpoint : Tumor volumes were measured throughout the study using calipers.

  • Pharmacodynamic Analysis : To confirm target engagement, phosphorylated FLT3 was assessed in tumor lysates via immunoprecipitation followed by immunoblotting.[5]

  • Statistical Analysis : Differences between treated and vehicle control groups were analyzed using ANOVA and Dunnett's t-test. A P-value of ≤0.05 was considered statistically significant.[5]

References

JNJ-28312141: A CSF-1R/FLT3 Kinase Inhibitor for the Treatment of Bone Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to the novel dual kinase inhibitor, JNJ-28312141, with a specific focus on its potential application in the treatment of bone metastasis. This compound is an orally active small molecule that potently inhibits both Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1]

The rationale for the development of this compound in the context of bone metastasis is centered on the critical role of CSF-1R signaling in the differentiation and function of macrophages and osteoclasts.[2][3][4] Tumor-associated macrophages (TAMs) are known to promote tumor growth, angiogenesis, and metastasis, while osteoclasts are the primary mediators of bone resorption, a hallmark of osteolytic bone metastases. By inhibiting CSF-1R, this compound aims to reduce the population of these key myeloid cells within the tumor microenvironment, thereby impeding tumor progression and protecting against bone destruction.

Mechanism of Action: Dual Inhibition of CSF-1R and FLT3

This compound functions as a potent inhibitor of the CSF-1R kinase.[1] The binding of CSF-1 to its receptor, CSF-1R, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events that regulate the survival, proliferation, differentiation, and chemotaxis of macrophages and osteoclasts.[2][3][4] this compound blocks this initial phosphorylation step, thereby abrogating the downstream signaling pathways.

In addition to its activity against CSF-1R, this compound also demonstrates potent inhibition of FLT3, a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML).[1] This dual activity suggests a potential therapeutic application for this compound in both solid tumors with high macrophage infiltration and certain hematological malignancies.

Signaling Pathway of CSF-1R in Macrophages and Osteoclasts

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription JNJ28312141 This compound JNJ28312141->Dimerization Inhibits CellResponse Macrophage/Osteoclast Survival, Proliferation, Differentiation Transcription->CellResponse

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy in Bone Metastasis Models

The antitumor and bone-protective effects of this compound have been evaluated in two key preclinical models: a human non-small cell lung cancer (NSCLC) xenograft model in mice and a syngeneic rat mammary carcinoma model of bone metastasis.

NCI-H460 Human Lung Tumor Xenograft Model

This model was utilized to assess the impact of this compound on the growth of a solid tumor known to have significant macrophage infiltration.

Experimental Protocol:

  • Cell Line: NCI-H460 human non-small cell lung cancer cells.

  • Animal Model: Athymic nude mice.[5][6]

  • Tumor Implantation: 1 x 10^6 NCI-H460 cells were injected subcutaneously into the flank of each mouse.[5][6]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally at doses of 25, 50, and 100 mg/kg.

  • Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were harvested for immunohistochemical analysis of macrophage infiltration (F4/80 staining) and microvessel density (CD31 staining).

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 28% Tumor Growth InhibitionReduction in F4/80+ Macrophages (%)Reduction in CD31+ Microvessels (%)
Vehicle-~1400---
This compound25~900~36%Not specifiedNot specified
This compound50~600~57%Not specifiedNot specified
This compound100~400~71%Marked reduction~66%

Data are approximate values interpreted from graphical representations in Manthey et al., 2009.

MRMT-1 Rat Mammary Carcinoma Bone Metastasis Model

This model directly evaluates the efficacy of this compound in preventing tumor-induced bone destruction.

Experimental Protocol:

  • Cell Line: MRMT-1 rat mammary carcinoma cells.[7]

  • Animal Model: Female Sprague-Dawley rats.

  • Tumor Implantation: 3 x 10^4 MRMT-1 cells were injected directly into the medullary cavity of the proximal tibia.[7]

  • Treatment: this compound was administered orally at 20 mg/kg. Zoledronate, a standard-of-care bisphosphonate, was used as a comparator.

  • Endpoints: Bone integrity was assessed by radiography and micro-computed tomography (µCT). Histological analysis was performed to quantify osteoclasts and tumor burden in the bone.

Quantitative Data Summary:

Treatment GroupDoseMean Osteoclast Number per mm of Bone SurfaceMean Tumor Area in Bone (mm²)Bone Lesion Score (Radiography)
Vehicle-HighHighSevere
This compound20 mg/kgSignificantly ReducedSignificantly ReducedMarkedly Improved
ZoledronateNot specifiedReducedReducedImproved

Qualitative descriptions are based on the findings of Manthey et al., 2009. The study reported that this compound was superior to zoledronate in reducing the number of tumor-associated osteoclasts.[1]

Experimental Workflow for Preclinical Bone Metastasis Studies

experimental_workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Culture (NCI-H460 or MRMT-1) tumor_implantation Tumor Implantation (Subcutaneous or Intratibial) cell_culture->tumor_implantation animal_model Animal Model (Nude Mouse or Rat) animal_model->tumor_implantation randomization Randomization tumor_implantation->randomization treatment_admin Treatment Administration (this compound, Zoledronate, or Vehicle) randomization->treatment_admin tumor_measurement Tumor Volume Measurement treatment_admin->tumor_measurement imaging Bone Imaging (Radiography, µCT) treatment_admin->imaging histology Histological Analysis (H&E, IHC for F4/80, CD31) treatment_admin->histology data_analysis Statistical Analysis tumor_measurement->data_analysis imaging->data_analysis histology->data_analysis

Caption: General workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for bone metastasis. Its mechanism of action, targeting the key cell types responsible for tumor support and bone destruction, offers a promising and differentiated approach compared to existing therapies. The in vivo studies demonstrate significant efficacy in reducing tumor growth and preserving bone integrity.

Further research is warranted to fully elucidate the clinical potential of this compound. This includes combination studies with other anticancer agents, such as chemotherapy or immunotherapy, and investigation into its activity in other types of bone-metastasizing cancers. The dual inhibition of CSF-1R and FLT3 also presents an opportunity for its use in patient populations with both solid tumors and hematological malignancies. Continued development and clinical evaluation of this compound and other CSF-1R inhibitors will be crucial in advancing the treatment landscape for patients with bone metastasis.

References

JNJ-28312141: A Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-28312141 is a potent, orally active small molecule inhibitor targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical regulator of macrophage and osteoclast function. By disrupting the CSF-1/CSF-1R signaling axis, this compound exerts significant anti-inflammatory effects, primarily through the depletion of tumor-associated macrophages (TAMs) and inhibition of osteoclast-mediated bone destruction. This document provides an in-depth technical overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways. The primary focus of available research has been on its application in oncology, where inflammation is a key driver of tumor progression and metastasis.

Core Mechanism of Action: Inhibition of the CSF-1R Signaling Pathway

The anti-inflammatory activity of this compound is principally derived from its high-affinity inhibition of CSF-1R (also known as FMS). CSF-1R is a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of myeloid lineage cells, including macrophages and osteoclasts.[1] In many pathological states, such as cancer, excessive signaling through the CSF-1R pathway contributes to a pro-inflammatory microenvironment that supports disease progression.[1]

Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including PI3K/AKT and MAPK (ERK), which ultimately regulate gene expression to promote cell survival and proliferation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing this initial autophosphorylation, thereby blocking all subsequent downstream signaling.

DOT script for the CSF-1R signaling pathway and the inhibitory action of this compound.

CSF1R_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF-1R (inactive dimer) CSF1R_active CSF-1R (active dimer) (Phosphorylated) CSF1R->CSF1R_active Dimerization & Autophosphorylation PI3K PI3K CSF1R_active->PI3K Activation MAPK MAPK (ERK) CSF1R_active->MAPK Activation CSF1 CSF-1 Ligand CSF1->CSF1R Binding AKT AKT PI3K->AKT Proliferation Macrophage/Osteoclast Proliferation, Survival, Differentiation AKT->Proliferation MAPK->Proliferation JNJ28312141 This compound JNJ28312141->CSF1R_active

Caption: CSF-1R signaling pathway and the inhibitory point of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase and Cell-Based Assay Potency of this compound
Target/AssayIC50 (µM)Cell Line/SystemReference
Primary Target
CSF-1R (kinase activity)0.00069Biochemical Assay[2]
CSF-1 induced CSF-1R phosphorylation0.005CSF-1R transfected HEK cells[2]
CSF-1 dependent macrophage proliferation0.003Primary mouse macrophages[2]
CSF-1 induced MCP-1 expression0.003Human monocytes[2]
Secondary Targets / Kinase Selectivity
KIT0.005Biochemical Assay[2]
AXL0.012Biochemical Assay[2]
TRKA0.015Biochemical Assay[2]
FLT30.030Biochemical Assay[2]
LCK0.088Biochemical Assay[2]
ITD-FLT3 dependent proliferation0.021MV-4-11 cells[2]
KIT-dependent proliferation0.041Mo7e cells[2]
TRKA-dependent proliferation0.15TF-1 cells[2]
A comprehensive screen against 115 other kinases revealed that 98 were not inhibited by 50% at a concentration of 1 µM, indicating a narrow kinase selectivity profile. Full details are available in the supplementary materials of the cited reference.[2]
Table 2: In Vivo Efficacy of this compound in Preclinical Models
ModelSpeciesTreatmentKey FindingsReference
H460 Non-Small Cell Lung Cancer Xenograft Nude MiceThis compound (25, 50, 100 mg/kg, p.o.)- Dose-dependent reduction in tumor growth (21%, 32%, and 45% reduction in tumor weight at 25, 50, and 100 mg/kg, respectively).- Dose-dependent reduction in F4/80+ tumor-associated macrophages (TAMs).- 66% reduction in CD31+ microvasculature at 100 mg/kg.[2]
MRMT-1 Mammary Carcinoma Bone Erosion Model RatsThis compound (20, 60 mg/kg, p.o.)- Significant preservation of tibial bone structure.- ~95% reduction in TRAP+ tumor-associated osteoclasts.[2]
Macrophage Depletion in Skin MiceThis compound (20, 100 mg/kg, p.o.)- Depletion of macrophages in subcutaneous connective tissue by 45% (20 mg/kg) and 80% (100 mg/kg).- Significant reduction of epidermal macrophages at 100 mg/kg.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vitro CSF-1R Kinase Assay

This protocol outlines a method to determine the direct inhibitory activity of this compound on CSF-1R kinase activity.

  • Objective: To quantify the IC50 of this compound against recombinant CSF-1R.

  • Materials:

    • Recombinant human CSF-1R kinase domain.

    • Poly(Glu,Tyr) 4:1 peptide substrate.

    • ATP (Adenosine triphosphate).

    • This compound (in DMSO).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • 96-well microplates.

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add the CSF-1R enzyme to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and ATP.

    • Allow the reaction to proceed for a defined period (e.g., 45-60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a luminescence-based detection reagent like ADP-Glo™.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

DOT script for the in vitro CSF-1R kinase assay workflow.

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilutions of this compound start->prep_compound add_compound Add compound/vehicle to 96-well plate prep_compound->add_compound add_enzyme Add CSF-1R enzyme add_compound->add_enzyme incubate1 Incubate briefly add_enzyme->incubate1 start_reaction Initiate reaction with ATP and substrate incubate1->start_reaction incubate2 Incubate at 30°C (45-60 min) start_reaction->incubate2 stop_reaction Stop reaction and add detection reagent incubate2->stop_reaction read_plate Read luminescence stop_reaction->read_plate analyze Calculate % inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro CSF-1R kinase inhibition assay.

Cell-Based CSF-1R Phosphorylation Assay

This assay measures the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.

  • Objective: To determine the IC50 of this compound for the inhibition of CSF-1R phosphorylation.

  • Materials:

    • HEK293 cells stably transfected with human CSF-1R.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Recombinant human CSF-1.

    • This compound (in DMSO).

    • Lysis buffer with phosphatase and protease inhibitors.

    • Antibodies: anti-phospho-CSF-1R (Tyr723) and anti-total-CSF-1R.

    • Western blot reagents and equipment.

  • Procedure:

    • Plate CSF-1R-HEK cells and grow to near confluence.

    • Serum-starve the cells overnight to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate the cells with a fixed concentration of CSF-1 (e.g., 25 ng/mL) for 10 minutes at 37°C.

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.

    • Probe the blots with anti-phospho-CSF-1R and anti-total-CSF-1R antibodies.

    • Quantify the band intensities and normalize the phospho-CSF-1R signal to the total CSF-1R signal.

    • Calculate the IC50 value based on the inhibition of CSF-1-induced phosphorylation.

H460 Non-Small Cell Lung Cancer Xenograft Model

This in vivo model assesses the effect of this compound on tumor growth in a context where the tumor cells themselves are not directly targeted, but the tumor-supporting stroma (macrophages) is.

  • Objective: To evaluate the in vivo efficacy of this compound on tumor growth, macrophage infiltration, and angiogenesis.

  • Materials:

    • H460 human non-small cell lung cancer cells.

    • Immunocompromised mice (e.g., nude mice).

    • This compound formulation for oral gavage.

    • Calipers for tumor measurement.

    • Reagents for immunohistochemistry (e.g., anti-F4/80 for macrophages, anti-CD31 for blood vessels).

  • Procedure:

    • Subcutaneously inoculate H460 cells into the flank of nude mice.

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, this compound at various doses).

    • Administer this compound or vehicle orally according to the planned schedule (e.g., twice daily).

    • Measure tumor volumes with calipers at regular intervals (e.g., 2-3 times per week).

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Process a portion of the tumor tissue for immunohistochemical analysis of macrophage (F4/80) and microvessel (CD31) density.

DOT script for the H460 xenograft model workflow.

Xenograft_Workflow start Start inoculate Subcutaneously inoculate mice with H460 cells start->inoculate tumor_growth Allow tumors to grow to ~100-150 mm³ inoculate->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or vehicle (p.o.) randomize->treat monitor Measure tumor volume and body weight regularly treat->monitor end_study End of study: Euthanize and excise tumors monitor->end_study After defined period analysis Tumor weight analysis and Immunohistochemistry (F4/80, CD31) end_study->analysis end End analysis->end

Caption: Workflow for the H460 xenograft anti-tumor efficacy study.

Conclusion

This compound is a potent and selective inhibitor of CSF-1R with demonstrated anti-inflammatory activity in preclinical models of cancer. Its mechanism of action, centered on the depletion of key inflammatory cells like macrophages and osteoclasts, provides a strong rationale for its therapeutic potential in diseases where these cells play a pathogenic role. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further study and application of CSF-1R inhibitors. While the development of this compound has primarily been documented in the context of oncology, its potent anti-inflammatory properties may warrant investigation in other inflammatory conditions.

References

JNJ-28312141: A Comprehensive Technical Profile of a Selective CSF-1R/FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of JNJ-28312141, a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). The information presented herein is intended to support further research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and screening workflow.

Core Data: Kinase Selectivity Profile

This compound was profiled against a panel of 115 kinases to determine its selectivity. The compound demonstrates high potency against its primary target, CSF-1R, with an IC50 value in the sub-nanomolar range.[1] Notably, it exhibits a narrow kinase selectivity profile, with significant activity against a small number of other kinases.[1] A summary of the most potently inhibited kinases is presented in Table 1. Of the 115 kinases tested, 98 were not inhibited by 50% at a concentration of 1 µmol/L, indicating a high degree of selectivity.[1]

Kinase TargetIC50 (µmol/L)
CSF-1R0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088
Table 1: Biochemical IC50 values for the most potently inhibited kinases by this compound. [1]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of CSF-1R and FLT3. CSF-1R is a key regulator of macrophage and osteoclast proliferation, differentiation, and survival.[1] By inhibiting CSF-1R, this compound can deplete tumor-associated macrophages (TAMs), which are implicated in tumor growth, angiogenesis, and metastasis.[1] FLT3 is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of certain leukemias, particularly Acute Myeloid Leukemia (AML).[1] The dual inhibition of these kinases provides a potential therapeutic strategy for solid tumors, bone metastases, and AML.[1]

G cluster_membrane Cell Membrane cluster_downstream_csf1r CSF-1R Signaling cluster_downstream_flt3 FLT3 Signaling CSF1R CSF-1R Macrophage Macrophage Proliferation & Survival CSF1R->Macrophage Promotes Osteoclast Osteoclast Differentiation CSF1R->Osteoclast Promotes FLT3 FLT3 Leukemia Leukemia Cell Proliferation FLT3->Leukemia Promotes JNJ This compound JNJ->CSF1R Inhibits JNJ->FLT3 Inhibits

Figure 1: this compound Signaling Pathway Inhibition.

Experimental Protocols

The following sections describe the methodologies employed to characterize the kinase selectivity and cellular activity of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against a broad panel of kinases.

Methodology: A radiometric kinase assay was likely employed to measure the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the purified kinase, a specific substrate peptide, and a buffer solution with appropriate cofactors (e.g., MgCl2, MnCl2).

  • Compound Addition: this compound is serially diluted and added to the reaction mixtures to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each individual kinase to ensure accurate IC50 determination.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is terminated, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unincorporated ATP.

  • Detection and Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager. The percentage of kinase inhibition is calculated relative to the vehicle control for each compound concentration. IC50 values are then determined by fitting the data to a four-parameter logistic equation.

Cell-Based Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of CSF-1R and FLT3 in a cellular context.

Methodology: An immunoblotting-based assay is used to detect the phosphorylation status of the target receptors in cells.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected to express the full-length wild-type CSF-1R or FLT3.

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 30 minutes).

  • Ligand Stimulation: The cells are then stimulated with the respective ligands, CSF-1 or FLT3 ligand, for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.

  • Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

  • Immunoblotting:

    • Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-CSF-1R).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated receptor is quantified. To normalize for protein loading, the membranes are often stripped and re-probed with an antibody against the total, non-phosphorylated form of the receptor. The inhibition of phosphorylation is calculated relative to the ligand-stimulated vehicle control.

G cluster_workflow Biochemical Kinase Screening Workflow A 1. Prepare Kinase & Substrate Mix B 2. Add this compound (Serial Dilution) A->B C 3. Initiate Reaction with [γ-³³P]ATP B->C D 4. Incubate C->D E 5. Terminate & Spot on Membrane D->E F 6. Wash to Remove Unincorporated ATP E->F G 7. Quantify Radioactivity F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Figure 2: Experimental Workflow for Kinase Inhibition Assay.

References

The Discovery and Development of JNJ-28312141: A CSF-1R/FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-28312141 is a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). This technical guide details the discovery, preclinical development, and pharmacological profile of this compound. The development of this compound stemmed from a medicinal chemistry campaign to optimize a class of arylamide inhibitors of CSF-1R, aiming to improve pharmacokinetic and pharmacodynamic properties.[1] this compound emerged as a clinical candidate with potential therapeutic applications in oncology, particularly in solid tumors, bone metastases, and acute myeloid leukemia, as well as in inflammatory conditions like rheumatoid arthritis.[1][2] This document provides a comprehensive overview of the experimental data, methodologies, and signaling pathways associated with this compound.

Introduction

Colony-Stimulating Factor-1 (CSF-1) and its receptor, CSF-1R (also known as FMS), are crucial for the survival, proliferation, and differentiation of macrophages.[2] In the context of cancer, tumor-associated macrophages (TAMs) are known to promote tumor growth, angiogenesis, and metastasis.[2][3] Therefore, inhibiting the CSF-1/CSF-1R signaling pathway presents a promising therapeutic strategy. This compound was identified through a focused medicinal chemistry effort to develop potent and selective CSF-1R inhibitors.[1][4] In addition to its high affinity for CSF-1R, this compound also demonstrates inhibitory activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[2][3] This dual activity suggests its potential utility in a broader range of hematological and solid tumors.[2]

Discovery and Medicinal Chemistry Optimization

This compound was the culmination of a medicinal chemistry program aimed at optimizing a series of arylamide-based CSF-1R inhibitors.[1] The lead optimization process focused on enhancing potency, improving pharmacokinetic and pharmacodynamic profiles, and mitigating potential toxicological liabilities.[1] Early-stage absorption, distribution, metabolism, and excretion (ADME) assays were integrated into the discovery process to select for compounds with drug-like properties.[1] This iterative process of design, synthesis, and testing led to the identification of this compound as a development candidate with excellent potency and favorable in vivo activity.[1] The chemical structure of this compound is 4-Cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the CSF-1R and FLT3 receptor tyrosine kinases.

CSF-1R Signaling Pathway:

Binding of CSF-1 to CSF-1R on the surface of macrophages induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade involving pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to cell survival, proliferation, and differentiation. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of CSF-1R, thereby preventing its autophosphorylation and abrogating the downstream signaling events. This leads to the depletion of TAMs in the tumor microenvironment.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binding & Dimerization P_CSF1R Phosphorylated CSF-1R CSF1R->P_CSF1R Autophosphorylation PI3K_AKT PI3K/AKT Pathway P_CSF1R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway P_CSF1R->MAPK_ERK JNJ28312141 This compound JNJ28312141->P_CSF1R Inhibition Cell_Response Macrophage Survival, Proliferation, Differentiation PI3K_AKT->Cell_Response MAPK_ERK->Cell_Response

Caption: CSF-1R Signaling Pathway and Inhibition by this compound.

Preclinical Pharmacology

The preclinical activity of this compound was evaluated in a series of in vitro and in vivo studies.

In Vitro Activity

Kinase Inhibition:

This compound demonstrated potent inhibition of CSF-1R kinase activity with a narrow kinase selectivity profile.[4]

Kinase TargetIC50 (µM)
CSF-1R 0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088
Table 1: Kinase inhibitory activity of this compound.[4]

Cellular Activity:

The compound effectively inhibited CSF-1-dependent cellular processes.

Cell-Based AssayIC50 (µM)
CSF-1-induced CSF-1R phosphorylation (HEK cells)0.005
CSF-1-dependent mouse macrophage proliferation0.003
CSF-1-induced MCP-1 expression (human monocytes)0.003
Table 2: Cellular activity of this compound.[4]
In Vivo Efficacy

H460 Non-Small Cell Lung Adenocarcinoma Xenograft Model:

Oral administration of this compound led to a dose-dependent reduction in the growth of H460 tumors in nude mice.[4] This anti-tumor effect was associated with a significant reduction in TAMs and tumor microvascularity.[4]

Treatment Group (mg/kg, p.o.)Mean Tumor Weight Reduction (%)TAMs Reduction (%)Microvasculature Reduction (%)
2521N/AN/A
5032N/AN/A
10045Marked66
Table 3: In vivo efficacy of this compound in the H460 xenograft model.[4]

MRMT-1 Mammary Carcinoma Bone Metastasis Model:

In a rat model of bone metastasis, this compound was effective in preserving bone integrity and reducing tumor growth, demonstrating superior reduction of tumor-associated osteoclasts compared to zoledronate.[2][3]

FLT3-Dependent Acute Myeloid Leukemia Xenograft Model:

This compound also showed efficacy in a FLT3-dependent AML xenograft model, causing tumor regression.[2][3]

Experimental Protocols

CSF-1R Kinase Assay

A biochemical assay was used to determine the in vitro potency of this compound against CSF-1R kinase. The general workflow for such an assay is as follows:

CSF1R_Kinase_Assay_Workflow cluster_workflow CSF-1R Kinase Assay Protocol Start Start Prepare_Reagents Prepare Reagents: - Recombinant CSF-1R - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Start->Prepare_Reagents Compound_Addition Add serial dilutions of This compound to assay plate Prepare_Reagents->Compound_Addition Enzyme_Addition Add CSF-1R to wells Compound_Addition->Enzyme_Addition Reaction_Initiation Initiate reaction with ATP Enzyme_Addition->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Detection Detect kinase activity (e.g., ADP-Glo, TR-FRET) Incubation->Detection Data_Analysis Analyze data to determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a CSF-1R kinase inhibition assay.
H460 Xenograft Model Protocol

The in vivo efficacy of this compound was assessed using a subcutaneous xenograft model with H460 human non-small cell lung cancer cells.

H460_Xenograft_Workflow cluster_workflow H460 Xenograft Study Protocol Start Start Cell_Culture Culture H460 cells Start->Cell_Culture Cell_Implantation Subcutaneously implant H460 cells into nude mice Cell_Culture->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Dosing Administer this compound or vehicle orally (daily) Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Endpoint At study endpoint, harvest tumors for analysis (weight, IHC) Monitoring->Endpoint End End Endpoint->End

References

JNJ-28312141: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3).[1][2][3] This dual inhibitory activity positions this compound as a promising therapeutic candidate for a range of pathologies, including solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biochemical and cellular activities, and outlining the key experimental protocols used in its evaluation.

Core Structure and Mechanism of Action

The chemical structure of this compound is central to its inhibitory function.[1][2] It was developed through a medicinal chemistry campaign aimed at optimizing inhibitors of the CSF-1R kinase.[2] The molecule's specific binding to the ATP-binding pocket of the CSF-1R and FLT3 kinases underpins its mechanism of action, leading to the inhibition of downstream signaling pathways that are crucial for the proliferation and survival of tumor-associated macrophages (TAMs) and leukemic cells.[1][3]

The signaling pathway affected by this compound's inhibition of CSF-1R is depicted below:

CSF1R_Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R binds P_CSF1R Phosphorylated CSF-1R CSF1R->P_CSF1R autophosphorylation JNJ_28312141 This compound JNJ_28312141->CSF1R inhibits Downstream Downstream Signaling (e.g., c-fos expression) P_CSF1R->Downstream Biological_Effects Macrophage Proliferation & Survival, Osteoclast Differentiation Downstream->Biological_Effects

Caption: CSF-1R Signaling Pathway Inhibition by this compound.

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound have been quantified through a series of in vitro assays. The following tables summarize the key inhibitory activities of the compound against various kinases and in cellular models.

Table 1: In Vitro Kinase Inhibitory Profile of this compound
Kinase TargetIC₅₀ (µmol/L)
CSF-1R0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088
Data sourced from a kinase panel of 115 kinases. Ninety-eight kinases were not inhibited by 50% at 1 µmol/L.[2]
Table 2: Cellular Activity of this compound
AssayCell TypeIC₅₀ (µmol/L)
CSF-1-induced CSF-1R phosphorylationHEK cells (expressing CSF-1R)0.005
CSF-1-dependent proliferationMouse macrophages0.003
CSF-1-induced MCP-1 expressionHuman monocytes0.003
[2]
Table 3: In Vivo Efficacy of this compound in H460 Xenograft Model
Treatment Group (p.o., b.i.d.)Dose (mg/kg)Tumor Growth Inhibition (%)Reduction in TAMs (%)Reduction in Microvasculature (%)
This compound25Not specifiedNot specifiedNot specified
This compound50Not specifiedNot specifiedNot specified
This compound100Dose-dependent suppressionMarked reduction66
Dosing was twice daily during the week and once daily on weekends for 25 consecutive days.[1][2]

Experimental Protocols

In Vitro CSF-1R Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against CSF-1R kinase.

Methodology:

  • The kinase activity of CSF-1R is measured using a standard enzymatic assay format.

  • This compound is serially diluted and pre-incubated with the CSF-1R enzyme.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate.

  • The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular CSF-1R Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.

Cell_Phospho_Assay cluster_pretreatment Pre-treatment cluster_stimulation Stimulation cluster_analysis Analysis Cells CSF-1R-HEK cells Compound This compound (30 min) Cells->Compound Stimulation CSF-1 (25 ng/mL, 10 min) Compound->Stimulation Lysis Cell Lysis Stimulation->Lysis Immunoblot Immunoblot Analysis (p-CSF-1R & Total CSF-1R) Lysis->Immunoblot

Caption: Workflow for Cellular CSF-1R Phosphorylation Assay.

Methodology:

  • HEK cells engineered to express CSF-1R are seeded in appropriate culture plates.

  • Cells are pre-treated with varying concentrations of this compound for 30 minutes.[1][2]

  • The cells are then stimulated with 25 ng/mL of CSF-1 for 10 minutes to induce receptor phosphorylation.[1][2]

  • Following stimulation, the cells are lysed, and the protein content is quantified.

  • Cell lysates are subjected to immunoblot analysis using antibodies specific for phosphorylated CSF-1R and total CSF-1R to determine the extent of inhibition.[1][2]

In Vivo Pharmacodynamic c-fos mRNA Induction Assay

Objective: To evaluate the in vivo target engagement of this compound by measuring the inhibition of CSF-1-induced c-fos mRNA in the spleen of mice.

Methodology:

  • Mice are orally administered with either vehicle (20% HPβCD) or this compound at doses of 10 or 20 mg/kg.[1]

  • Eight hours post-dosing, mice receive a tail-vein injection of 0.8 µg of CSF-1.[1]

  • Fifteen minutes after the CSF-1 challenge, the mice are euthanized, and their spleens are harvested.[1]

  • Total RNA is extracted from the spleen lysates, and the levels of c-fos mRNA are quantified using a suitable method, such as quantitative real-time PCR.[1]

  • The percentage of inhibition of c-fos induction is calculated relative to the vehicle-treated, CSF-1-challenged group.

H460 Non-Small Cell Lung Adenocarcinoma Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Xenograft_Workflow Inoculation Subcutaneous inoculation of nude mice with H460 cells Dosing_Start Initiate p.o. dosing (Day 3) (Vehicle or this compound) Inoculation->Dosing_Start Dosing_Regimen Dosing: Twice daily (weekday), Once daily (weekend) for 25 days Dosing_Start->Dosing_Regimen Tumor_Measurement Tumor volume measurement (Caliper) Dosing_Regimen->Tumor_Measurement Endpoint_Analysis Endpoint (Day 28): Tumor harvest for IHC (F4/80, CD31) Dosing_Regimen->Endpoint_Analysis

Caption: Experimental Workflow for the H460 Xenograft Model.

Methodology:

  • H460 non-small cell lung adenocarcinoma cells are subcutaneously inoculated into nude mice.[1]

  • Three days post-inoculation, oral dosing with either vehicle or this compound (25, 50, or 100 mg/kg) is initiated.[1]

  • The dosing regimen consists of twice-daily administration on weekdays and once-daily on weekends for 25 consecutive days.[1]

  • Tumor volumes are monitored regularly using caliper measurements.[1]

  • At the end of the study, tumors are harvested for immunohistochemical analysis of tumor-associated macrophages (F4/80 marker) and microvasculature (CD31 marker).[1]

Structure-Activity Relationship Insights

The development of this compound was the result of a focused medicinal chemistry effort to optimize CSF-1R inhibitors.[2] While specific SAR data for a series of analogs is not publicly available in the provided documents, the high potency and narrow kinase selectivity profile of this compound suggest a highly optimized interaction with the ATP-binding pocket of CSF-1R. The piperidine moiety is a common feature in many kinase inhibitors and likely plays a crucial role in the binding of this compound. Further research into analogs of this compound would be necessary to delineate the specific contributions of its various structural components to its activity and selectivity.

Conclusion

This compound is a potent and selective dual inhibitor of CSF-1R and FLT3 with demonstrated in vitro and in vivo activity. Its ability to modulate the tumor microenvironment by reducing tumor-associated macrophages and to directly target FLT3-dependent leukemias underscores its significant therapeutic potential. The data and protocols presented in this guide offer a comprehensive overview of the preclinical evaluation of this compound and provide a solid foundation for further research and development in this area.

References

JNJ-28312141: A Technical Guide to Synthesis, Analogue Design, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28312141 is a potent, orally active small molecule inhibitor targeting Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). This dual inhibitory activity gives it potential therapeutic applications in a range of diseases, including solid tumors, bone metastases, and acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the available information on the synthesis of this compound, strategies for its analogue design based on the broader class of pyrido[2,3-d]pyrimidin-5-one inhibitors, and a detailed summary of its biological activity and associated experimental protocols.

Introduction

The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Inhibition of CSF-1R is therefore a promising strategy to modulate the tumor microenvironment and impede cancer progression. FMS-like Tyrosine Kinase 3 (FLT3) is another receptor tyrosine kinase, and activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML). This compound, by targeting both CSF-1R and FLT3, presents a multi-faceted approach to cancer therapy.

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the general synthesis of the pyrido[2,3-d]pyrimidin-5-one scaffold to which it belongs. The synthesis would likely involve a multi-step process culminating in the formation of the core heterocyclic system and subsequent functionalization.

Proposed Synthetic Pathway:

G A Substituted Pyridine Precursor B Pyrido[2,3-d]pyrimidin-5-one Core A->B Cyclization C Introduction of the Amine Side Chain B->C Substitution D Final Functionalization C->D Coupling JNJ This compound D->JNJ Final Modification

Caption: Proposed synthetic pathway for this compound.

General Experimental Approach (Hypothetical):

A suitable starting material would be a functionalized aminonicotinic acid derivative. This would undergo cyclization with a reagent like formamide or a derivative to construct the pyrimidinone ring, forming the core pyrido[2,3-d]pyrimidin-5-one structure. Subsequent steps would involve the introduction of the substituted aniline moiety at the 4-position, likely through a nucleophilic aromatic substitution reaction. The final step would involve the formation of the amide bond on the aniline substituent. Each step would require specific reaction conditions (solvents, temperature, catalysts) and purification techniques (e.g., chromatography) to isolate the desired intermediates and the final product.

Analogue Design and Structure-Activity Relationships (SAR)

The development of this compound was the result of a medicinal chemistry campaign to optimize inhibitors of CSF-1R. The structure-activity relationship (SAR) for the pyrido[2,3-d]pyrimidin-5-one class of inhibitors provides insights into the design of this compound and its analogues.

Key Structural Features and SAR Insights:

  • Pyrido[2,3-d]pyrimidin-5-one Core: This heterocyclic system serves as the scaffold that correctly orients the substituents for interaction with the kinase hinge region.

  • Substituent at the 4-Position: The substituted aniline group is crucial for potent inhibitory activity. The nature and position of substituents on this aniline ring significantly impact potency and selectivity.

  • Amide Linkage: The amide group and its substitution are important for establishing key interactions within the ATP-binding pocket of the target kinases.

  • Flexibility and Conformation: The overall conformation of the molecule, influenced by the various substituents, is critical for fitting into the kinase active site.

The design of analogues would involve systematic modifications of these key features to explore their impact on potency against CSF-1R and FLT3, as well as to optimize pharmacokinetic properties such as oral bioavailability and metabolic stability.

Biological Activity and Experimental Protocols

This compound has demonstrated potent inhibitory activity against CSF-1R and FLT3 in both biochemical and cellular assays.

Quantitative Data
Assay TypeTargetIC50 (µM)Cell Line/SystemReference
Kinase AssayCSF-1R0.00069Biochemical[1]
Kinase AssayFLT30.030Biochemical[1]
Kinase AssayKIT0.005Biochemical[1]
Kinase AssayAXL0.012Biochemical[1]
Kinase AssayTRKA0.015Biochemical[1]
Kinase AssayLCK0.088Biochemical[1]
Cell-based AssayCSF-1R Phosphorylation0.005HEK cells[1]
Cell-based AssayMacrophage Proliferation0.003Mouse macrophages[1]
Cell-based AssayMCP-1 Expression0.003Human monocytes[1]
In Vivo Efficacy

This compound has shown significant anti-tumor activity in various preclinical models. For instance, in a xenograft model using H460 lung adenocarcinoma cells, oral administration of this compound led to a dose-dependent suppression of tumor growth. This anti-tumor effect was correlated with a marked reduction in tumor-associated macrophages (TAMs). Furthermore, in a model of tumor-induced bone erosion using MRMT-1 mammary carcinoma cells, this compound was effective in preserving bone integrity and reducing the number of tumor-associated osteoclasts.[2]

Experimental Protocols

CSF-1R Phosphorylation Assay:

G A Seed CSF-1R expressing HEK cells B Pre-treat with this compound (various concentrations) A->B C Stimulate with CSF-1 B->C D Lyse cells C->D E Western Blot for phospho-CSF-1R and total CSF-1R D->E

Caption: Workflow for CSF-1R phosphorylation assay.

  • Cell Culture: Human Embryonic Kidney (HEK) cells engineered to express CSF-1R are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 30 minutes).

  • Stimulation: Cells are then stimulated with a known concentration of CSF-1 to induce receptor phosphorylation.

  • Lysis and Western Blotting: Cells are lysed, and the protein lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated CSF-1R and total CSF-1R to assess the inhibitory effect of the compound.

In Vivo Tumor Growth Inhibition Study:

G A Implant tumor cells (e.g., H460) into mice B Randomize mice into treatment groups A->B C Administer this compound (oral, daily) B->C D Monitor tumor volume and body weight C->D E Harvest tumors for pharmacodynamic analysis D->E

Caption: Workflow for in vivo tumor growth inhibition study.

  • Tumor Implantation: A specific number of tumor cells (e.g., H460) are subcutaneously implanted into immunocompromised mice.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into groups and treated with this compound (e.g., via oral gavage) or a vehicle control on a defined schedule.

  • Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weights are also recorded as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers such as the density of TAMs (e.g., by F4/80 staining) to confirm the mechanism of action.

Signaling Pathways

This compound exerts its effects by inhibiting the signaling pathways downstream of CSF-1R and FLT3.

CSF-1R Signaling Pathway:

G CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization JNJ This compound JNJ->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT AKT Akt PI3K->AKT Proliferation Macrophage Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Simplified CSF-1R signaling pathway and the point of inhibition by this compound.

Upon binding of its ligand CSF-1, CSF-1R dimerizes and autophosphorylates, activating downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate macrophage proliferation, survival, and differentiation. This compound inhibits the initial autophosphorylation step, thereby blocking these downstream effects.

FLT3 Signaling Pathway:

G FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization JNJ This compound JNJ->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT Akt PI3K->AKT Proliferation Leukemic Cell Proliferation and Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the point of inhibition by this compound.

In AML, activating mutations in FLT3 lead to constitutive activation of the receptor, even in the absence of its ligand. This drives uncontrolled proliferation and survival of leukemic cells through pathways such as PI3K/Akt, MAPK/ERK, and STAT5. This compound inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking these oncogenic signals.

Conclusion

This compound is a promising dual inhibitor of CSF-1R and FLT3 with demonstrated preclinical efficacy in models of solid tumors and leukemia. While specific details of its synthesis and the full scope of its analogue design are not fully public, the information available on the broader class of pyrido[2,3-d]pyrimidin-5-one inhibitors provides a strong foundation for understanding its chemical properties and potential for further development. The potent biological activity and well-characterized mechanism of action make this compound an important molecule in the landscape of targeted cancer therapies. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

References

Methodological & Application

JNJ-28312141 In Vivo Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed in vivo experimental protocols for the evaluation of JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The protocols outlined below are based on preclinical studies demonstrating the efficacy of this compound in solid tumors, bone metastases, and acute myeloid leukemia models.[1][2] This document includes comprehensive methodologies for key in vivo experiments, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to guide researchers in their study design.

Mechanism of Action

This compound primarily exerts its anti-tumor effects by targeting CSF-1R, a key receptor for the survival, differentiation, and proliferation of macrophages.[1] By inhibiting CSF-1R, this compound leads to the depletion of tumor-associated macrophages (TAMs), which are crucial for promoting tumor angiogenesis and suppressing the host immune response.[1][2] Additionally, this compound inhibits FLT3, a receptor tyrosine kinase often mutated and constitutively active in acute myeloid leukemia (AML), thereby directly targeting malignant cells in this context.[1][2]

Signaling Pathway Diagram

JNJ-28312141_Signaling_Pathway This compound Mechanism of Action cluster_tumor_microenvironment Tumor Microenvironment cluster_drug_intervention Drug Intervention Tumor Cells Tumor Cells CSF-1 CSF-1 Tumor Cells->CSF-1 secretes CSF-1R CSF-1R CSF-1->CSF-1R binds Macrophages Macrophages CSF-1R->Macrophages activates Angiogenesis Angiogenesis Macrophages->Angiogenesis promotes Immune Suppression Immune Suppression Macrophages->Immune Suppression promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Immune Suppression->Tumor Growth This compound This compound This compound->CSF-1R inhibits

Caption: this compound inhibits the CSF-1/CSF-1R signaling axis, leading to reduced tumor growth.

Quantitative Data Summary

In Vitro Kinase Inhibition Profile
KinaseIC50 (µmol/L)
CSF-1R0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088

Data sourced from a kinase panel of 115 kinases.[1]

In Vivo Efficacy in H460 Non-Small Cell Lung Carcinoma Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 28% Tumor Growth InhibitionReduction in TAMs (%)Reduction in Microvasculature (%)
Vehicle-~1400---
This compound25~1100~21Not ReportedNot Reported
This compound50~800~43Not ReportedNot Reported
This compound100~400~71Dose-dependent66

Data is approximated from graphical representations in the source publication.[1]

In Vivo Efficacy in MRMT-1 Mammary Carcinoma Bone Metastasis Model
Treatment GroupDoseReduction in Tumor-Associated Osteoclasts (%)
Vehicle--
Zoledronate0.030 mg/kg, s.c., every other day64
This compound20 mg/kg, p.o., twice daily~95

Data sourced from the primary publication.[1]

Experimental Protocols

H460 Non-Small Cell Lung Carcinoma Xenograft Model

This protocol details the steps to evaluate the efficacy of this compound in a subcutaneous xenograft model of non-small cell lung cancer.

Materials:

  • NCI-H460 human lung tumor cells

  • Nude mice

  • This compound

  • Vehicle control (e.g., 20% HPβCD)

  • Calipers for tumor measurement

  • Reagents for immunohistochemistry (anti-F4/80 for macrophages, anti-CD31 for microvasculature)

Procedure:

  • Cell Culture: Culture H460 cells according to standard protocols.

  • Tumor Implantation: Subcutaneously inoculate nude mice with H460 cells.

  • Treatment Initiation: Three days post-inoculation, randomize mice into treatment groups (vehicle, 25, 50, and 100 mg/kg this compound).

  • Dosing Regimen: Administer this compound orally (p.o.) twice daily on weekdays and once daily on weekends for 25 consecutive days.[1]

  • Tumor Measurement: Measure tumor volumes using calipers at regular intervals throughout the study.

  • Endpoint Analysis: On day 28, harvest tumors for further analysis.

  • Immunohistochemistry: Perform immunohistochemical staining of tumor sections for F4/80-positive tumor-associated macrophages and CD31-positive microvasculature to assess the biological effects of this compound on the tumor microenvironment.[1]

H460_Xenograft_Workflow H460 Xenograft Experimental Workflow H460_Cell_Culture Culture H460 Cells Tumor_Implantation Subcutaneous Implantation in Nude Mice H460_Cell_Culture->Tumor_Implantation Randomization Randomize Mice (Day 3) Tumor_Implantation->Randomization Treatment Oral Dosing (25 days) Vehicle or this compound (25, 50, 100 mg/kg) Randomization->Treatment Tumor_Monitoring Measure Tumor Volume Treatment->Tumor_Monitoring Endpoint Harvest Tumors (Day 28) Treatment->Endpoint IHC_Analysis Immunohistochemistry (F4/80, CD31) Endpoint->IHC_Analysis

Caption: Workflow for the H460 non-small cell lung carcinoma xenograft model.

MRMT-1 Mammary Carcinoma Bone Metastasis Model

This protocol is designed to assess the ability of this compound to inhibit tumor-induced osteoclastogenesis and bone erosion.

Materials:

  • MRMT-1 mammary carcinoma cells

  • Sprague-Dawley (SD) rats

  • This compound

  • Zoledronate (as a comparator)

  • Vehicle control

  • Microradiography and microcomputed tomography equipment

  • Reagents for TRAP staining (for osteoclasts)

Procedure:

  • Cell Inoculation: Inoculate MRMT-1 cells into the tibiae of SD rats to induce bone metastases.[1]

  • Treatment Initiation: Begin treatment three days after cell inoculation.

  • Dosing Regimen:

    • This compound: 20 mg/kg, p.o., twice daily.[1]

    • Zoledronate: 0.030 mg/kg, s.c., every other day.[1][3]

    • Administer vehicle control to the control group.

  • Study Duration: Continue treatment until day 17 post-inoculation.

  • Endpoint Analysis:

    • Sacrifice rats on day 17.

    • Analyze hind limbs using microradiography and microcomputed tomography to assess bone integrity and lesions.[3]

    • Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining on bone sections to quantify tumor-associated osteoclasts.[1]

MRMT1_Bone_Metastasis_Workflow MRMT-1 Bone Metastasis Experimental Workflow Cell_Inoculation Inoculate MRMT-1 Cells into Rat Tibia Treatment_Start Initiate Treatment (Day 3) Cell_Inoculation->Treatment_Start Dosing Dosing Regimens (until Day 17) - Vehicle - this compound (20 mg/kg) - Zoledronate (0.030 mg/kg) Treatment_Start->Dosing Endpoint_Sacrifice Sacrifice (Day 17) Dosing->Endpoint_Sacrifice Bone_Analysis Analyze Hind Limbs (Microradiography, Micro-CT) Endpoint_Sacrifice->Bone_Analysis Osteoclast_Staining TRAP Staining for Osteoclasts Endpoint_Sacrifice->Osteoclast_Staining

Caption: Workflow for the MRMT-1 mammary carcinoma bone metastasis model.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vivo evaluation of this compound. These experimental designs have been demonstrated to effectively assess the compound's anti-tumor and anti-osteoclastic activities. Researchers can adapt these methodologies to further investigate the therapeutic potential of this compound in various preclinical cancer models.

References

Application Notes and Protocols: JNJ-28312141 in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: JNJ-28312141 is a potent, orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in preclinical mouse tumor models, based on established research. The protocols outlined below are intended to serve as a guide for researchers investigating the anti-tumor efficacy of this compound.

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in a Human Lung Tumor Xenograft Model

ParameterDetailsReference
Compound This compound[1][2][3][4]
Tumor Model NCI-H460 Human Lung Adenocarcinoma Xenograft[1][2][3][4]
Animal Strain Nude Mice[3][4]
Cell Inoculation Subcutaneous (s.c.) injection of H460 cells[3][4]
Dosages 25, 50, and 100 mg/kg[3][4]
Administration Route Oral gavage (p.o.)[1][2][3][4]
Vehicle 20% Hydroxypropyl-β-cyclodextrin (HPβCD)[3]
Dosing Schedule Twice daily on weekdays, once daily on weekends[3][4]
Treatment Duration 25 consecutive days, starting 3 days post-cell inoculation[3][4]
Efficacy Readouts Tumor volume measurement, tumor-associated macrophage (TAM) count (F4/80+), microvasculature assessment (CD31+), plasma CSF-1 levels[1][3][4]
Observed Effects Dose-dependent suppression of tumor growth.[1][2][3][4] Marked reduction in F4/80+ TAMs.[1][3][4] Reduction in tumor microvasculature.[1][3][4] Dose-dependent increase in plasma CSF-1.[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare this compound in a suitable vehicle for oral gavage in mice.

Materials:

  • This compound compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentrations (e.g., 2.5, 5.0, and 10.0 mg/mL for 25, 50, and 100 mg/kg doses, assuming a 10 mL/kg dosing volume) and the number of animals.

  • Prepare a 20% HPβCD solution by dissolving HPβCD in sterile water. Gentle heating may be required to fully dissolve the HPβCD. Allow the solution to cool to room temperature.

  • Weigh the calculated amount of this compound and place it in a sterile tube.

  • Add the 20% HPβCD vehicle to the this compound powder.

  • Vortex the mixture thoroughly until the compound is fully suspended.

  • Prepare fresh dosing solutions daily to ensure stability.

Protocol 2: In Vivo Efficacy Study in an NCI-H460 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • NCI-H460 human lung adenocarcinoma cells

  • Immunocompromised mice (e.g., nude mice)[5]

  • Matrigel (optional, for co-injection with cells)

  • Sterile PBS

  • Syringes and needles

  • Calipers for tumor measurement

  • This compound dosing solution and vehicle control

Procedure:

  • Cell Culture: Culture NCI-H460 cells in appropriate media and conditions until they reach the desired number for inoculation.

  • Cell Preparation for Inoculation: Harvest the cells and resuspend them in sterile PBS (or a mixture with Matrigel) at the desired concentration.

  • Tumor Cell Inoculation: Subcutaneously inject the prepared H460 cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., approximately 150-300 mm³).[6]

  • Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., vehicle, 25 mg/kg this compound, 50 mg/kg this compound, 100 mg/kg this compound). A typical study might have 10-15 mice per group.[4][5]

  • Treatment Administration:

    • Begin dosing 3 days after tumor cell inoculation.[3][4]

    • Administer this compound or vehicle via oral gavage.

    • Follow the dosing schedule: twice daily on weekdays and once daily on weekends for 25 consecutive days.[3][4]

  • Monitoring:

    • Measure tumor volumes twice weekly using calipers.[5] Calculate tumor volume using the formula: (Length x Width²)/2.[4]

    • Monitor animal body weight and overall health twice weekly.[5]

  • Study Termination and Sample Collection:

    • At the end of the 25-day treatment period, euthanize the mice.

    • Collect blood samples via cardiac puncture for plasma analysis (e.g., CSF-1 levels).[4]

    • Excise tumors for further analysis (e.g., immunohistochemistry for F4/80 and CD31).

Visualizations

G cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis H460 Culture H460 Cells Inject Prepare Cell Suspension for Injection H460->Inject Inoculate Subcutaneous Inoculation in Nude Mice Inject->Inoculate TumorGrowth Allow Tumor Growth to Palpable Size Inoculate->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Dosing Oral Gavage Dosing (25 days) - Vehicle - 25, 50, 100 mg/kg this compound Randomize->Dosing Monitor Monitor Tumor Volume and Body Weight Dosing->Monitor Terminate Terminate Study and Collect Samples Monitor->Terminate TumorAnalysis Tumor Analysis - Immunohistochemistry (F4/80, CD31) Terminate->TumorAnalysis PlasmaAnalysis Plasma Analysis (CSF-1 Levels) Terminate->PlasmaAnalysis

Caption: Experimental workflow for evaluating this compound efficacy.

G JNJ28312141 This compound CSF1R CSF-1R JNJ28312141->CSF1R inhibits TAMs Tumor-Associated Macrophages (TAMs) CSF1R->TAMs promotes survival & differentiation Angiogenesis Angiogenesis TAMs->Angiogenesis promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth supports

References

Application Notes and Protocols for Oral Gavage Preparation of JNJ-28312141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its dual inhibitory action makes it a valuable tool for investigating the roles of tumor-associated macrophages (TAMs) and osteoclasts in various cancer models, as well as for studying hematological malignancies driven by FLT3 mutations.[3] Due to its poor water solubility, proper formulation is critical for achieving consistent and reliable results in in vivo studies utilizing oral gavage administration.

This document provides detailed application notes and standardized protocols for the preparation of this compound for oral gavage, utilizing two commonly employed vehicle formulations: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) and 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate dose calculations and formulation preparation. The compound is available as a free base and a hydrochloride (HCl) salt.

PropertyThis compound (Free Base)This compound (HCl Salt)
Appearance Solid powderData not available
Molecular Formula C₂₆H₃₂N₆O₂C₂₆H₃₃ClN₆O₂
Molecular Weight 460.57 g/mol [1]497.04 g/mol [2][4]
CAS Number 1149939-55-8[1]885692-52-4[2]
Solubility Soluble in DMSO, insoluble in water.[1]Data not available
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1][2]Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[2]

Signaling Pathway Inhibition by this compound

This compound exerts its biological effects by inhibiting the signaling pathways mediated by CSF-1R and FLT3. Upon ligand binding (CSF-1 or IL-34 to CSF-1R; FLT3 Ligand to FLT3), these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. This compound blocks these initial phosphorylation events, thereby inhibiting the subsequent downstream signaling.

G cluster_csf1r CSF-1R Signaling cluster_flt3 FLT3 Signaling CSF1 CSF-1 / IL-34 CSF1R CSF-1R Dimerization & Autophosphorylation CSF1->CSF1R PI3K_Akt_csf PI3K/Akt Pathway CSF1R->PI3K_Akt_csf RAS_MAPK_csf RAS/MAPK Pathway CSF1R->RAS_MAPK_csf Cell_Effects_csf Macrophage/Osteoclast Proliferation, Survival, Differentiation PI3K_Akt_csf->Cell_Effects_csf RAS_MAPK_csf->Cell_Effects_csf JNJ_csf This compound JNJ_csf->CSF1R FL FLT3 Ligand FLT3 FLT3 Dimerization & Autophosphorylation FL->FLT3 PI3K_Akt_flt3 PI3K/Akt Pathway FLT3->PI3K_Akt_flt3 RAS_MAPK_flt3 RAS/MAPK Pathway FLT3->RAS_MAPK_flt3 STAT5 STAT5 Pathway FLT3->STAT5 Cell_Effects_flt3 Hematopoietic Cell Proliferation, Survival, Differentiation PI3K_Akt_flt3->Cell_Effects_flt3 RAS_MAPK_flt3->Cell_Effects_flt3 STAT5->Cell_Effects_flt3 JNJ_flt3 This compound JNJ_flt3->FLT3

Caption: this compound inhibits CSF-1R and FLT3 signaling pathways.

Experimental Protocols

Protocol 1: Preparation of this compound in 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol is suitable for achieving a clear solution of this compound, which can enhance its oral bioavailability.

Materials:

  • This compound (free base or HCl salt)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Prepare the 20% (w/v) HPβCD Vehicle:

    • Weigh the required amount of HPβCD. For example, to prepare 10 mL of a 20% solution, weigh 2 g of HPβCD.

    • Add the HPβCD to a sterile conical tube.

    • Add sterile, purified water to bring the total volume to the desired amount (e.g., 10 mL).

    • Cap the tube and mix thoroughly by vortexing and/or using a magnetic stirrer until the HPβCD is completely dissolved. The solution should be clear and colorless.

  • Prepare the this compound Formulation:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume of the formulation. Note: Account for the molecular weight difference if using the HCl salt versus the free base.

    • Weigh the calculated amount of this compound powder.

    • Add the this compound powder directly to the pre-made 20% HPβCD vehicle.

    • Cap the tube and vortex vigorously for 2-3 minutes.

    • Place the tube on a magnetic stirrer and stir for at least 30 minutes at room temperature, or until the compound is fully dissolved. The final formulation should be a clear solution.

    • Visually inspect the solution for any undissolved particles. If necessary, continue stirring or gently warm the solution (not exceeding 40°C) to aid dissolution.

  • Storage and Handling:

    • It is recommended to prepare the formulation fresh on the day of use.

    • If short-term storage is necessary, store the formulation at 2-8°C, protected from light. Before administration, allow the solution to return to room temperature and vortex briefly to ensure homogeneity.

Protocol 2: Preparation of this compound in 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC)

This protocol results in a suspension of this compound, which is another common method for oral gavage of poorly soluble compounds.

Materials:

  • This compound (free base or HCl salt)

  • Hydroxypropyl Methylcellulose (HPMC, e.g., 400 cP)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Prepare the 0.5% (w/v) HPMC Vehicle:

    • Weigh the required amount of HPMC. For example, to prepare 10 mL of a 0.5% solution, weigh 50 mg of HPMC.

    • Heat approximately one-third of the final volume of sterile, purified water to 70-80°C.

    • In a sterile conical tube, add the hot water and then slowly add the HPMC powder while stirring continuously to form a uniform dispersion.

    • Add the remaining two-thirds of the sterile, purified water (at room temperature or chilled) to the HPMC dispersion.

    • Continue to stir the solution on a magnetic stirrer at room temperature or in a cold room (2-8°C) until a clear, viscous solution is formed. This may take several hours or overnight.

  • Prepare the this compound Formulation:

    • Calculate and weigh the required amount of this compound powder.

    • Add the this compound powder to the pre-made 0.5% HPMC vehicle.

    • Cap the tube and vortex vigorously for 3-5 minutes to ensure the powder is well-dispersed.

    • Place the tube on a magnetic stirrer and stir continuously for at least 30 minutes to ensure a homogenous suspension.

  • Storage and Handling:

    • Prepare the suspension fresh daily.

    • Due to the nature of a suspension, it is crucial to ensure its homogeneity immediately before each administration. Vortex the suspension vigorously before drawing each dose.

Experimental Workflow for Oral Gavage Preparation and Administration

The following diagram illustrates the general workflow for preparing and administering this compound via oral gavage.

G cluster_prep Formulation Preparation cluster_admin Administration start Start weigh_compound Weigh this compound start->weigh_compound prepare_vehicle Prepare Vehicle (20% HPβCD or 0.5% HPMC) start->prepare_vehicle mix Mix Compound with Vehicle weigh_compound->mix prepare_vehicle->mix ensure_homogeneity Ensure Homogeneity (Dissolution/Suspension) mix->ensure_homogeneity final_formulation Final Formulation ensure_homogeneity->final_formulation vortex Vortex/Mix Before Dosing final_formulation->vortex load_syringe Load Syringe vortex->load_syringe oral_gavage Administer via Oral Gavage load_syringe->oral_gavage end End oral_gavage->end

Caption: Workflow for this compound oral gavage preparation and administration.

Conclusion

The protocols outlined in this document provide a standardized approach for the preparation of this compound for oral gavage administration in preclinical research. The choice between the 20% HPβCD solution and the 0.5% HPMC suspension will depend on the specific experimental requirements and the desired pharmacokinetic profile. Adherence to these detailed protocols will help ensure the consistency and reproducibility of in vivo studies involving this potent CSF-1R and FLT3 inhibitor. Researchers should always adhere to institutional guidelines for animal handling and welfare.

References

Application Notes and Protocols for JNJ-28312141 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent and orally active dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This molecule has demonstrated significant therapeutic potential in preclinical models of solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][3] The inhibitory activity of this compound stems from its ability to block the kinase activity of CSF-1R and FLT3, thereby interfering with downstream signaling pathways that are crucial for the proliferation and survival of macrophages, osteoclasts, and certain leukemic cells.[1][4]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The included methodologies cover cell culture, kinase phosphorylation assays, and cell proliferation assays relevant to the targets of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy reference and comparison.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC₅₀ (nM)
CSF-1R (FMS)Kinase Assay0.69
BDBM (Murine Bone Marrow-Derived Macrophages)Proliferation Assay2.6
MV-4-11 (Human Biphenotypic B Myelomonocytic Leukemia)Proliferation Assay21
M-07e (Human Acute Megakaryoblastic Leukemia)Proliferation Assay41
TF-1 (Human Erythroleukemia)Proliferation Assay150

Data compiled from multiple sources.[5][6]

Signaling Pathways

Signaling_Pathways JNJ This compound P_CSF1R P_CSF1R JNJ->P_CSF1R Inhibits P_FLT3 P_FLT3 JNJ->P_FLT3 Inhibits

Experimental Protocols

Protocol 1: General Cell Culture Procedures

This protocol provides guidelines for the routine culture of both adherent and suspension cell lines relevant to this compound assays.

Adherent Cell Lines (e.g., HEK293, NCI-H460)

  • Materials:

    • Complete Growth Medium (see Table 2)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA solution (0.25%)

    • T-75 cell culture flasks

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Warm complete growth medium and PBS to 37°C.

    • Aspirate the old medium from the T-75 flask.

    • Wash the cell monolayer with 5-10 mL of sterile PBS.

    • Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to cover the cell layer.

    • Incubate for 2-5 minutes at 37°C, or until cells detach.

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:10 split) to a new T-75 flask containing pre-warmed complete growth medium.

    • Incubate at 37°C with 5% CO₂. Change the medium every 2-3 days.

Suspension Cell Lines (e.g., MV-4-11, M-07e, TF-1)

  • Materials:

    • Complete Growth Medium (see Table 2)

    • Sterile centrifuge tubes

    • T-75 cell culture flasks

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Aseptically transfer the cell suspension from the culture flask to a sterile centrifuge tube.

    • Centrifuge at 150-200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Count the viable cells using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cells to the recommended seeding density (see Table 2) in a new T-75 flask.

    • Incubate at 37°C with 5% CO₂. Add fresh medium as needed to maintain the recommended cell density.

Table 2: Cell Line Specific Culture Conditions

Cell LineMorphologyBase MediumSupplementsSeeding Density (cells/mL)
HEK293 AdherentDMEM10% FBS, 1% Penicillin-Streptomycin1-2 x 10⁵
NCI-H460 AdherentRPMI-164010% FBS, 1% Penicillin-Streptomycin2-4 x 10⁴
MV-4-11 SuspensionIMDM10% FBS, 1% Penicillin-Streptomycin2-4 x 10⁵
M-07e SuspensionRPMI-164010% FBS, 1% Penicillin-Streptomycin, 10 ng/mL GM-CSF or IL-31-3 x 10⁵
TF-1 SuspensionRPMI-164010% FBS, 1% Penicillin-Streptomycin, 2 ng/mL GM-CSF1.5-2 x 10⁵
BDBM AdherentDMEM10% FBS, 1% Penicillin-Streptomycin, 10 ng/mL M-CSF1 x 10⁶
Protocol 2: CSF-1R Phosphorylation Assay (Western Blot)

This protocol describes the methodology to assess the inhibitory effect of this compound on CSF-1-induced phosphorylation of CSF-1R in engineered HEK293 cells.

CSF1R_Phosphorylation_Workflow A Seed CSF-1R expressing HEK293 cells B Starve cells in low-serum medium A->B C Pre-treat with This compound B->C D Stimulate with recombinant CSF-1 C->D E Lyse cells and quantify protein D->E F SDS-PAGE and Western Blot E->F G Probe with anti-p-CSF-1R and anti-CSF-1R antibodies F->G H Image and quantify band intensities G->H

  • Materials:

    • HEK293 cells stably expressing human CSF-1R

    • Complete growth medium (DMEM, 10% FBS, 1% P/S)

    • Serum-free DMEM

    • Recombinant human CSF-1

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Seeding: Seed CSF-1R-HEK293 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

    • Serum Starvation: Once confluent, aspirate the growth medium and wash the cells with PBS. Add serum-free DMEM and incubate for 16-24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Aspirate the starvation medium and add the compound dilutions to the respective wells. Incubate for 1-2 hours at 37°C.

    • Stimulation: Add recombinant human CSF-1 to a final concentration of 25-50 ng/mL to all wells except the unstimulated control. Incubate for 10-15 minutes at 37°C.[7]

    • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

    • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

    • Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with anti-phospho-CSF-1R antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate. h. Strip the membrane and re-probe with an anti-total-CSF-1R antibody as a loading control.

    • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated CSF-1R to total CSF-1R. Determine the IC₅₀ of this compound.

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on the proliferation of FLT3-dependent (MV-4-11) and cytokine-dependent (M-07e, TF-1) cell lines.

Proliferation_Assay_Workflow A Seed cells in a 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC₅₀ G->H

  • Materials:

    • MV-4-11, M-07e, or TF-1 cells

    • Complete growth medium for the respective cell line

    • This compound

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-15,000 cells per well in 100 µL of complete growth medium.[8]

    • Compound Addition: Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentration. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for this compound by plotting a dose-response curve.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the original research articles for further details. All work should be performed under sterile conditions in a certified biological safety cabinet.

References

Application Notes and Protocols for JNJ-28312141 Macrophage Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2] The CSF-1R signaling pathway is fundamental for the proliferation, differentiation, and survival of macrophages.[3][4] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, where tumor-associated macrophages can promote tumor progression.[5] this compound effectively blocks the kinase activity of CSF-1R, thereby inhibiting downstream signaling cascades and suppressing macrophage proliferation.[1][6] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on macrophage proliferation, a critical assay for preclinical drug development.

Mechanism of Action

CSF-1 binds to its receptor, CSF-1R, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Extracellular signal-regulated kinase (ERK)1/2, and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[6] These pathways converge to regulate the expression of genes involved in cell survival, proliferation, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its autophosphorylation, thus blocking the initiation of these downstream signaling events.

Data Presentation

A summary of the inhibitory concentrations (IC50) of this compound on the proliferation of various cell lines is presented below.

Cell LineTargetIC50 (nM)Reference
Bone Marrow-Derived Macrophages (BDBM)CSF-1R2.6[2][7]
MV-4-11FLT3/CSF-1R21[2][7]
M-07eCSF-1R41[2][7]
TF-1CSF-1R150[2][7]

Signaling Pathway Diagram

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK JNJ This compound JNJ->CSF1R Inhibits CSF1 CSF-1 CSF1->CSF1R Binds AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: CSF-1R signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

  • Mice (e.g., C57BL/6)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • Recombinant Mouse M-CSF (Macrophage Colony-Stimulating Factor)

  • ACK Lysing Buffer

  • Sterile surgical instruments

  • Syringes (25G needle)

  • Cell strainer (70 µm)

  • Petri dishes (non-tissue culture treated)

Procedure:

  • Euthanize mice according to approved institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femurs and tibias and place them in sterile PBS on ice.

  • In a sterile biosafety cabinet, remove the muscle tissue from the bones.

  • Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 25G needle.

  • Create a single-cell suspension by passing the marrow through the needle several times.

  • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in ACK Lysing Buffer for 2 minutes to lyse red blood cells.

  • Add 10 mL of complete RPMI-1640 to neutralize the ACK buffer and centrifuge again.

  • Resuspend the cell pellet in complete RPMI-1640 supplemented with 20 ng/mL of M-CSF.

  • Plate the cells in non-tissue culture treated petri dishes.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days to allow differentiation into macrophages. Change the medium every 3 days.

Protocol 2: Macrophage Proliferation Assay using MTS

This protocol details the procedure for assessing the effect of this compound on the proliferation of BMDMs using a colorimetric MTS assay.

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • Complete RPMI-1640 medium with M-CSF (20 ng/mL)

  • This compound (stock solution in DMSO)

  • 96-well tissue culture plates

  • MTS reagent

  • Plate reader

Procedure:

  • On day 7 of differentiation, harvest the BMDMs by gently scraping.

  • Count the cells and assess viability using a hemocytometer and trypan blue.

  • Seed the BMDMs into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete RPMI-1640 with M-CSF.

  • Allow the cells to adhere overnight at 37°C.

  • Prepare serial dilutions of this compound in complete RPMI-1640 with M-CSF. A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the data on a semi-logarithmic graph.

Experimental Workflow Diagram

Macrophage_Proliferation_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Harvest Harvest & Count BMDMs Seed Seed BMDMs in 96-well plate (5x10^3 cells/well) Harvest->Seed Adhere Overnight Adhesion (37°C, 5% CO2) Seed->Adhere Prepare Prepare this compound dilutions Adhere->Prepare Treat Add this compound to cells Prepare->Treat Incubate Incubate for 72 hours Treat->Incubate AddMTS Add MTS Reagent Incubate->AddMTS IncubateMTS Incubate 2-4 hours AddMTS->IncubateMTS Read Measure Absorbance (490 nm) IncubateMTS->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Workflow for the this compound macrophage proliferation assay.

References

Application Notes and Protocols for F4/80 Immunohistochemistry in JNJ-28312141 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunohistochemical staining of the F4/80 macrophage marker in tissues from animal models treated with JNJ-28312141, a potent inhibitor of colony-stimulating factor-1 receptor (CSF-1R). This document is intended for researchers, scientists, and drug development professionals investigating the in vivo effects of this compound on macrophage populations.

Introduction

This compound is a small molecule inhibitor targeting CSF-1R (also known as FMS) and FMS-like receptor tyrosine kinase-3 (FLT3).[1][2] The CSF-1R signaling pathway is critical for the differentiation, proliferation, and survival of macrophages. Therefore, inhibition of this pathway by this compound is expected to impact macrophage populations in various tissues. F4/80 is a well-characterized and extensively used cell surface glycoprotein that serves as a specific marker for mature mouse macrophages.[3][4][5] Immunohistochemical (IHC) staining for F4/80 is a standard method to identify and quantify macrophages within tissue sections, providing valuable insights into the pharmacological effects of CSF-1R inhibitors like this compound.

Studies have demonstrated that oral administration of this compound in mouse models of non-small cell lung adenocarcinoma leads to a significant, dose-dependent reduction in F4/80-positive tumor-associated macrophages (TAMs).[1][2] This reduction in TAMs was also associated with decreased tumor vascularity, highlighting the potential of this compound in modulating the tumor microenvironment.[1]

Experimental Data

The following table summarizes the quantitative data from a study investigating the effect of this compound on F4/80+ tumor-associated macrophages in an H460 non-small cell lung adenocarcinoma xenograft model.[1]

Treatment GroupDose (mg/kg, p.o.)Mean F4/80+ Cells / Field% Reduction vs. Vehicle
Vehicle-100 (normalized)0%
This compound25Not explicitly statedDose-dependent reduction
This compound50Not explicitly statedDose-dependent reduction
This compound100Markedly reducedSignificant reduction

Note: The original study reported a dose-dependent reduction and showed representative images. Specific mean cell counts per field for each dose group were not provided in the abstract.

Experimental Protocols

This section provides a detailed protocol for F4/80 immunohistochemistry on paraffin-embedded tissue sections from mice treated with this compound.

Materials:

  • Formalin-fixed, paraffin-embedded tissue blocks

  • Microtome

  • Coated microscope slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Heat source for antigen retrieval (water bath, steamer, or pressure cooker)

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rat anti-mouse F4/80 monoclonal antibody

  • Secondary antibody: Biotinylated goat anti-rat IgG

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coverslips

Protocol:

  • Deparaffinization and Rehydration:

    • Cut paraffin sections at 4-5 µm and mount on coated slides.

    • Deparaffinize slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval solution to 95-100°C.

    • Immerse slides in the pre-heated solution and incubate for 20-30 minutes.[6]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[6]

    • Rinse slides with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides with PBS (3 changes for 5 minutes each).

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary F4/80 antibody to its optimal concentration in blocking solution.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate sections with ABC reagent for 30 minutes at room temperature.

  • Visualization:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Develop the signal by incubating sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

Visualizations

G cluster_pathway CSF-1R Signaling Pathway Inhibition by this compound CSF1 CSF-1 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds P_CSF1R Phosphorylated CSF-1R (Active) CSF1R->P_CSF1R Dimerization & Autophosphorylation JNJ This compound JNJ->CSF1R Inhibits Kinase Activity Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_CSF1R->Downstream Response Macrophage Proliferation, Differentiation, and Survival Downstream->Response

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

G cluster_workflow Immunohistochemistry Workflow for F4/80 Staining start Tissue Collection from This compound Treated Animal fixation Formalin Fixation & Paraffin Embedding start->fixation sectioning Microtome Sectioning (4-5 µm) fixation->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking Non-Specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-F4/80) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ABC Reagent & DAB Substrate secondary_ab->detection counterstain Hematoxylin Counterstaining detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: Experimental workflow for F4/80 immunohistochemistry.

References

Application Notes and Protocols for Flow Cytometry Analysis of Tumor-Associated Macrophages (TAMs) Following JNJ-28312141 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, metastasis, and response to therapy. JNJ-28312141 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling pathway for the differentiation, proliferation, and survival of macrophages. By targeting CSF-1R, this compound aims to deplete or reprogram TAMs, thereby modulating the TME to enhance anti-tumor immunity. This document provides detailed application notes and protocols for the flow cytometric analysis of TAMs in preclinical models treated with this compound.

Mechanism of Action of this compound

This compound is an orally active small molecule inhibitor that targets the kinase activity of CSF-1R. The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which ultimately promotes macrophage survival, proliferation, and differentiation. This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade. This inhibition leads to a reduction in the number of TAMs within the tumor microenvironment.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effect of CSF-1R inhibitors, including this compound and other similar molecules like Pexidartinib (PLX3397) and BLZ945, on TAM populations as measured by flow cytometry in preclinical tumor models.

Table 1: Effect of CSF-1R Inhibition on Total TAM Population

Treatment GroupTumor ModelTAM Marker% of CD45+ Cells (Mean ± SEM)Fold Change vs. VehicleReference
VehicleMurine SarcomaCD45+CD11b+CD206+25.4 ± 3.1-[1][2]
Pexidartinib (PLX3397)Murine SarcomaCD45+CD11b+CD206+10.2 ± 2.5↓ 2.5[1][2]
VehicleMMTV-PyMT (Mammary)CD45+CD11b+F4/80+15.8 ± 1.2-[3]
BLZ945MMTV-PyMT (Mammary)CD45+CD11b+F4/80+3.1 ± 0.8↓ 5.1[3]

Table 2: Modulation of TAM Phenotype by CSF-1R Inhibition

Treatment GroupTumor ModelTAM Subpopulation Marker% of TAMs (Mean ± SEM)Change vs. VehicleReference
VehicleMurine SarcomaCD206+ (M2-like)85.2 ± 4.5-[1][2]
Pexidartinib (PLX3397)Murine SarcomaCD206+ (M2-like)55.6 ± 6.2[1][2]
VehicleHNSCCCD86+ (M1-like)12.3 ± 2.1-[4]
PLX3397HNSCCCD86+ (M1-like)25.7 ± 3.4[4]
VehicleHNSCCMHC II+30.5 ± 4.2-[4]
PLX3397HNSCCMHC II+58.1 ± 5.9[4]
VehicleMMTV-PyMT (Mammary)MHCII+ of F4/80+40.1 ± 5.3-[3]
BLZ945MMTV-PyMT (Mammary)MHCII+ of F4/80+65.2 ± 7.1[3]

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors

Materials:

  • Tumor tissue

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV (10 mg/mL stock)

  • DNase I (1 mg/mL stock)

  • 70 µm and 40 µm cell strainers

  • Phosphate Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS Buffer (PBS with 2% FBS and 2 mM EDTA)

Procedure:

  • Excise the tumor and place it in a petri dish containing cold RPMI 1640 medium.

  • Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue to a 50 mL conical tube.

  • Add 10 mL of digestion buffer (RPMI 1640, 5% FBS, 1 mg/mL Collagenase IV, 100 µg/mL DNase I) per gram of tissue.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Stop the digestion by adding 20 mL of cold RPMI 1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.

  • Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in FACS buffer and filter through a 40 µm cell strainer.

  • Count the cells and adjust the concentration to 1x10⁷ cells/mL in FACS buffer.

Protocol 2: Flow Cytometry Staining for TAM Analysis

Materials:

  • Single-cell suspension from tumors

  • FACS tubes or 96-well V-bottom plate

  • Fc block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • Viability dye (e.g., Zombie Aqua™, Live/Dead™ Fixable Dyes)

  • FACS Buffer

  • Fixation/Permeabilization Buffer (if staining for intracellular markers)

  • Permeabilization Wash Buffer

Procedure:

  • Add 1x10⁶ cells in 100 µL of FACS buffer to each FACS tube or well of a 96-well plate.

  • Add Fc block to each sample and incubate for 10-15 minutes at 4°C to block non-specific antibody binding.

  • Without washing, add the cocktail of fluorochrome-conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.

  • If using a viability dye, resuspend the cells in 100 µL of PBS and add the viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature in the dark.

  • Wash the cells with FACS buffer.

  • (Optional for intracellular staining) If staining for intracellular markers, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • (Optional) Add intracellular antibodies diluted in permeabilization wash buffer and incubate for 30 minutes at 4°C in the dark.

  • (Optional) Wash the cells with permeabilization wash buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer for analysis on a flow cytometer.

Table 3: Suggested Antibody Panel for Murine TAM Analysis

TargetFluorochromeClonePurpose
CD45BUV39530-F11Pan-leukocyte marker
CD11bAPC-Cy7M1/70Myeloid marker
F4/80PE-Cy7BM8Macrophage marker
Ly6GPerCP-Cy5.51A8Neutrophil exclusion
Ly6CBV605HK1.4Monocyte/Macrophage subsetting
CD206 (MMR)APCC068C2M2-like macrophage marker
MHC Class II (I-A/I-E)FITCM5/114.15.2Antigen presentation, M1-like marker
CD86PEGL1Co-stimulatory molecule, M1-like marker
Viability DyeZombie Aqua-Dead cell exclusion

Visualizations

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates STAT3 STAT3 CSF1R->STAT3 Activates CSF1 CSF-1 CSF1->CSF1R Binds AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Differentiation Differentiation STAT3->Differentiation Promotes JNJ28312141 This compound JNJ28312141->CSF1R Inhibits

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow cluster_gating Gating Strategy Tumor_Harvest Tumor Harvest Single_Cell Single-Cell Suspension Tumor_Harvest->Single_Cell Staining Antibody Staining Single_Cell->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis Singlets Singlets Analysis->Singlets Live_Cells Live Cells Singlets->Live_Cells CD45_Positive CD45+ Leukocytes Live_Cells->CD45_Positive Myeloid_Cells CD11b+ Myeloid CD45_Positive->Myeloid_Cells TAMs F4/80+ TAMs Myeloid_Cells->TAMs TAM_Subsets TAM Subsets (CD206, MHCII, etc.) TAMs->TAM_Subsets

Caption: Experimental workflow for flow cytometry analysis of TAMs.

References

Application Notes and Protocols: JNJ-28312141 in Combination with Bevacizumab Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical combination therapy involving JNJ-28312141 and bevacizumab. As of the date of this document, no direct preclinical or clinical studies evaluating this specific combination have been published. The information provided is based on the individual mechanisms of action of each agent and published data on similar therapeutic strategies. These protocols are intended for research purposes only and should be adapted and validated by qualified personnel.

Introduction

The tumor microenvironment (TME) presents a significant challenge to effective cancer therapy, with complex interactions between tumor cells, immune cells, and the surrounding vasculature contributing to tumor growth, progression, and therapeutic resistance. This document outlines a potential therapeutic strategy combining two agents with complementary mechanisms of action: this compound, a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), and bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor-A (VEGF-A).

This compound targets tumor-associated macrophages (TAMs), which are key components of the TME that promote tumor growth, angiogenesis, and immunosuppression.[1][2] By inhibiting CSF-1R, this compound can deplete TAMs and reduce their pro-tumoral functions.[1][2] Bevacizumab is an established anti-angiogenic therapy that neutralizes VEGF-A, a critical driver of tumor neovascularization.[3][4][] The combination of these two agents offers a dual-pronged attack on the TME, simultaneously disrupting the tumor vasculature and reprogramming the immune landscape. This approach holds the potential for synergistic anti-tumor activity and may overcome resistance mechanisms associated with monotherapy.

Mechanism of Action

This compound: An orally active small molecule inhibitor of the CSF-1R and FLT3 receptor tyrosine kinases.[1][6]

  • CSF-1R Inhibition: CSF-1R is essential for the survival, proliferation, and differentiation of macrophages.[7] By inhibiting CSF-1R, this compound leads to the depletion of TAMs within the tumor microenvironment.[1][2] TAMs are known to promote tumor angiogenesis, invasion, and metastasis, and suppress anti-tumor immunity.[8][9]

  • FLT3 Inhibition: this compound also inhibits FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a potential therapeutic agent for this malignancy.[1][2]

Bevacizumab: A humanized monoclonal antibody that binds to and neutralizes all isoforms of human VEGF-A.[4][10]

  • VEGF-A Inhibition: VEGF-A is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[3][] By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting the signaling cascade that leads to endothelial cell proliferation, migration, and survival.[][11][12] This results in the normalization of tumor vasculature and a reduction in blood supply to the tumor.

Signaling Pathways

This compound and Bevacizumab Signaling Pathways cluster_0 Bevacizumab: Inhibition of VEGF Signaling cluster_1 This compound: Inhibition of CSF-1R Signaling VEGFA VEGF-A VEGFR VEGFR VEGFA->VEGFR Bevacizumab Bevacizumab Bevacizumab->VEGFA PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R JNJ28312141 This compound JNJ28312141->CSF1R PI3K_CSF PI3K CSF1R->PI3K_CSF RAS_CSF RAS CSF1R->RAS_CSF STAT STAT CSF1R->STAT AKT_CSF AKT PI3K_CSF->AKT_CSF Macrophage_Survival Macrophage Proliferation & Survival AKT_CSF->Macrophage_Survival RAF_CSF RAF RAS_CSF->RAF_CSF MEK_CSF MEK RAF_CSF->MEK_CSF ERK_CSF ERK MEK_CSF->ERK_CSF ERK_CSF->Macrophage_Survival STAT->Macrophage_Survival TAM_Function TAM Pro-tumoral Function Macrophage_Survival->TAM_Function

Caption: Combined inhibition of VEGF and CSF-1R signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
Target/Cell LineAssayIC50 (µmol/L)Reference
CSF-1RKinase Activity0.00069[6]
CSF-1R-HEK cellsCSF-1R Phosphorylation0.005[6]
Mouse MacrophagesCSF-1-dependent Proliferation0.003[1]
Human MonocytesCSF-1-induced MCP-1 Expression0.003[1]
MV-4-11 (AML)ITD-FLT3-dependent Proliferation0.021[1]
Baf3 cellsFLT3 Ligand-induced Phosphorylation0.076[1]
Mo7e cellsKIT-dependent Proliferation0.041[1]
TF-1 cellsTRKA-dependent Proliferation0.15[1]
Table 2: Preclinical Dosing of this compound and Bevacizumab (or murine equivalent A4.6.1)
AgentAnimal ModelTumor ModelDoseRouteScheduleReference
This compoundNude MiceH460 Lung Adenocarcinoma25, 50, 100 mg/kgp.o.Twice daily (weekdays), once daily (weekends) for 25 days[13]
This compoundSD RatsMRMT-1 Mammary Carcinoma20 mg/kgp.o.Twice daily until day 17[13]
BevacizumabNude MiceHSC-2 Oral Squamous Carcinoma5 mg/kgi.p.Twice a week for 3 weeks[14]
BevacizumabMiceSKOV-3.ip1 Ovarian Cancer10 mg/kgi.p. or i.v.Single dose on day 12[15]
A4.6.1Nude MiceVarious human tumor xenografts5 mg/kgi.p.Twice weekly[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Combined this compound and Bevacizumab on Endothelial Cell Proliferation and Migration

Objective: To determine if this compound enhances the anti-proliferative and anti-migratory effects of bevacizumab on endothelial cells in the presence of conditioned media from macrophages.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human monocytic cell line (e.g., THP-1)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Recombinant human M-CSF

  • Recombinant human VEGF-A

  • This compound

  • Bevacizumab

  • Endothelial cell growth medium

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Cell proliferation assay kit (e.g., BrdU or WST-1)

  • Transwell migration assay chambers

Procedure:

  • Macrophage Differentiation and Conditioned Media Preparation:

    • Culture THP-1 monocytes in RPMI-1640 with 10% FBS.

    • Differentiate THP-1 cells into macrophages by treating with PMA (100 ng/mL) for 48 hours.

    • Wash the differentiated macrophages and culture in serum-free RPMI-1640 with M-CSF (50 ng/mL) for 24 hours to generate macrophage-conditioned media (MCM).

    • Collect and centrifuge the MCM to remove cellular debris.

  • Endothelial Cell Proliferation Assay:

    • Seed HUVECs in a 96-well plate in endothelial cell growth medium.

    • After 24 hours, replace the medium with a mixture of 50% endothelial cell growth medium and 50% MCM.

    • Add VEGF-A (20 ng/mL) to stimulate proliferation.

    • Treat cells with varying concentrations of this compound, bevacizumab, or the combination. Include vehicle controls.

    • Incubate for 48-72 hours.

    • Assess cell proliferation using a BrdU or WST-1 assay according to the manufacturer's instructions.

  • Endothelial Cell Migration Assay:

    • Coat the underside of Transwell inserts with fibronectin.

    • Seed HUVECs in the upper chamber in serum-free medium.

    • In the lower chamber, place a mixture of 50% endothelial cell growth medium and 50% MCM, supplemented with VEGF-A (50 ng/mL).

    • Add this compound, bevacizumab, or the combination to both the upper and lower chambers.

    • Incubate for 4-6 hours.

    • Fix and stain the cells that have migrated to the lower surface of the insert.

    • Count the migrated cells under a microscope.

Protocol 2: In Vivo Efficacy of Combination Therapy in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with bevacizumab in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC38 colorectal adenocarcinoma)

  • C57BL/6 mice (6-8 weeks old)

  • This compound formulated for oral gavage

  • Bevacizumab (or murine-specific anti-VEGF-A antibody)

  • Vehicle control for this compound

  • Phosphate-buffered saline (PBS) for bevacizumab control

  • Calipers for tumor measurement

  • Materials for tissue collection and processing (formalin, RNAlater, etc.)

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each C57BL/6 mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):

      • Group 1: Vehicle (p.o.) + PBS (i.p.)

      • Group 2: this compound (p.o.) + PBS (i.p.)

      • Group 3: Vehicle (p.o.) + Bevacizumab (i.p.)

      • Group 4: this compound (p.o.) + Bevacizumab (i.p.)

  • Treatment Administration:

    • Administer this compound (e.g., 50 mg/kg) orally, twice daily.

    • Administer bevacizumab (e.g., 5 mg/kg) intraperitoneally, twice a week.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.

  • Pharmacodynamic and Immunohistochemical Analysis:

    • Collect tumor tissue for analysis of:

      • TAM infiltration (F4/80 or CD68 staining)

      • Microvessel density (CD31 staining)

      • T-cell infiltration (CD4 and CD8 staining)

    • Collect blood samples for analysis of circulating cytokines and immune cell populations.

Mandatory Visualizations

In Vivo Experimental Workflow cluster_workflow Hypothetical In Vivo Study Workflow start Start implant Tumor Cell Implantation (e.g., MC38 cells in C57BL/6 mice) start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization (Tumor volume ~100-150 mm³) monitor->randomize treatment Treatment Initiation - Vehicle + PBS - this compound + PBS - Vehicle + Bevacizumab - this compound + Bevacizumab randomize->treatment measure Tumor Volume & Body Weight Measurement (2-3x/week) treatment->measure measure->treatment endpoint Study Endpoint measure->endpoint analysis Tumor & Blood Collection and Analysis (IHC, Flow Cytometry) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy study of combined this compound and bevacizumab.

CSF-1R Signaling Pathway cluster_csf1r CSF-1R Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT JNJ28312141 This compound JNJ28312141->CSF1R AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Differentiation Differentiation AKT->Differentiation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Differentiation STAT->Proliferation STAT->Survival STAT->Differentiation

Caption: Simplified CSF-1R signaling pathway.

VEGF Signaling Pathway cluster_vegf VEGF Signaling Pathway cluster_downstream_vegf Downstream Signaling cluster_cellular_response_vegf Cellular Response VEGFA VEGF-A VEGFR VEGFR VEGFA->VEGFR Bevacizumab Bevacizumab Bevacizumab->VEGFA PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Permeability Vascular Permeability VEGFR->Permeability PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Migration Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation AKT->Survival AKT->Migration

Caption: Simplified VEGF signaling pathway.

References

Application Notes and Protocols: JNJ-28312141 in a Xenograft Model of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: JNJ-28312141 is a potent, orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] There is growing evidence that tumor-associated macrophages (TAMs), which are dependent on CSF-1 signaling for their proliferation and survival, play a crucial role in promoting tumor growth, angiogenesis, and metastasis.[1][3][4] this compound has been evaluated in preclinical studies for its potential in solid tumors by targeting these supportive macrophages within the tumor microenvironment.[1][4]

In the context of non-small cell lung cancer (NSCLC), studies have utilized the H460 lung adenocarcinoma xenograft model to investigate the efficacy of this compound.[1][3][4] Interestingly, H460 tumor cells do not express CSF-1R, indicating that the anti-tumor activity of this compound in this model is not due to direct cytotoxicity but rather through modulation of the tumor microenvironment.[3][4] The administration of this compound in this model leads to a dose-dependent suppression of tumor growth, which correlates with a significant reduction in TAMs and tumor microvasculature.[1][3][4]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in an H460 NSCLC xenograft model.

Mechanism of Action

This compound exerts its anti-tumor effect in the H460 xenograft model primarily by inhibiting CSF-1R on host macrophages. Tumor cells secrete CSF-1, which acts as a chemoattractant and growth factor for macrophages. These recruited TAMs, in turn, support tumor progression by promoting angiogenesis and secreting growth factors. By blocking the CSF-1R signaling pathway, this compound depletes TAMs from the tumor stroma, thereby inhibiting angiogenesis and suppressing tumor growth.[1][3] An increase in plasma CSF-1 serves as a potential biomarker for CSF-1R inhibition.[1][3]

Tumor H460 Tumor Cell (CSF-1R Negative) Macrophage Macrophage (TAM) Tumor->Macrophage Secretes CSF-1 Macrophage->Tumor Secretes Growth Factors BloodVessel Blood Vessel Macrophage->BloodVessel Promotes Angiogenesis (e.g., VEGF) BloodVessel->Tumor JNJ This compound (Oral Administration) JNJ->Macrophage Inhibits CSF-1R

Caption: Mechanism of Action of this compound in the H460 Xenograft Model.

Data Presentation

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
Target/ProcessIC₅₀ (µmol/L)Assay Description
Kinase Activity
CSF-1R0.00069Biochemical kinase activity assay.[1]
KIT0.005Biochemical kinase activity assay.[1]
AXL0.012Biochemical kinase activity assay.[1]
TRKA0.015Biochemical kinase activity assay.[1]
FLT30.030Biochemical kinase activity assay.[1]
LCK0.088Biochemical kinase activity assay.[1]
Cellular Activity
CSF-1R Phosphorylation0.005CSF-1 induced signaling in CSF-1R transfected HEK cells.[1]
Macrophage Proliferation0.003CSF-1 dependent proliferation of mouse macrophages.[1]
Monocyte MCP-1 Expression0.003CSF-1 induced MCP-1 expression by human monocytes.[1]
Table 2: In Vivo Efficacy of this compound in H460 Lung Cancer Xenograft Model
Treatment Group (Oral)Tumor Weight Reduction (%)Reduction in Tumor Microvasculature (%)Key Observations
VehicleN/AN/AAbundant F4/80+ TAMs and CD31+ microvasculature observed.[1]
25 mg/kg this compound21%Not specifiedDose-dependent reduction in tumor growth.[1]
50 mg/kg this compound32%Not specifiedDose-dependent reduction in tumor growth and TAMs.[1]
100 mg/kg this compound45%66%Marked depletion of TAMs and significant reduction in vascularity.[1]

Experimental Protocols

Protocol 1: H460 Cell Culture
  • Cell Line: NCI-H460 (Human non-small cell lung adenocarcinoma).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

  • Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash cells with sterile, serum-free PBS and resuspend at the desired concentration for injection. Perform a viability count (e.g., using Trypan Blue); viability should be >95%.

Protocol 2: H460 Xenograft Establishment and Drug Administration

A 1. Cell Culture H460 NSCLC Cells B 2. Cell Preparation Harvest & resuspend cells in PBS/Matrigel A->B C 3. Implantation Subcutaneous injection into flank of nude mice B->C D 4. Tumor Growth Allow tumors to reach ~100-150 mm³ C->D E 5. Randomization Group animals into Vehicle & Treatment arms D->E F 6. Treatment Initiation (Day 0) Oral gavage of this compound or Vehicle E->F G 7. Monitoring Measure tumor volume 2-3x weekly. Monitor body weight & animal health. F->G H 8. Study Termination (Day 25) Collect final tumor measurements and blood samples G->H I 9. Tissue Analysis Process tumors for IHC (F4/80, CD31). Analyze plasma for CSF-1 levels. H->I

Caption: Experimental workflow for the H460 xenograft study.
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Cell Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ H460 cells in a volume of 100-200 µL of sterile PBS (some protocols may use a 1:1 mixture with Matrigel to improve tumor take rate) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Vehicle: Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.[4]

    • This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., for 25, 50, and 100 mg/kg doses).

    • Administration: Administer the drug or vehicle orally (p.o.) via gavage. The cited study dosed twice daily on weekdays and once daily on weekends for 25 consecutive days.[4]

  • Endpoint:

    • Continue treatment for the specified duration (e.g., 25 days).[4]

    • At the end of the study, euthanize the mice.

    • Excise tumors, measure their final weight, and collect blood via cardiac puncture for plasma analysis.

Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
  • Tissue Preparation:

    • Fix a portion of the excised tumor in 10% neutral buffered formalin for 24 hours.

    • Embed the fixed tissue in paraffin and section it into 4-5 µm slices.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Staining for TAMs:

    • Block endogenous peroxidase activity.

    • Block non-specific binding sites using a suitable blocking serum.

    • Incubate sections with a primary antibody against the macrophage marker F4/80.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a chromogen like DAB and counterstain with hematoxylin.

  • Staining for Microvasculature:

    • Follow the same general IHC protocol, but use a primary antibody against the endothelial cell marker CD31.

  • Image Analysis:

    • Capture images of the stained sections using a microscope.

    • Quantify the F4/80-positive area (for TAMs) and CD31-positive area (for microvessel density) using image analysis software.

Protocol 4: Plasma CSF-1 Analysis
  • Sample Collection: Collect whole blood from mice into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • ELISA:

    • Use a commercially available ELISA kit for human CSF-1 (to detect tumor-derived CSF-1) and mouse CSF-1 (to detect host CSF-1).[1]

    • Follow the manufacturer's instructions to measure the concentration of CSF-1 in the plasma samples.

    • The expected result is a dose-dependent increase in both human and murine CSF-1 in the plasma of this compound-treated mice, reflecting target engagement (CSF-1R inhibition).[1]

Logical Relationships in the Tumor Microenvironment

The efficacy of this compound in this model is dependent on the interplay between the drug, the host immune cells, and the tumor. The diagram below illustrates this relationship.

JNJ This compound Treatment CSF1R CSF-1R Inhibition on Macrophages JNJ->CSF1R Leads to TAMs Reduced Tumor-Associated Macrophages (TAMs) CSF1R->TAMs Results in Angio Decreased Angiogenesis (Reduced Microvasculature) TAMs->Angio Causes Growth Inhibition of Tumor Growth TAMs->Growth Contributes to (via reduced growth factors) Angio->Growth Contributes to

Caption: Logical flow of this compound's indirect anti-tumor activity.

References

Application Notes and Protocols: JNJ-28312141 in a Rat Model of Bone Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the use of JNJ-28312141, a potent and orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), in a preclinical rat model of bone metastasis. The provided protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for cancer-induced bone disease.

Introduction

Bone metastasis is a debilitating consequence of many advanced cancers, leading to significant morbidity. The tumor microenvironment in bone is a complex interplay of tumor cells, bone cells (osteoclasts and osteoblasts), and immune cells. Tumor-associated macrophages (TAMs) and osteoclasts, both of which are dependent on CSF-1R signaling for their differentiation and survival, are key players in promoting tumor growth and bone destruction.[1][2] this compound targets CSF-1R, thereby disrupting the activity of these critical cell types in the bone metastatic niche.[1][2]

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of CSF-1R.[2] By inhibiting CSF-1R, this compound blocks the signaling cascade responsible for the differentiation, survival, and function of macrophages and osteoclasts.[1][3] In the context of bone metastasis, this leads to a reduction in TAMs within the tumor microenvironment and a decrease in osteoclast-mediated bone resorption.[1][2] This dual action on both tumor support and bone destruction makes CSF-1R an attractive therapeutic target. The c-Met signaling pathway is also a crucial factor in the progression of bone metastases for various cancers, including renal, prostate, and breast cancer.[4][5][6] While this compound's primary targets are CSF-1R and FLT3, the broader context of kinase signaling in bone metastasis often includes the HGF/c-Met axis.[4][6][7]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in a rat model of bone metastasis using MRMT-1 mammary carcinoma cells.

Table 1: Effect of this compound on Tumor Growth and Bone Integrity in MRMT-1 Rat Model

Treatment GroupTumor Size (Relative to Vehicle)Radiographic Bone Lesion Score (Mean ± SEM)Trabecular Bone Area (Relative to Sham)
Vehicle100%SevereSignificantly Reduced
This compound (20 mg/kg, p.o., twice daily)ReducedSimilar to ZoledronateNot different from sham
Zoledronate (0.030 mg/kg, s.c., every other day)ReducedReducedTrend towards increased

Data compiled from published studies.[1][2][8]

Table 2: Histomorphometric Analysis of Tumor-Associated Osteoclasts

Treatment GroupReduction in Tumor-Associated Osteoclasts (TRAP+ cells)
Vehicle0%
This compound (20 mg/kg)~95%
Zoledronate (0.030 mg/kg)~64%

Data compiled from published studies.[1][2]

Experimental Protocols

Rat Model of Mammary Carcinoma Bone Metastasis

This protocol describes the establishment of a rat model of bone metastasis using MRMT-1 mammary carcinoma cells, which leads to the formation of severe cortical and trabecular bone lesions.[1]

Materials:

  • Female Sprague-Dawley rats[8]

  • MRMT-1 rat mammary carcinoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Syringes and needles (27-gauge)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture MRMT-1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile saline at the desired concentration.

  • Animal Preparation: Anesthetize the rats using a calibrated vaporizer with isoflurane.

  • Intratibial Injection: Carefully inject a suspension of MRMT-1 cells into the medullary cavity of the right tibia of each rat. A sham group should be injected with saline only.[8]

  • Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and overall health.

Drug Administration

This compound Administration:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration.

  • Dosing: Administer this compound orally (p.o.) twice daily at a dose of 20 mg/kg, starting 3 days after tumor cell inoculation and continuing until the end of the study (typically day 17).[8]

Zoledronate Administration (as a comparator):

  • Formulation: Dissolve zoledronate in sterile saline.

  • Dosing: Administer zoledronate subcutaneously (s.c.) every other day at a dose of 0.030 mg/kg.[8]

Endpoint Analysis

Radiographic Analysis:

  • At the end of the study, euthanize the animals and collect the tibias.

  • Perform high-resolution microradiography or micro-computed tomography (micro-CT) on the excised bones to assess bone lesions, including cortical and trabecular bone destruction.[8]

  • Score the bone lesions based on a predefined scale.

Histological Analysis:

  • Fix the tibias in 10% neutral buffered formalin and decalcify.

  • Embed the tissues in paraffin and section them.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize tumor morphology and bone structure.

  • Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.[2]

  • Quantify the number of TRAP-positive multinucleated osteoclasts at the tumor-bone interface.

Visualizations

G cluster_0 Bone Microenvironment cluster_1 Tumor Cell CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds to Macrophage_Progenitor Macrophage Progenitor CSF1R->Macrophage_Progenitor Promotes Differentiation Osteoclast_Progenitor Osteoclast Progenitor CSF1R->Osteoclast_Progenitor Promotes Differentiation TAM Tumor-Associated Macrophage (TAM) Macrophage_Progenitor->TAM Osteoclast Osteoclast Osteoclast_Progenitor->Osteoclast Tumor_Cell Tumor Cell TAM->Tumor_Cell Promotes Growth & Angiogenesis Osteoclast->Tumor_Cell Releases Growth Factors from Bone Matrix Tumor_Cell->CSF1 Secretes JNJ28312141 This compound JNJ28312141->CSF1R Inhibits

Caption: CSF-1R Signaling Pathway in Bone Metastasis and Inhibition by this compound.

G cluster_workflow Experimental Workflow start Day 0: Intratibial Injection of MRMT-1 Cells in Rats treatment_start Day 3: Initiate Treatment start->treatment_start treatment_groups Treatment Groups: - Vehicle (p.o.) - this compound (20 mg/kg, p.o.) - Zoledronate (0.030 mg/kg, s.c.) treatment_start->treatment_groups monitoring Days 3-17: Daily Monitoring of Tumor Growth and Animal Health treatment_groups->monitoring endpoint Day 17: Euthanasia and Tissue Collection monitoring->endpoint analysis Post-Mortem Analysis: - Microradiography/Micro-CT - Histology (H&E, TRAP staining) endpoint->analysis

Caption: Experimental Workflow for this compound Efficacy Study in a Rat Bone Metastasis Model.

References

Application Notes and Protocols for JNJ-28312141 Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent and orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its ability to target these key signaling pathways makes it a valuable tool for research in oncology, immunology, and inflammatory diseases. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for both in vitro and in vivo studies due to its high solubilizing capacity for organic molecules.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions using DMSO as the primary solvent.

Physicochemical and Biological Properties

A clear understanding of the properties of this compound is essential for its effective use in research.

PropertyValueReference
Molecular Weight 460.57 g/mol (free base); 497.04 g/mol (HCl salt)[2][3]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2][4]
Biological Targets CSF-1R (c-Fms), FLT3[1][5]
Potency (IC₅₀) CSF-1R: 0.69 nM; FLT3: 21 nM (in MV-4-11 cells)[5][6]

Signaling Pathways

This compound exerts its biological effects by inhibiting the CSF-1R and FLT3 signaling pathways, which are crucial for the proliferation and survival of various cell types, including macrophages and leukemic cells.

CSF1R_Signaling_Pathway CSF-1R Signaling Pathway cluster_membrane Cell Membrane CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Ligand Binding PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation JNJ28312141 This compound JNJ28312141->CSF1R

Caption: Inhibition of the CSF-1R signaling pathway by this compound.

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->PI3K FLT3_ITD->RAS FLT3_ITD->STAT5 AKT AKT PI3K->AKT Leukemic_Growth Leukemic Cell Proliferation & Survival AKT->Leukemic_Growth MAPK MAPK Pathway RAS->MAPK MAPK->Leukemic_Growth STAT5->Leukemic_Growth JNJ28312141 This compound JNJ28312141->FLT3 JNJ28312141->FLT3_ITD

Caption: Inhibition of the FLT3 signaling pathway by this compound in Acute Myeloid Leukemia (AML).

Experimental Protocols

Preparation of this compound Stock Solution (for In Vitro Use)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder (free base or HCl salt)

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • Example for 1 mL of 10 mM stock solution of this compound (free base, MW = 460.57): Mass (mg) = 10 x 460.57 x 0.001 x 1000 = 4.6057 mg

  • Weighing:

    • In a sterile fume hood, carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube or amber vial.

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7] Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • For short-term storage (days to weeks), store the stock solution at -20°C.[2]

    • For long-term storage (months), aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8] Protect from light.

Recommended Concentrations for In Vitro Assays:

Assay TypeCell Line ExampleRecommended Working Concentration RangeReference
CSF-1R InhibitionCSF-1 dependent macrophages1 - 100 nM[6]
FLT3 InhibitionMV-4-11 (AML)10 - 500 nM[5]
Cell ProliferationVarious cancer cell lines10 nM - 10 µM[6]

Important Considerations for In Vitro Use:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Prepare fresh dilutions of the stock solution in culture medium for each experiment.

In_Vitro_Workflow In Vitro Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve store Aliquot and Store (-20°C or -80°C) dissolve->store dilute Prepare Working Solution in Culture Medium store->dilute Day of Experiment treat Treat Cells (DMSO < 0.5%) dilute->treat end End treat->end

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Preparation of this compound Formulation (for In Vivo Use)

This protocol provides a general guideline for preparing a this compound formulation for oral administration in animal models. Note: The optimal formulation may vary depending on the animal model and experimental design.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or water

  • Sterile tubes for preparation and administration

Formulation Example (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

This formulation is suitable for achieving a clear solution for oral gavage.

Protocol:

  • Calculate the required amounts of each component based on the desired final concentration and volume.

    • Example for 1 mL of a 10 mg/mL this compound formulation:

      • This compound: 10 mg

      • DMSO: 0.1 mL (10% of total volume)

      • PEG300: 0.4 mL (40% of total volume)

      • Tween-80: 0.05 mL (5% of total volume)

      • Saline: 0.45 mL (45% of total volume)

  • Dissolution:

    • In a sterile tube, dissolve the weighed this compound powder in DMSO by vortexing.

    • Add PEG300 and vortex until the solution is homogeneous.

    • Add Tween-80 and vortex thoroughly.

    • Finally, add the saline and vortex until a clear solution is obtained.

  • Administration and Storage:

    • This formulation should be prepared fresh daily before administration.

    • If short-term storage is necessary, keep the solution at 4°C and protect it from light. Visually inspect for any precipitation before use.

Important Considerations for In Vivo Use:

  • The tolerability of the vehicle should be assessed in a pilot study.

  • The final concentration of DMSO administered to the animals should be kept to a minimum to avoid potential toxicity.[9]

  • Another reported vehicle for oral administration of this compound is 20% hydroxypropyl-β-cyclodextrin (HPβCD) in water.[10] The choice of vehicle will depend on the specific experimental requirements.

In_Vivo_Workflow In Vivo Formulation Workflow start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline administer Administer to Animal add_saline->administer end End administer->end

Caption: Workflow for preparing this compound formulation for in vivo studies.

Safety Precautions

  • Handle this compound powder and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental needs and the physicochemical properties of their particular batch of this compound.

References

Application Notes and Protocols for JNJ-28312141: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active inhibitor of colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its utility in preclinical research, particularly in oncology and immunology, necessitates a thorough understanding of its long-term stability and appropriate storage conditions to ensure experimental reproducibility and the integrity of results. These application notes provide detailed recommendations and protocols for the proper handling, storage, and stability assessment of this compound in both solid form and in solution. The protocols described are based on general guidelines for pharmaceutical stability testing and information from suppliers.

Recommended Long-Term Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions should be adhered to. The following tables summarize the recommended storage conditions for the compound in its solid form and as a stock solution.

Table 1: Storage Conditions for Solid this compound

ParameterShort-Term StorageLong-Term Storage
Temperature 0 - 4°C[3][4]-20°C[3][4]
Duration Days to Weeks[3][4]Months to Years[3][4]
Environment Dry and dark[3][4]Dry and dark[3][4]
Shelf Life Not specified>5 years (if stored properly)[3]

Table 2: Storage Conditions for this compound Stock Solutions (in DMSO)

ParameterShort-Term StorageLong-Term Storage
Temperature 0 - 4°C[3]-20°C[3][5]
Duration Days to Weeks[3]Up to one month[5]
Recommendations Store in tightly sealed vials.[5]Aliquot to avoid repeated freeze-thaw cycles and store in tightly sealed vials.[5]

Note: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[5]

Experimental Protocols

The following protocols are provided as representative examples for assessing the stability of this compound. These are based on standard pharmaceutical industry practices and guidelines from the International Council for Harmonisation (ICH).[6][7][8]

Protocol for Long-Term Stability Testing of Solid this compound

Objective: To evaluate the stability of solid this compound under recommended long-term storage conditions.

Materials:

  • This compound (solid powder, >98% purity)[3][4]

  • Amber glass vials with airtight seals

  • Calibrated stability chambers set to -20°C ± 2°C and 25°C ± 2°C / 60% RH ± 5% RH

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS)

  • Karl Fischer titrator for moisture content analysis

  • Appropriate solvents and reference standards

Methodology:

  • Sample Preparation: Aliquot approximately 10 mg of solid this compound into amber glass vials. Tightly seal the vials.

  • Storage: Place the vials in stability chambers under the following conditions:

    • Long-term: -20°C

    • Accelerated: 25°C / 60% RH

  • Time Points: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, perform the following tests on a vial from each storage condition:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Assay (HPLC): Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO). Analyze the sample to determine the percentage of the active compound remaining.

    • Purity (HPLC): Profile the sample for any degradation products or impurities. Quantify any new peaks relative to the main compound peak.

    • Moisture Content: Determine the water content using a Karl Fischer titrator.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data. A significant change is typically defined as a >5% loss in potency from the initial assay value or any degradation product exceeding 0.5%.

Protocol for Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions. This helps in developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with photodiode array (PDA) and MS detectors

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Incubate at 60°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Incubate at 60°C for 24 hours. Neutralize before analysis.

    • Oxidation: Add 3% H₂O₂ to a sample solution. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 80°C in an oven for 48 hours.

    • Photodegradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-PDA-MS.

  • Data Evaluation:

    • Determine the percentage of degradation for each stress condition.

    • Identify the retention times and mass-to-charge ratios (m/z) of the major degradation products.

    • Assess the peak purity of the this compound peak in the stressed samples to ensure the analytical method is stability-indicating.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular CSF1R CSF-1R Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream FLT3 FLT3 FLT3->Downstream CSF1 CSF-1 CSF1->CSF1R FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 JNJ This compound JNJ->CSF1R Inhibition JNJ->FLT3 Inhibition Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Inhibition of CSF-1R and FLT3 signaling by this compound.

Experimental Workflow

G start Start: Receive This compound Solid prepare Prepare Samples: Aliquot into Vials start->prepare storage Place in Stability Chambers (-20°C and 25°C/60%RH) prepare->storage timepoint Pull Samples at Scheduled Time Points storage->timepoint timepoint->storage Continue Storage analysis Perform Analysis: - Appearance - Assay (HPLC) - Purity (HPLC) - Moisture timepoint->analysis data Evaluate Data vs. Time 0 analysis->data report Generate Stability Report data->report

Caption: Workflow for long-term stability testing of this compound.

Logical Relationships

G cluster_stress Forced Degradation Stressors JNJ This compound Stock Solution Acid Acid (HCl) JNJ->Acid Base Base (NaOH) JNJ->Base Oxidation Oxidation (H2O2) JNJ->Oxidation Thermal Thermal (Heat) JNJ->Thermal Photo Photolytic (Light) JNJ->Photo Analysis Stability-Indicating HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identification of: - Degradation Products - Degradation Pathways - Method Specificity Analysis->Outcome

Caption: Logical diagram for a forced degradation study of this compound.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-28312141 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with JNJ-28312141 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve this compound in my aqueous buffer (e.g., PBS, Tris). Is this expected?

A1: Yes, this is a known issue. This compound is characterized by poor solubility in aqueous solutions.[1] Direct dissolution in water or common aqueous buffers will likely result in precipitation or an insoluble suspension. For experimental use, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[1] This stock can then be diluted into your aqueous experimental medium, but care must be taken to avoid precipitation.

Q3: How can I prepare a formulation of this compound for in vivo animal studies?

A3: For in vivo oral administration, a formulation using a cyclodextrin-based vehicle has been successfully reported. Specifically, a 20% solution of hydroxypropyl-β-cyclodextrin (HPβCD) in water has been used as a vehicle for this compound.[2]

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.

This is a common problem when the final concentration of DMSO is not sufficient to maintain the solubility of the compound in the aqueous medium. Below is a troubleshooting workflow to address this issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Start: this compound precipitates in aqueous buffer B Is the final DMSO concentration <1%? A->B C Increase final DMSO concentration (e.g., to 0.5% or 1%). Note: Check cell line tolerance. B->C Yes F Consider a formulation with a solubilizing agent. B->F No D Did the precipitation resolve? C->D E Problem Solved. Proceed with experiment. D->E Yes D->F No G Prepare this compound in 20% HPβCD solution. F->G H Does the compound dissolve? G->H I Problem Solved. Proceed with experiment, including vehicle controls. H->I Yes J Contact Technical Support for further assistance. H->J No

Troubleshooting workflow for this compound precipitation issues.

Data on Formulation Strategies

Formulation StrategyComponentsSuitabilityKey Considerations
Co-solvency DMSO, EthanolIn vitro assaysThe final concentration of the organic solvent must be compatible with the experimental system (e.g., cells, enzymes). Typically kept below 1%.
Cyclodextrin Complexation 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIn vivo (oral gavage), In vitroHas been shown to be effective for this compound.[2] A vehicle-only control group is essential for in vivo studies.
Micro-emulsion Oils, Surfactants, Co-surfactantsOral deliveryCan enhance the solubility of lipophilic drugs.[3] Requires careful formulation development and characterization.
Solid Dispersion Hydrophilic polymer matrix (e.g., PEG, PVP)Solid dosage formsImproves dissolution rate and oral absorption of poorly water-soluble drugs.[4]

Experimental Protocols

Protocol: Preparation of a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) Formulation for this compound

This protocol is adapted from methodologies used for administering poorly soluble compounds in vivo.[2]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile, purified water (e.g., Water for Injection, USP)

  • Sterile container

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Prepare the 20% HPβCD Vehicle:

    • Weigh the required amount of HPβCD. For example, to prepare 10 mL of vehicle, weigh 2 g of HPβCD.

    • In a sterile container, add the weighed HPβCD to the final desired volume of sterile water (e.g., 10 mL).

    • Stir the solution using a magnetic stirrer at room temperature until the HPβCD is completely dissolved. The solution should be clear.

  • Prepare the this compound Formulation:

    • Weigh the required amount of this compound to achieve the desired final concentration.

    • Slowly add the this compound powder to the 20% HPβCD solution while stirring.

    • Continue to stir the mixture. Gentle warming (e.g., to 37°C) may be applied to facilitate dissolution, but the stability of this compound at elevated temperatures should be considered.

    • Once the this compound is fully dissolved, the formulation is ready for use. It is recommended to prepare this formulation fresh before each experiment.

Important: Always include a vehicle-only control group (animals dosed with only the 20% HPβCD solution) in your experiments to account for any effects of the vehicle itself.

Mechanism of Solubility Enhancement

The diagram below illustrates the mechanism by which cyclodextrins, like HPβCD, enhance the solubility of hydrophobic molecules such as this compound.

G cluster_1 Mechanism of Cyclodextrin-Mediated Solubilization A This compound (Hydrophobic Molecule) D Inclusion Complex (this compound within HPβCD) A->D Encapsulation B HPβCD Molecule (Hydrophilic Exterior, Lipophilic Interior) B->D Forms complex with C Water (Aqueous Medium) C->A Poorly soluble in E Enhanced Aqueous Solubility D->E Results in

How HPβCD improves the solubility of hydrophobic compounds.

References

optimizing JNJ-28312141 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-28312141 in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2][3] CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and osteoclasts.[2] By inhibiting CSF-1R kinase activity, this compound effectively depletes CSF-1R-dependent macrophages.[1] It also exhibits inhibitory activity against the FMS-related receptor tyrosine kinase-3 (FLT3) and KIT.[1][2]

Q2: What are the typical concentrations of this compound used in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. However, based on its potent in vitro activity, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. A dose-response experiment is essential to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Q4: Is this compound cytotoxic?

A4: While this compound is designed to inhibit specific cell signaling pathways, it is important to assess its cytotoxic effects on your specific cell line. At high concentrations, like many small molecule inhibitors, it may exhibit off-target effects leading to cytotoxicity. It is crucial to perform a cytotoxicity assay to distinguish between targeted inhibition and general toxicity. For instance, this compound at 5 μmol/L did not inhibit the growth of H460, MDA-MB-231, or A375 adenocarcinoma cells in one study.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or low inhibitory effect observed Suboptimal Concentration: The concentration of this compound may be too low.Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line and assay.[5]
Low Receptor Expression: The target cells may have low expression levels of CSF-1R, FLT3, or KIT.Verify receptor expression using techniques like Western blot, flow cytometry, or qPCR. Consider using a positive control cell line known to express the target receptor.
Incorrect Incubation Time: The pre-incubation time with this compound before stimulation may be insufficient.Optimize the pre-incubation time. A common starting point is 30 minutes to 2 hours.[1][6]
High background signal or unexpected cell death Cytotoxicity: The concentration of this compound may be too high, causing off-target effects and cell death.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments.[7]
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is non-toxic to your cells, typically below 0.1%.[4] Include a vehicle-only control in your experiments.[5]
Inconsistent results between experiments Cell Health and Passage Number: Inconsistent cell health, high passage number, or over-confluent cultures can lead to variability.Use healthy, low-passage cells growing in the logarithmic phase. Maintain consistent cell seeding densities.[5][8]
Reagent Variability: Inconsistent preparation of this compound dilutions or other reagents.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are of high quality and consistently prepared.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory concentrations of this compound.

Table 1: IC50 Values for Kinase Inhibition

Target KinaseIC50 (µM)
CSF-1R0.00069[1]
KIT0.005[1]
AXL0.012[1]
TRKA0.015[1]
FLT30.030[1]
LCK0.088[1]

Table 2: IC50 Values in Cell-Based Assays

Cell/Assay TypeIC50 (µM)
CSF-1-induced CSF-1R phosphorylation (HEK cells)0.005[1]
CSF-1-dependent proliferation of mouse macrophages0.003[1]
CSF-1-induced MCP-1 expression by human monocytes0.003[1]
ITD-FLT3-dependent proliferation of MV-4-11 cells0.021[1]
FLT3 ligand-induced FLT3 phosphorylation (Baf3 cells)0.076[1]
KIT-dependent proliferation of Mo7e cells0.041[1]
TRKA-dependent proliferation of TF-1 cells0.15[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 30 minutes to 2 hours for signaling studies, or 24-72 hours for proliferation assays).

  • Stimulation (if applicable): For signaling pathway studies, stimulate the cells with the appropriate ligand (e.g., CSF-1) at a predetermined concentration (often the EC80).

  • Assay: Perform your desired assay to measure the endpoint of interest (e.g., cell viability, protein phosphorylation, gene expression).

  • Data Analysis: Plot the response against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity of this compound

  • Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the different concentrations to the wells, including a vehicle control.

  • Incubation: Incubate the plate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).[4]

  • Viability Assay: Perform a cell viability assay, such as MTT, XTT, or a commercial LDH release assay, according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the concentration at which it becomes cytotoxic.

Visualizations

G This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling CSF-1 CSF-1 CSF-1R CSF-1R CSF-1->CSF-1R Binds to Downstream Signaling Downstream Signaling CSF-1R->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to This compound This compound This compound->CSF-1R Inhibits

Caption: this compound inhibits CSF-1R signaling.

G Workflow for Optimizing this compound Concentration A 1. Seed Cells B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells B->C D 4. Incubate C->D E 5. Stimulate (if needed) D->E F 6. Perform Assay (e.g., Viability, Phosphorylation) E->F G 7. Analyze Data & Determine IC50 F->G

Caption: Experimental workflow for dose-response analysis.

G Troubleshooting Logic for No Inhibitory Effect Start No Inhibitory Effect Observed Concentration Is the concentration range appropriate? Start->Concentration Receptor Is the target receptor expressed? Concentration->Receptor Yes OptimizeConc Perform Dose-Response Curve Concentration->OptimizeConc No Incubation Is the incubation time sufficient? Receptor->Incubation Yes VerifyReceptor Verify Receptor Expression (e.g., WB, FACS) Receptor->VerifyReceptor No OptimizeTime Optimize Incubation Time Incubation->OptimizeTime No Success Problem Solved Incubation->Success Yes OptimizeConc->Receptor VerifyReceptor->Incubation OptimizeTime->Success

Caption: Troubleshooting decision tree for lack of effect.

References

Technical Support Center: JNJ-28312141 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity when using the CSF-1R/FLT3 inhibitor, JNJ-28312141, in in vivo experiments.

Disclaimer

This compound is for research use only and not for human or veterinary use.[1] The information provided here is intended to supplement, not replace, standard laboratory safety protocols and veterinary guidance. While published preclinical studies with this compound at specific doses reported no overt toxicity[2], researchers should remain vigilant for potential adverse effects, especially when using different doses, administration schedules, or animal models.

Troubleshooting Guides & FAQs

This section addresses potential issues researchers might encounter during their in vivo experiments with this compound. The guidance is based on the known pharmacology of CSF-1R and FLT3 inhibitors and general principles of in vivo toxicology.

Q1: I am observing unexpected weight loss or reduced activity in my study animals. What should I do?

A1: Weight loss and decreased motor activity can be general indicators of toxicity.[3]

  • Immediate Actions:

    • Record Clinical Signs: Document the severity of weight loss, changes in posture, activity level, and fur condition (e.g., piloerection).[3]

    • Dose evaluation: Consider if the dose being used is higher than published efficacious doses (e.g., 25-100 mg/kg in mice).[2]

    • Supportive Care: Consult with your institution's veterinary staff about providing supportive care, such as hydration or supplemental nutrition.

    • Review Dosing Formulation: Ensure the vehicle (e.g., 20% HPβCD) is prepared correctly and is not contributing to the adverse effects.[4]

  • Troubleshooting Steps:

    • Dose Reduction: If the effects are significant, consider reducing the dose of this compound in subsequent cohorts.

    • Staggered Dosing: If using a twice-daily regimen, switching to a once-daily schedule might improve tolerability.

    • Acclimatization: Ensure animals are properly acclimatized to handling and gavage procedures before the start of the study to minimize stress-related weight loss.

Q2: I am concerned about potential hematological toxicity. How can I monitor for this?

A2: While not prominently reported for this compound in the initial studies, inhibitors targeting FLT3 and c-KIT can potentially lead to myelosuppression.[5]

  • Monitoring Strategy:

    • Baseline Blood Collection: Collect blood from a satellite group of animals before the start of treatment to establish baseline hematological values.

    • Interim and Terminal Analysis: Perform a complete blood count (CBC) at specified interim time points and at the study endpoint.[6] Key parameters to monitor include:

      • White blood cells (WBC)

      • Red blood cells (RBC)

      • Platelets (PLT)

      • Hemoglobin and Hematocrit

    • Blood Smear Evaluation: A morphological assessment of blood smears can provide additional information on cell health.[7]

  • Interpreting Results:

    • A significant decrease in WBC, RBC, or platelet counts compared to the vehicle control group may indicate hematological toxicity.[8]

    • Consult with a veterinary pathologist to interpret the findings.

Q3: Based on its mechanism, what are the potential target organs for toxicity, and how can I assess this?

A3: The primary targets of this compound are CSF-1R and FLT3.[9] Based on the function of these receptors and known side effects of their inhibitor classes, potential organs to monitor include the liver, hematopoietic system, and skin/hair.

  • Liver Function: CSF-1R inhibitors as a class have been associated with liver function test (LFT) abnormalities.[10]

    • Monitoring: Collect blood at baseline and termination to analyze serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[11]

    • Mitigation: If elevated LFTs are observed, consider dose reduction.

  • Kidney Function: While not a primary expected toxicity, assessing kidney function is a standard part of a comprehensive toxicity evaluation.

    • Monitoring: Measure serum creatinine and blood urea nitrogen (BUN) levels.[12]

  • Gross and Histopathology:

    • At the end of the study, perform a gross necropsy on all animals.[13]

    • Collect key organs (liver, spleen, bone marrow, kidneys, etc.) for histopathological analysis to identify any microscopic changes.[14]

Q4: Are there any specific, observable side effects associated with the CSF-1R inhibitor class that I should be aware of?

A4: Yes, other CSF-1R inhibitors have been associated with specific, often manageable, side effects in clinical and preclinical settings.

  • Periorbital Edema: Swelling around the eyes has been noted with CSF-1R inhibitors.[10] Monitor for any facial swelling in the study animals.

  • Changes in Hair/Coat Color: Inhibition of c-KIT (a kinase inhibited by some CSF-1R inhibitors) can lead to depigmentation of the hair.[10] While this compound is a potent CSF-1R/FLT3 inhibitor, it also shows activity against KIT.[2] Document any changes in coat color over the course of the study.

Data Presentation

The following tables summarize efficacy data from key in vivo studies with this compound, as reported by Manthey et al., 2009.[2] No quantitative toxicity data was reported.

Table 1: Effect of this compound on H460 Tumor Xenograft Growth in Nude Mice

Treatment Group (mg/kg, p.o.)Mean Tumor Volume (mm³) at Day 28% Tumor Growth InhibitionReduction in Tumor-Associated Macrophages (F4/80⁺ cells)Reduction in Microvascular Density (CD31⁺)
Vehicle~1200---
25~95021%Not specifiedNot specified
50~80032%Not specifiedNot specified
100~65045%Marked Depletion66%

Table 2: Effect of this compound on MRMT-1 Tumor-Induced Bone Lesions in Rats

Treatment GroupMean Cortical Bone Lesion Score% Reduction in Tumor-Associated Osteoclasts (TRAP⁺ cells)
Vehicle~3.5-
This compound (20 mg/kg, p.o.)~1.0~95%
Zoledronate (0.030 mg/kg, s.c.)~1.2~64%

Experimental Protocols

1. Protocol: In Vivo Dosing and Monitoring

  • Test Article Preparation:

    • Prepare this compound in a vehicle solution, such as 20% hydroxypropyl-β-cyclodextrin (HPβCD) in water.[4]

    • Ensure the solution is homogenous before each administration.

  • Administration:

    • Administer this compound orally (p.o.) via gavage.

    • A typical dosing schedule from published studies is twice daily on weekdays and once daily on weekends.[15]

  • Routine Monitoring:

    • Measure animal body weight at least three times per week.[16]

    • Perform daily clinical observations, noting any changes in behavior, appearance (piloerection, periorbital edema), or activity level.[2]

    • Measure tumors with calipers two to three times per week for efficacy studies.[15]

2. Protocol: Hematological Analysis

  • Blood Collection: Collect approximately 100-200 µL of blood via an appropriate method (e.g., saphenous or submandibular vein) into EDTA-coated tubes.[17]

  • Complete Blood Count (CBC):

    • Analyze samples using an automated hematology analyzer validated for rodent samples.[7]

    • Key parameters include RBC, WBC, platelet counts, hemoglobin, and hematocrit.

  • Blood Smear:

    • Prepare a blood smear on a glass slide.

    • Stain with a Wright's-type stain.

    • Perform a manual differential count and assess cell morphology under a microscope.[7]

3. Protocol: Serum Biochemistry for Liver and Kidney Function

  • Blood Collection: Collect blood and allow it to clot to separate the serum. Centrifuge to pellet the cellular components.[18]

  • Serum Isolation: Carefully collect the supernatant (serum) and store at -80°C until analysis.[18]

  • Liver Function Tests:

    • Use commercial assay kits to measure the activity of ALT and AST in the serum samples according to the manufacturer's instructions.[11]

  • Kidney Function Tests:

    • Use commercial assay kits to measure the concentration of creatinine and Blood Urea Nitrogen (BUN) in the serum samples.[19]

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CSF1R CSF-1R Dimer Dimerization & Autophosphorylation CSF1R->Dimer CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds JNJ This compound JNJ->Dimer Inhibits PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS Survival Cell Survival PI3K->Survival Prolif Proliferation RAS->Prolif Diff Differentiation RAS->Diff

Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.

G cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Monitoring cluster_analysis Phase 3: End-of-Study Analysis cluster_reporting Phase 4: Reporting Model Select Animal Model & Determine Group Size Dose Establish Dose Levels & Dosing Schedule Endpoints Define Toxicity Endpoints (Clinical, Heme, Path) Dosing Administer this compound & Vehicle Endpoints->Dosing Monitor Daily Clinical Observations & Weekly Body Weights Blood Interim Blood Collection (Optional) Terminal Terminal Blood & Tissue Collection Blood->Terminal Heme Hematology (CBC) Terminal->Heme Chem Serum Chemistry (LFTs, RFTs) Terminal->Chem Path Gross Necropsy & Histopathology Terminal->Path Report Data Analysis & Final Report Path->Report

Caption: General experimental workflow for assessing in vivo toxicity.

References

JNJ-28312141 dose-response curve interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-28312141.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common questions and issues that may arise during experiments with this compound, along with troubleshooting suggestions.

Q1: Why are my in vitro IC50 values for this compound different from the published data?

A1: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Variability: Ensure you are using the correct cell line with confirmed expression of the target receptors, CSF-1R or FLT3. The sensitivity to this compound can vary between different cell lines. For example, H460 lung adenocarcinoma cells do not express CSF-1R and would not be expected to show direct growth inhibition by this compound.[1]

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and the specific assay used to measure cell viability or kinase inhibition can all influence the apparent IC50.

  • Compound Stability: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.

  • Ligand Concentration: For kinase phosphorylation assays, the concentration of the stimulating ligand (e.g., CSF-1) is critical. In CSF-1R-transfected HEK cells, this compound inhibited CSF-1-induced phosphorylation with an IC50 of 0.005 µmol/L when stimulated with 25 ng/mL of CSF-1.[2]

Q2: I am not observing the expected dose-dependent inhibition of tumor growth in my in vivo xenograft model.

A2: Several factors could contribute to a lack of in vivo efficacy:

  • Tumor Microenvironment: this compound's effect on solid tumors is often indirect, through the inhibition of tumor-associated macrophages (TAMs).[1] The tumor model you are using must have a significant macrophage component for the drug to be effective.

  • Pharmacokinetics: The dosing regimen (dose and frequency) is crucial. In a study with H460 xenografts, twice-daily oral administration during the week and once daily on weekends was effective.[3]

  • Biomarker Confirmation: It is advisable to measure a biomarker of target engagement, such as plasma CSF-1 levels. This compound has been shown to cause a dose-dependent increase in plasma CSF-1, which can serve as an indicator of CSF-1R inhibition.[1][2]

Q3: How can I confirm that this compound is hitting its target in my experiment?

A3: Target engagement can be confirmed through several methods:

  • Western Blotting: For in vitro studies, you can assess the phosphorylation status of CSF-1R or FLT3 in response to ligand stimulation with and without this compound treatment.[2]

  • Immunohistochemistry: In in vivo studies, a reduction in F4/80+ tumor-associated macrophages in the tumor microenvironment can be a strong indicator of this compound activity.[1][2]

  • Flow Cytometry: To quantify the depletion of specific immune cell populations, such as macrophages or osteoclasts.

Q4: What are the off-target effects of this compound that I should be aware of?

A4: this compound has a narrow kinase selectivity profile but does inhibit other kinases at higher concentrations. The most potent off-target activities are against KIT, AXL, TRKA, and LCK, with IC50 values in the nanomolar range, although still higher than for CSF-1R.[2] Depending on your experimental system, these off-target effects could be a consideration.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo dose-response data for this compound based on published studies.

Table 1: In Vitro Activity of this compound

Assay TypeTargetCell Line/SystemIC50 (µmol/L)
Kinase ActivityCSF-1RBiochemical Assay0.00069
CSF-1R PhosphorylationCSF-1RCSF-1R-HEK cells0.005
Macrophage ProliferationCSF-1Mouse Macrophages0.003
MCP-1 ExpressionCSF-1Human Monocytes0.003
Kinase ActivityKITBiochemical Assay0.005
Kinase ActivityAXLBiochemical Assay0.012
Kinase ActivityTRKABiochemical Assay0.015
Kinase ActivityFLT3Biochemical Assay0.030
Kinase ActivityLCKBiochemical Assay0.088

Data sourced from Manthey et al., 2009.[2]

Table 2: In Vivo Effects of this compound in Preclinical Models

ModelDosing Regimen (p.o.)Key Finding
H460 Lung Adenocarcinoma Xenograft (mice)25, 50, 100 mg/kgDose-dependent suppression of tumor growth.
H460 Lung Adenocarcinoma Xenograft (mice)100 mg/kgMarked reduction in F4/80+ tumor-associated macrophages.
H460 Lung Adenocarcinoma Xenograft (mice)Highest dose66% reduction in tumor vascularity.
MRMT-1 Mammary Carcinoma (rats)20 mg/kg~95% reduction in tumor-associated osteoclasts.

Data sourced from Manthey et al., 2009.[1][2]

Experimental Protocols

In Vitro CSF-1R Phosphorylation Assay

This protocol is based on the methodology described for assessing this compound's inhibitory effect on CSF-1-induced CSF-1R phosphorylation in transfected HEK cells.[2]

  • Cell Culture: Culture HEK cells transfected to express CSF-1R in appropriate media and conditions.

  • Plating: Seed the cells in multi-well plates and allow them to adhere overnight.

  • Pre-treatment: Pretreat the cells with varying concentrations of this compound for 30 minutes. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add 25 ng/mL of CSF-1 to the wells and incubate for 10 minutes.

  • Lysis: Lyse the cells and collect the lysates.

  • Western Blotting: Perform immunoblot analysis to detect phosphorylated CSF-1R and total CSF-1R.

  • Analysis: Quantify the band intensities to determine the IC50 of this compound for CSF-1R phosphorylation.

In Vivo Tumor Xenograft Study

This protocol is a generalized workflow based on the H460 xenograft model used to evaluate this compound.[3]

  • Cell Implantation: Subcutaneously inoculate nude mice with H460 cells.

  • Treatment Initiation: Begin oral dosing with vehicle or this compound (e.g., 25, 50, 100 mg/kg) three days after cell inoculation.

  • Dosing Schedule: Administer the treatment twice daily during the week and once daily on weekends for a predetermined duration (e.g., 25 consecutive days).

  • Tumor Measurement: Measure tumor volumes regularly using calipers.

  • Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as immunohistochemistry for F4/80+ macrophages and CD31+ microvasculature.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the effect of this compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model plate_cells Plate Cells pretreat Pre-treat with This compound plate_cells->pretreat stimulate Stimulate with CSF-1 pretreat->stimulate lyse Lyse Cells stimulate->lyse western_blot Western Blot lyse->western_blot implant Implant Tumor Cells dose Dose with This compound implant->dose measure Measure Tumor Volume dose->measure harvest Harvest Tumors measure->harvest End of Study ihc IHC Analysis harvest->ihc

Experimental workflow for in vitro and in vivo this compound studies.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CSF1R CSF-1R PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT FLT3 FLT3 FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 CSF1 CSF-1 CSF1->CSF1R FLT3L FLT3 Ligand FLT3L->FLT3 JNJ28312141 This compound JNJ28312141->CSF1R JNJ28312141->FLT3 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Simplified signaling pathways inhibited by this compound.

References

troubleshooting inconsistent JNJ-28312141 results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-28312141. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It functions by blocking the kinase activity of these receptors, thereby interfering with downstream signaling pathways involved in cell proliferation and survival.

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used in preclinical research for its potential therapeutic effects in various cancers. Key applications include studying the role of tumor-associated macrophages (TAMs) in solid tumors, investigating treatments for acute myeloid leukemia (AML) with FLT3 mutations, and evaluating its efficacy in models of bone metastasis.[1][2]

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored at 0-4°C. The compound should be protected from light.[3][4] It is soluble in DMSO.[3][4]

Q4: What are the known off-target effects of this compound?

A4: Besides its high potency against CSF-1R and FLT3, this compound has been shown to inhibit other kinases at higher concentrations, including KIT, AXL, TRKA, and LCK.[1][5] Researchers should be aware of these potential off-target effects, which could influence experimental outcomes.

Troubleshooting Inconsistent Results

Here we address common issues that may lead to inconsistent results in your experiments with this compound.

Issue 1: Higher than expected IC50 value in cell-based assays.

  • Question: My in vitro cell proliferation assay shows a higher IC50 value for this compound than what is reported in the literature. What could be the cause?

  • Answer: Several factors could contribute to this discrepancy:

    • Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and has a low passage number. Genetic drift in cell lines can alter their sensitivity to inhibitors.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider using a lower serum concentration or serum-free media for the duration of the treatment, if your cells can tolerate it.

    • Compound Stability: Ensure the compound has been stored correctly and that the DMSO stock solution is not too old. Repeated freeze-thaw cycles can degrade the compound.

    • Assay Duration: The length of the assay can influence the IC50 value. Ensure your assay duration is consistent with established protocols for your cell line.

Issue 2: Lack of in vivo efficacy in xenograft models.

  • Question: I am not observing the expected tumor growth inhibition in my mouse xenograft model after oral administration of this compound. Why might this be happening?

  • Answer: In vivo experiments are complex, and several factors can affect the outcome:

    • Pharmacokinetics: The half-life of this compound can vary between species.[1] Ensure the dosing regimen (dose and frequency) is optimized for the animal model you are using. The reported half-life in mice is approximately 3.4 hours.[1]

    • Bioavailability: Oral bioavailability can be influenced by the vehicle used for administration. A common vehicle for in vivo studies with this compound is 20% hydroxypropyl-beta-cyclodextrin (HPβCD).[6]

    • Tumor Microenvironment: The efficacy of this compound in solid tumors is often dependent on the presence of CSF-1R-expressing tumor-associated macrophages (TAMs).[2] Confirm the presence of TAMs in your tumor model.

    • Drug Resistance: The tumor cells may have or may develop resistance to the compound.

Issue 3: Variability in macrophage depletion results.

  • Question: I am seeing inconsistent depletion of macrophages in my in vivo experiments. What should I check?

  • Answer: Inconsistent macrophage depletion can be due to:

    • Dosing and Schedule: Macrophage depletion is dose-dependent.[1] Ensure accurate and consistent dosing. The timing and frequency of administration are critical for maintaining sufficient plasma concentrations of the inhibitor.

    • Tissue-Specific Macrophage Populations: Different macrophage populations in various tissues may exhibit differential dependence on CSF-1R signaling.[1] Your results may vary depending on the tissue being analyzed.

    • Immunohistochemistry (IHC) Staining: Variability in IHC staining can lead to inconsistent quantification. Ensure your staining protocol is optimized and validated, and that quantification is performed consistently across all samples.

Data Presentation

This compound Kinase Inhibition Profile
Kinase TargetIC50 (µM)Reference
CSF-1R0.00069[1]
KIT0.005[1]
AXL0.012[1]
TRKA0.015[1]
FLT30.030[1]
LCK0.088[1]
In Vitro Cellular Activity of this compound
AssayCell TypeIC50 (µM)Reference
CSF-1R PhosphorylationHEK cells expressing CSF-1R0.005[1]
CSF-1-dependent ProliferationMouse Macrophages0.003[1]
CSF-1-induced MCP-1 ExpressionHuman Monocytes0.003[1]

Experimental Protocols

In Vitro CSF-1R Phosphorylation Assay
  • Cell Culture: Culture HEK cells stably expressing human CSF-1R in appropriate media.

  • Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Pretreat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 50 ng/mL) for 10 minutes at 37°C.

  • Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the cell lysates by western blotting or a suitable immunoassay to detect phosphorylated CSF-1R and total CSF-1R.

In Vivo Tumor Xenograft Model (H460 Non-Small Cell Lung Cancer)
  • Cell Preparation: Harvest H460 cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).

  • Implantation: Subcutaneously inject the H460 cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound orally at the desired doses (e.g., 25, 50, 100 mg/kg) or vehicle control. Dosing is typically performed daily or twice daily.[1][6]

  • Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for macrophage and microvessel density).[1]

Visualizations

Signaling Pathway of this compound Inhibition

G cluster_0 Ligands and Receptors cluster_1 Inhibitor cluster_2 Cellular Response CSF-1 CSF-1 CSF-1R CSF-1R CSF-1->CSF-1R FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Downstream Signaling Downstream Signaling CSF-1R->Downstream Signaling FLT3->Downstream Signaling This compound This compound This compound->CSF-1R This compound->FLT3 Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: this compound inhibits CSF-1R and FLT3 signaling.

Troubleshooting Workflow for Inconsistent In Vitro Results

G start Inconsistent In Vitro Results check_compound Verify Compound Integrity (Storage, Age, Freeze-Thaw) start->check_compound check_cells Authenticate Cell Line (Low Passage) start->check_cells check_assay Review Assay Protocol (Serum, Duration, Density) start->check_assay troubleshoot_compound Prepare Fresh Stock check_compound->troubleshoot_compound troubleshoot_cells Use New Cell Stock check_cells->troubleshoot_cells troubleshoot_assay Optimize Assay Conditions check_assay->troubleshoot_assay rerun Rerun Experiment troubleshoot_compound->rerun troubleshoot_cells->rerun troubleshoot_assay->rerun end Consistent Results rerun->end inconsistent Still Inconsistent rerun->inconsistent contact Contact Support inconsistent->contact

References

JNJ-28312141 stability in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing JNJ-28312141. This center provides essential information regarding the stability of this compound in stock solutions, alongside comprehensive troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be aliquoted into tightly sealed vials and stored at -20°C. Under these conditions, the solution is generally usable for up to one month. For long-term storage of the solid compound, it is recommended to keep it in a dry, dark environment at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1]

Q3: How long is the solid form of this compound stable?

A3: When stored properly in a tightly sealed vial, the solid form of this compound can be stored for up to 24 months.[2] If stored correctly, the shelf life can extend to over five years.[1]

Q4: Should I be concerned about the stability of this compound during shipping?

A4: this compound is stable enough for a few weeks during ordinary shipping and time spent in Customs when shipped at ambient temperature as a non-hazardous chemical.[1]

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as c-Fms, with an IC50 of 0.69 nM. It also exhibits inhibitory activity against FMS-related receptor tyrosine kinase-3 (FLT3).[3]

Stability of this compound in Stock Solutions

Stock Solution Stability Summary

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes hydrolysis of the compound.
Storage Temperature -20°C for up to 1 month; -80°C for longer-term storage.Lower temperatures significantly slow down the rate of chemical degradation.
Aliquoting Aliquot into single-use vials.Avoids repeated freeze-thaw cycles which can lead to compound degradation and introduction of moisture.
Light Exposure Store in amber or opaque vials.Protects from light-induced degradation.
Handling Equilibrate to room temperature before opening.Prevents condensation of atmospheric moisture into the cold DMSO stock.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of this compound solutions in experimental settings.

Issue 1: Precipitation observed upon dilution of DMSO stock into aqueous media.

  • Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. When the DMSO concentration drops sharply upon dilution, the compound can "crash out" of the solution.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

    • Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (typically up to 0.5% v/v in cell culture) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.

    • Use a Surfactant: For in vivo preparations, the use of a surfactant like Tween 80 can improve the wettability and dispersion of hydrophobic compounds. A common vehicle for oral administration is 20% hydroxypropyl-β-cyclodextrin (HPβCD).[4]

    • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a bath sonicator can help redissolve small amounts of precipitate. Ensure the solution is clear before use.

Issue 2: Inconsistent or lower-than-expected biological activity.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Solution: Prepare a fresh stock solution from solid this compound. Ensure proper storage of the new stock solution by aliquoting and storing at -20°C or -80°C.

  • Possible Cause 2: Inaccurate concentration of the stock solution.

    • Solution: Use a calibrated balance for weighing the solid compound and precise pipetting for adding the solvent. If possible, verify the concentration using an analytical method like HPLC.

  • Possible Cause 3: Off-target effects or cellular context.

    • Solution: this compound also inhibits FLT3. Ensure your experimental system and interpretation of results account for the inhibition of both CSF-1R and FLT3. The cellular context, including the expression levels of these receptors, will influence the observed biological effect.

Troubleshooting Workflow for Solubility and Activity Issues

TroubleshootingWorkflow This compound Troubleshooting start Start: Experimental Issue issue Precipitation or Inconsistent Activity? start->issue precip Precipitation in Aqueous Media issue->precip Precipitation activity Inconsistent/Low Activity issue->activity Inconsistent Activity sol_check Check Final DMSO Concentration (should be <0.5%) precip->sol_check lower_conc Lower Final this compound Concentration sol_check->lower_conc DMSO OK use_surfactant In Vivo: Use Vehicle with Surfactant (e.g., 20% HPβCD) sol_check->use_surfactant In Vivo Prep warm_sonicate Gently Warm (37°C) and Sonicate sol_check->warm_sonicate Minor Precipitate end End: Issue Resolved lower_conc->end use_surfactant->end warm_sonicate->end fresh_stock Prepare Fresh Stock Solution activity->fresh_stock verify_conc Verify Stock Concentration (HPLC) fresh_stock->verify_conc off_target Consider Off-Target Effects (FLT3) verify_conc->off_target off_target->end

Troubleshooting workflow for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2]

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, tightly sealed amber vials.

  • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.

Protocol 2: General Cell-Based Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or a luminescent-based assay.

Experimental Workflow for a Cell-Based Assay

CellAssayWorkflow This compound Cell-Based Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_compound Prepare this compound Dilutions and Vehicle Control overnight_incubation->prepare_compound treat_cells Treat Cells with Compound/Vehicle prepare_compound->treat_cells experimental_incubation Incubate for Desired Duration (e.g., 24-72h) treat_cells->experimental_incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) experimental_incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end

Workflow for a typical cell-based assay with this compound.

CSF-1R Signaling Pathway

This compound primarily targets the CSF-1 receptor, a receptor tyrosine kinase. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways are crucial for the proliferation, survival, and differentiation of myeloid cells.

Simplified CSF-1R Signaling Pathway

CSF1R_Signaling Simplified CSF-1R Signaling Pathway ligand CSF-1 / IL-34 csf1r CSF-1R Dimerization & Autophosphorylation ligand->csf1r pi3k PI3K/AKT Pathway csf1r->pi3k erk RAS/RAF/MEK/ERK Pathway csf1r->erk jak JAK/STAT Pathway csf1r->jak jnj This compound jnj->csf1r survival Survival pi3k->survival proliferation Proliferation erk->proliferation differentiation Differentiation jak->differentiation

Simplified diagram of the CSF-1R signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: JNJ-28312141 Medicinal Chemistry Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the medicinal chemistry optimization of JNJ-28312141 and related analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as FMS, a member of the type III family of receptor tyrosine kinases.[1] It also exhibits inhibitory activity against the closely related FMS-like receptor tyrosine kinase-3 (FLT3).[1][2] By inhibiting CSF-1R, this compound disrupts the signaling pathway responsible for the differentiation, proliferation, and survival of macrophages and osteoclasts.[2][3] This makes it a potential therapeutic agent for solid tumors, bone metastases, and acute myeloid leukemia.[1][2]

Q2: What was the starting point for the medicinal chemistry optimization of this compound?

A2: The optimization campaign for this compound began with a class of potent arylamide inhibitors of CSF-1R.[1] The lead compounds, exemplified by structures 8 and 21 in the primary literature, were optimized to enhance pharmacokinetic and pharmacodynamic properties and to mitigate potential toxicological liabilities.[1]

Q3: What are the key structural features of this compound responsible for its activity?

A3: The chemical structure of this compound is 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide monohydrochloride.[1] The core structure consists of a central phenyl ring substituted with a cyclohexenyl group and a piperidinyl moiety, attached to a 4-cyano-1H-imidazole-2-carboxamide. Structure-activity relationship (SAR) studies that led to this compound focused on modifications of the piperidine ring to improve properties like solubility and metabolic stability.

Troubleshooting Guides

Problem 1: Low in vitro potency of newly synthesized analogs.

  • Possible Cause: The modifications to the chemical scaffold may have disrupted key binding interactions with the CSF-1R kinase domain.

  • Troubleshooting Steps:

    • Verify Target Engagement: Confirm that the new analogs are binding to CSF-1R. This can be done using a biochemical kinase assay measuring the phosphorylation of a synthetic peptide substrate.[1]

    • Review SAR Data: Compare the structural modifications of your analog with the established SAR for this class of inhibitors. The N-acyl group on the piperidine was found to be crucial for potency. For instance, replacing the (dimethylamino)acetyl group with other moieties can significantly impact activity.

    • Computational Modeling: If available, use molecular docking simulations to visualize the binding mode of your analog within the CSF-1R active site and compare it to that of this compound.

Problem 2: Poor pharmacokinetic profile (e.g., low oral bioavailability, high clearance) of an otherwise potent analog.

  • Possible Cause: The analog may have suboptimal physicochemical properties, such as poor solubility or high metabolic liability. The optimization of this compound specifically aimed to improve these druglike properties.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Experimentally determine the aqueous solubility and lipophilicity (LogP/LogD) of your analog.

    • In Vitro ADME Assays: Conduct early-stage absorption, distribution, metabolism, and excretion (ADME) assays. This includes metabolic stability studies using liver microsomes to identify potential metabolic soft spots.

    • Pro-drug Strategies: If the issue is primarily low solubility, consider designing pro-drug versions of your analog to enhance absorption.

Problem 3: Off-target activity or cellular toxicity.

  • Possible Cause: The analog may be inhibiting other kinases or cellular targets, leading to toxicity. This compound itself has known off-target activity against kinases like KIT, AXL, TRKA, and LCK at higher concentrations.[1]

  • Troubleshooting Steps:

    • Kinase Selectivity Profiling: Screen your analog against a panel of kinases to determine its selectivity profile. This will help identify any significant off-target interactions.[1]

    • Cytotoxicity Assays: Perform cytotoxicity assays using relevant cell lines to assess the therapeutic window of your compound.

    • Structural Modifications: If off-target activity is a concern, consider structural modifications guided by the kinase selectivity data to improve specificity for CSF-1R.

Data Summary

In Vitro Potency and Selectivity of this compound
Target KinaseIC₅₀ (µmol/L)
CSF-1R 0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088

Data sourced from Manthey et al., 2009.[1]

Cellular Activity of this compound
Cell-Based AssayIC₅₀ (µmol/L)
CSF-1-induced CSF-1R phosphorylation (HEK cells)0.005
CSF-1-dependent proliferation (mouse macrophages)0.003
CSF-1-induced MCP-1 expression (human monocytes)0.003

Data sourced from Manthey et al., 2009.[1]

Experimental Protocols

1. CSF-1R Kinase Assay

  • Objective: To determine the in vitro inhibitory activity of a compound against CSF-1R kinase.

  • Methodology: The assay measures the phosphorylation of a synthetic peptide substrate (SYEGNSYTFIDPTQ), which is equivalent to the CSF-1R activation loop sequence (amino acids 555-568).[1]

    • Reaction Mixture (10 µL final volume):

      • 100 mmol/L HEPES (pH 7.5)

      • 1 mmol/L DTT

      • 0.01% Tween 20

      • 2% DMSO (vehicle for test compounds)

      • 308 µmol/L SYEGNSYTFIDPTQ peptide

      • 1 mmol/L ATP

      • 5 mmol/L MgCl₂

      • 0.7 nmol/L recombinant CSF-1R kinase domain (amino acids 538-972)

    • Procedure:

      • Add the test compound (dissolved in DMSO) to the reaction mixture.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the reaction at room temperature for a specified time.

      • Stop the reaction and quantify the amount of phosphorylated peptide, typically using a fluorescence-based method or mass spectrometry.

      • Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

2. Cellular CSF-1R Phosphorylation Assay

  • Objective: To assess the ability of a compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.

  • Methodology:

    • Cell Line: Human Embryonic Kidney (HEK) cells transfected to express human CSF-1R.[1]

    • Procedure:

      • Plate the CSF-1R-HEK cells and allow them to adhere.

      • Pre-treat the cells with various concentrations of the test compound for 30 minutes.[1]

      • Stimulate the cells with 25 ng/mL of recombinant human CSF-1 for 10 minutes.[1]

      • Lyse the cells and collect the protein lysates.

      • Analyze the lysates by immunoblotting (Western blot) using antibodies specific for phosphorylated CSF-1R and total CSF-1R.

      • Quantify the band intensities to determine the extent of inhibition of CSF-1R phosphorylation and calculate the IC₅₀ value.

Visualizations

G cluster_workflow Medicinal Chemistry Optimization Workflow Lead Lead Arylamide Inhibitor SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Synthesis Analog Synthesis SAR->Synthesis InVitro In Vitro Screening (Potency & Selectivity) Synthesis->InVitro InVitro->SAR Feedback ADME In Vitro ADME (Solubility, Metabolism) InVitro->ADME ADME->SAR Feedback InVivo_PD In Vivo Pharmacodynamics ADME->InVivo_PD Candidate This compound (Development Candidate) InVivo_PD->Candidate

Caption: A flowchart of the iterative medicinal chemistry optimization process.

G cluster_pathway CSF-1R Signaling Pathway and Inhibition CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization JNJ This compound JNJ->Dimerization Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Cellular_Response Macrophage Proliferation, Survival, Differentiation Downstream->Cellular_Response

Caption: The CSF-1R signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of JNJ-28312141

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-28312141. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this potent CSF-1R/FLT3 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the oral bioavailability of this compound in your research.

This compound is an orally active compound with significant therapeutic potential.[1][2] However, like many kinase inhibitors, its physicochemical properties can present challenges for achieving consistent and adequate systemic exposure in preclinical models.[3][4] This guide provides strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: While specific experimental data for this compound's solubility and permeability are not publicly available, its calculated physicochemical properties suggest it may face challenges typical of many kinase inhibitors, which often fall into the Biopharmaceutics Classification System (BCS) Class II or IV.[3] These challenges primarily include:

  • Low Aqueous Solubility: Kinase inhibitors are often large, complex molecules with low intrinsic solubility in water, which can limit their dissolution in the gastrointestinal (GI) tract.[4]

  • Permeability Issues: While not always the case for BCS Class II compounds, some kinase inhibitors may also have suboptimal permeability across the intestinal epithelium.

Based on publicly available data, the predicted physicochemical properties for this compound are summarized in the table below.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 460.57 g/mol [2]High molecular weight can sometimes negatively impact permeability.
Hydrogen Bond Donors 2Within the range for good oral absorption.
Hydrogen Bond Acceptors 7Within the range for good oral absorption.
Rotatable Bonds 6A moderate number of rotatable bonds suggests some conformational flexibility.
Topological Polar Surface Area (TPSA) 114.9 ŲA higher TPSA can sometimes be associated with lower permeability.
Source: Calculated properties from publicly available data.

Q2: A published study mentions using 20% HPβCD to formulate this compound for oral administration. How does this work?

A2: Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used excipient to improve the solubility and bioavailability of poorly water-soluble drugs.[5][6] It is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity.[6] The hydrophobic this compound molecule can be encapsulated within the HPβCD cavity, forming an inclusion complex.[5] This complex is more water-soluble than the drug alone, leading to:

  • Increased drug concentration in the GI fluid.

  • Enhanced dissolution rate , which can improve absorption.[5]

The diagram below illustrates the mechanism of HPβCD in enhancing drug solubility.

Mechanism of HPβCD Solubilization cluster_0 Poorly Soluble Drug (this compound) cluster_1 HPβCD in Aqueous Solution cluster_2 Formation of Soluble Inclusion Complex Drug1 Drug Complex1 HPβCD Drug Drug1->Complex1:f0 Encapsulation Drug2 Drug Complex2 HPβCD Drug Drug2->Complex2:f0 Drug3 Drug Complex3 HPβCD Drug Drug3->Complex3:f0 Drug4 Drug Complex4 HPβCD Drug Drug4->Complex4:f0 HPBCD1 HPβCD HPBCD2 HPβCD HPBCD3 HPβCD HPBCD4 HPβCD

Caption: Encapsulation of a poorly soluble drug within the hydrophobic cavity of HPβCD to form a water-soluble inclusion complex.

Q3: Are there other formulation strategies I can consider for this compound?

A3: Yes, several other formulation strategies are commonly employed for poorly soluble kinase inhibitors and may be applicable to this compound. These include:

  • Lipid-Based Formulations: These formulations can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized state.[7] This can include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS).

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered, leading to a "spring and parachute" effect where the drug achieves a supersaturated state in the GI tract, enhancing absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the dissolution rate.

The choice of formulation strategy will depend on the specific properties of this compound, the required dose, and the animal model being used.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in plasma concentrations between animals. Poor and variable dissolution of the drug in the GI tract. Food effects.* Ensure a consistent and homogenous formulation for all animals. * Consider using a solubility-enhancing formulation such as an HPβCD complex or a lipid-based system. * Standardize the fasting/feeding state of the animals before and after dosing.
Low or undetectable plasma concentrations. Insufficient drug absorption due to poor solubility.* Increase the solubility of the drug by formulating with HPβCD, preparing an ASD, or using a lipid-based formulation. * Verify the stability of the compound in the formulation and in GI fluids.
Precipitation of the drug in the formulation upon standing. The formulation is not able to maintain the drug in a solubilized state.* Increase the concentration of the solubilizing agent (e.g., HPβCD). * For ASDs, select a polymer that can effectively inhibit drug precipitation. * For lipid-based systems, optimize the surfactant and co-solvent concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol is based on a formulation used in a published preclinical study.[8]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection or purified water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 20% (w/v) HPβCD solution:

    • Weigh the required amount of HPβCD.

    • In a volumetric flask, dissolve the HPβCD in approximately 80% of the final volume of water.

    • Mix thoroughly using a vortex mixer or magnetic stirrer until the HPβCD is completely dissolved.

    • Add water to the final volume and mix again.

  • Add this compound to the HPβCD solution:

    • Weigh the desired amount of this compound.

    • Slowly add the this compound powder to the 20% HPβCD solution while stirring.

  • Facilitate Complexation:

    • Continue stirring the mixture for several hours (e.g., 4-24 hours) at room temperature to allow for the formation of the inclusion complex. Sonication can also be used to expedite this process.

  • Final Formulation:

    • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any aggregates.

    • Measure the final pH of the solution.

    • Store the formulation at 2-8°C and protect it from light. It is recommended to assess the stability of the formulation for the intended duration of the study.

start Start prep_hpbcd Prepare 20% HPβCD Solution start->prep_hpbcd add_drug Add this compound Powder prep_hpbcd->add_drug stir Stir for 4-24h to Facilitate Complexation add_drug->stir filter Filter (Optional) stir->filter store Store at 2-8°C, Protected from Light filter->store end End store->end

Caption: Workflow for preparing a this compound formulation with HPβCD.

Signaling Pathways and Logical Relationships

The bioavailability of an orally administered drug like this compound is dependent on a series of steps, starting from its dissolution in the GI tract to its absorption into the systemic circulation. The following diagram illustrates the key factors influencing this process and how formulation strategies can intervene.

cluster_0 Drug Properties cluster_1 Formulation Strategies cluster_2 Biological Barriers cluster_3 Outcome solubility Low Aqueous Solubility dissolution Dissolution in GI Tract solubility->dissolution Limits permeability Permeability absorption Intestinal Absorption permeability->absorption Affects hpbcd HPβCD Complexation hpbcd->solubility Improves lipid Lipid-Based Formulations lipid->solubility Improves asd Amorphous Solid Dispersions asd->solubility Improves dissolution->absorption Enables bioavailability Systemic Bioavailability absorption->bioavailability Determines

Caption: Factors influencing the oral bioavailability of this compound and the role of formulation strategies.

For further assistance, please consult the relevant scientific literature on the formulation of poorly soluble kinase inhibitors.

References

dealing with JNJ-28312141 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-28312141. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing and resolving precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like tyrosine kinase 3 (FLT3).[1][2] By inhibiting CSF-1R, it can reduce the number of tumor-associated macrophages (TAMs), which are implicated in tumor growth, angiogenesis, and metastasis.[1][2][3] Its inhibition of FLT3 gives it potential therapeutic utility in acute myeloid leukemia (AML).[2]

Q2: What are the solubility properties of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water.[4] This low aqueous solubility is a primary reason for its potential precipitation in cell culture media, which are aqueous-based environments.

Q3: What causes this compound to precipitate in my cell culture medium?

Precipitation of this compound in cell culture medium can be triggered by several factors:

  • Poor Aqueous Solubility: The compound is inherently hydrophobic and has low solubility in aqueous solutions like cell culture media.[4][5]

  • "Salting Out" Effect: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly added to the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.[6]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.

  • Media Composition: The concentration of serum and other components in the media can impact the solubility of the compound.[7]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your culture media can lead to inaccurate experimental results. The following guide provides a step-by-step approach to help you avoid this common issue.

Problem: this compound is precipitating out of my cell culture medium.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Improper Stock Solution Preparation Ensure your this compound stock solution is fully dissolved in high-quality, anhydrous DMSO. Gently warm the solution in a 37°C water bath and vortex to aid dissolution. Visually inspect for any particulates before use.[7]
Incorrect Dilution Technique Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the medium.[8]
High Final Concentration Your target concentration may be too high for your specific cell culture medium. Try a lower final concentration to see if the precipitation issue resolves. It is advisable to determine the maximum soluble concentration in your specific media through a pilot experiment.
Suboptimal Media Conditions Ensure the pH of your culture medium is within the optimal range (typically 7.2-7.4).[7] If your experimental design allows, consider increasing the serum concentration (e.g., from 10% to 15% FBS), as serum proteins can help to solubilize small molecules.[7]
Presence of Micro-precipitates After diluting this compound into your media, you can filter the final solution through a 0.22 µm sterile filter to remove any micro-precipitates before adding it to your cells.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the recommended procedure for preparing a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4]

Protocol 2: Dilution of this compound into Cell Culture Medium

This protocol provides a method for diluting the concentrated this compound stock solution into your cell culture medium to minimize the risk of precipitation.

Procedure:

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Thaw Stock: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL).

    • Add the required volume of the this compound stock solution to this small volume of medium and mix gently by pipetting.

  • Final Dilution:

    • Add the intermediate dilution (or the stock solution directly if not performing an intermediate dilution) drop-by-drop to the final volume of pre-warmed culture medium while gently swirling the flask or plate.

  • Mixing: Immediately after adding this compound to the culture medium, gently swirl the flask or plate to ensure even distribution. Avoid vigorous shaking.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments.[7]

Visualizations

JNJ_28312141_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CSF1R CSF-1R Downstream_CSF1R Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R->Downstream_CSF1R FLT3 FLT3 Downstream_FLT3 Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3->Downstream_FLT3 CSF1 CSF-1 CSF1->CSF1R FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 JNJ This compound JNJ->CSF1R JNJ->FLT3 Proliferation Macrophage Proliferation, Survival, Differentiation Downstream_CSF1R->Proliferation Leukemic_Proliferation Leukemic Cell Proliferation, Survival Downstream_FLT3->Leukemic_Proliferation

Caption: this compound inhibits CSF-1R and FLT3 signaling pathways.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock culture_cells Culture Cells to Desired Confluency start->culture_cells dilute_jnj Dilute this compound into Pre-warmed Media prep_stock->dilute_jnj prewarm_media Pre-warm Culture Media to 37°C culture_cells->prewarm_media treat_cells Treat Cells with This compound culture_cells->treat_cells prewarm_media->dilute_jnj dilute_jnj->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay incubate->assay end End assay->end Troubleshooting_Logic precipitation Precipitation Observed? check_stock Check Stock Solution (Clarity, Concentration) precipitation->check_stock Yes no_precipitation No Precipitation Proceed with Experiment precipitation->no_precipitation No review_dilution Review Dilution Technique (Pre-warm, Dropwise) check_stock->review_dilution lower_conc Lower Final Concentration review_dilution->lower_conc issue_resolved Issue Resolved? lower_conc->issue_resolved adjust_media Adjust Media (pH, Serum %) filter_media Filter Sterilize Final Media adjust_media->filter_media filter_media->no_precipitation issue_resolved->adjust_media No issue_resolved->no_precipitation Yes

References

JNJ-28312141 selectivity against other receptor tyrosine kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the receptor tyrosine kinase inhibitor, JNJ-28312141.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of this compound?

A1: this compound is a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2] It also demonstrates inhibitory activity against the FMS-related receptor tyrosine kinase-3 (FLT3).[2][3] The inhibitor shows a narrow kinase selectivity profile. In a panel of 115 kinases, 98 were not significantly inhibited at a concentration of 1 µmol/L.[4]

Quantitative Selectivity Data

Q2: What are the specific IC50 values of this compound against various receptor tyrosine kinases?

A2: The inhibitory activity of this compound has been quantified against several kinases. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized in the table below.

Kinase TargetIC50 (µmol/L)Reference
CSF-1R 0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088

Table 1: In vitro kinase inhibitory activity of this compound against a selection of receptor tyrosine kinases.

In cellular assays, this compound inhibited CSF-1-induced CSF-1R phosphorylation with an IC50 of 0.005 µmol/L.[4] It also inhibited the proliferation of various cell lines dependent on these kinases, including:

  • CSF-1-dependent mouse macrophages: IC50 of 0.003 µmol/L[4]

  • ITD-FLT3–dependent MV-4-11 cells: IC50 of 0.021 µmol/L[4]

  • KIT-dependent Mo7e cells: IC50 of 0.041 µmol/L[4]

  • TRKA-dependent TF-1 cells: IC50 of 0.15 µmol/L[4]

Experimental Protocols & Troubleshooting

Q3: How is an in vitro kinase assay to determine the IC50 of this compound typically performed?

A3: A common method to determine the in vitro potency of a kinase inhibitor like this compound is a biochemical kinase assay, often using a fluorescence-based or radiometric readout. Below is a generalized protocol.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the target kinase. The inhibitor's ability to block this reaction is quantified.

Materials:

  • Recombinant target kinase (e.g., CSF-1R)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in a system with a fluorescent readout)

  • This compound (serially diluted)

  • Kinase reaction buffer

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., scintillation fluid or fluorescence detection reagents)

Generalized Protocol:

  • Prepare Reagents : Serially dilute this compound in DMSO and then in kinase reaction buffer to achieve a range of final assay concentrations. Prepare a master mix containing the kinase, substrate, and buffer.

  • Initiate Reaction : Add the this compound dilutions to the assay plate wells. To start the kinase reaction, add the master mix and then ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.

  • Stop Reaction : Terminate the reaction, often by adding a stop solution (e.g., EDTA).

  • Detection : Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays (like TR-FRET), a specific antibody that recognizes the phosphorylated substrate is added, and the resulting signal is measured.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Serial Dilution of this compound add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_mix Prepare Kinase/ Substrate Master Mix start_reaction Add Master Mix & ATP to Initiate prep_mix->start_reaction add_inhibitor->start_reaction incubation Incubate start_reaction->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction detection Measure Phosphorylation (Detection) stop_reaction->detection data_analysis Calculate IC50 detection->data_analysis

Fig 1. Generalized workflow for an in vitro kinase inhibition assay.

Q4: What could be the cause of inconsistent IC50 values in my experiments?

A4: Inconsistent IC50 values can arise from several factors. Here is a troubleshooting guide:

IssuePotential CauseRecommended Solution
High Variability Between Replicates Pipetting errors, especially with small volumes of DMSO-dissolved inhibitor.Use calibrated pipettes. Prepare intermediate dilutions to avoid handling very small volumes. Ensure thorough mixing at each step.
IC50 Value is Higher than Expected Substrate or ATP concentration is too high, leading to competitive inhibition. Inactive enzyme.Determine the Michaelis-Menten constant (Km) for ATP and use a concentration at or below the Km. Verify enzyme activity with a positive control.
IC50 Value is Lower than Expected Enzyme concentration is too low. Incorrect buffer conditions (pH, salt concentration).Optimize enzyme concentration to ensure the reaction is in the linear range. Verify that the buffer composition is optimal for the specific kinase.
No Inhibition Observed This compound degradation or precipitation.Ensure proper storage of the compound (-20°C, dry, dark). Check for solubility issues in the final assay buffer; DMSO concentration should typically be <1%.

Signaling Pathway and Mechanism of Action

Q5: How does this compound inhibit CSF-1R signaling?

A5: this compound acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of CSF-1R. This prevents the binding of ATP and subsequent autophosphorylation of the receptor, which is a critical step for activating downstream signaling pathways. By blocking CSF-1R phosphorylation, this compound effectively shuts down signals that promote the proliferation, differentiation, and survival of macrophages and osteoclasts.[4][3]

signaling_pathway cluster_membrane Cell Membrane CSF1R CSF-1R (Receptor Tyrosine Kinase) Phos Receptor Autophosphorylation CSF1R->Phos Catalyzes CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds JNJ This compound (Inhibitor) JNJ->CSF1R Inhibits ATP ATP ATP->Phos Phosphate Donor ADP ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Phos->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response

Fig 2. Inhibition of CSF-1R signaling by this compound.

References

Validation & Comparative

JNJ-28312141 vs. Zoledronate in the Management of Bone Lesions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for bone lesions, particularly those arising from metastatic cancers, JNJ-28312141 and zoledronate represent two distinct mechanistic approaches. This guide provides a detailed, objective comparison of their performance, supported by preclinical experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally active inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase 3 (FLT3). Its action in bone lesions is primarily mediated through the inhibition of CSF-1R, which is crucial for the differentiation and survival of osteoclasts and macrophages. In contrast, zoledronate is a third-generation nitrogen-containing bisphosphonate that induces osteoclast apoptosis by inhibiting farnesyl diphosphate synthase (FPPS) in the mevalonate pathway.

Preclinical evidence from a head-to-head comparison in a rat model of mammary carcinoma-induced bone lesions demonstrates that while both agents effectively reduce tumor growth and preserve bone integrity, this compound shows a superior ability to reduce the number of tumor-associated osteoclasts.[1]

Data Presentation

The following tables summarize the quantitative data from a key preclinical study comparing the efficacy of this compound and zoledronate in a rat model of MRMT-1 mammary carcinoma-induced bone lesions.[2]

Table 1: Effect on Tumor Growth in Bone

Treatment GroupDosageMean Tumor Area (mm²) ± SEM% Inhibition
Vehicle-15.6 ± 1.5-
This compound20 mg/kg, p.o., b.i.d.8.9 ± 1.243%
This compound60 mg/kg, p.o., b.i.d.6.8 ± 1.0**56%
Zoledronate0.030 mg/kg, s.c., e.o.d.8.5 ± 1.146%

*p < 0.05, **p < 0.01 compared to vehicle. Data from Manthey et al., 2009.

Table 2: Effect on Bone Integrity and Osteoclasts

Treatment GroupDosageMean Trabecular Bone Area (% of Sham) ± SEMMean Number of Tumor-Associated Osteoclasts ± SEM
Sham (no tumor)-100 ± 5.40
Vehicle-34 ± 4.5115 ± 12
This compound20 mg/kg, p.o., b.i.d.95 ± 8.1 25 ± 5
This compound60 mg/kg, p.o., b.i.d.102 ± 7.3 15 ± 3
Zoledronate0.030 mg/kg, s.c., e.o.d.115 ± 9.2 45 ± 7

**p < 0.01 compared to vehicle. Data from Manthey et al., 2009.

Experimental Protocols

1. MRMT-1 Rat Mammary Carcinoma Bone Metastasis Model

  • Cell Line: MRMT-1 rat mammary carcinoma cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female Sprague-Dawley rats (approximately 200-250g) were used. Anesthesia was induced and maintained with isoflurane.

  • Intratibial Injection: A small incision was made over the proximal tibia to expose the tibial plateau. A 27-gauge needle was used to create a small hole through the cortical bone into the marrow cavity. 1 x 10^5 MRMT-1 cells in 10 µL of phosphate-buffered saline (PBS) were injected into the marrow cavity. The injection site was sealed with bone wax, and the incision was closed with sutures.

  • Drug Administration:

    • This compound: Administered orally (p.o.) twice daily (b.i.d.) at doses of 20 and 60 mg/kg, starting on day 3 post-tumor cell inoculation and continuing for 14 days. The compound was formulated in 20% Captisol®.

    • Zoledronate: Administered subcutaneously (s.c.) every other day (e.o.d.) at a dose of 0.030 mg/kg, starting on day 3 post-tumor cell inoculation and continuing for 14 days. The compound was formulated in saline.

    • Vehicle Control: Received the appropriate vehicle (20% Captisol® p.o., b.i.d. or saline s.c., e.o.d.).

2. Radiographic Analysis of Bone Lesions

  • At the end of the treatment period (day 17), animals were euthanized, and the tibiae were dissected.

  • High-resolution digital radiographs of the tibiae were taken using a Faxitron X-ray system.

  • The extent of bone lesions was scored on a scale of 0 to 4, where 0 represents no visible lesion and 4 represents complete destruction of the cortical and trabecular bone.

  • Trabecular bone area in the proximal metaphysis was quantified using image analysis software (Image-Pro Plus).

3. Histological Analysis and Osteoclast Staining

  • Following radiography, the tibiae were fixed in 10% neutral buffered formalin, decalcified in 10% EDTA, and embedded in paraffin.

  • 5 µm sections were cut and stained with hematoxylin and eosin (H&E) for general morphology and assessment of tumor burden.

  • For osteoclast identification, sections were stained for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit. TRAP-positive multinucleated cells containing three or more nuclei and adjacent to the bone surface were identified as osteoclasts.

  • The number of tumor-associated osteoclasts was quantified by counting the number of TRAP-positive cells per field of view at 200x magnification in the tumor-bone interface.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

JNJ_28312141_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS JNJ This compound JNJ->CSF1R Inhibits (Tyrosine Kinase Domain) AKT Akt PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Differentiation Osteoclast Differentiation ERK->Differentiation

Caption: this compound inhibits CSF-1R signaling.

Zoledronate Signaling Pathway

Zoledronate_Pathway cluster_osteoclast Osteoclast Cytosol cluster_mevalonate Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP_Synthase Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation Protein Prenylation FPP->Prenylation GGPP->Prenylation Zoledronate Zoledronate Zoledronate->FPP_Synthase Inhibits Small_GTPases Small GTPases (Ras, Rho, Rab) Prenylation->Small_GTPases Activates Cytoskeleton Cytoskeletal Integrity & Vesicular Trafficking Small_GTPases->Cytoskeleton Apoptosis Apoptosis Small_GTPases->Apoptosis Prevents Cytoskeleton->Apoptosis Maintains cell survival (prevents apoptosis) Experimental_Workflow cluster_in_vitro In Vitro Preparation cluster_in_vivo In Vivo Model cluster_analysis Analysis Cell_Culture MRMT-1 Cell Culture Tumor_Inoculation Intratibial Injection of MRMT-1 Cells Cell_Culture->Tumor_Inoculation Animal_Model Sprague-Dawley Rats Animal_Model->Tumor_Inoculation Treatment Treatment Initiation (Day 3) - this compound (p.o.) - Zoledronate (s.c.) - Vehicle Tumor_Inoculation->Treatment Endpoint Endpoint (Day 17) Treatment->Endpoint Radiography Radiographic Analysis (Bone Lesion Scoring, Trabecular Bone Area) Endpoint->Radiography Histology Histological Analysis (H&E and TRAP Staining) Endpoint->Histology Quantification Quantification of Tumor Area & Osteoclasts Radiography->Quantification Histology->Quantification

References

A Comparative Guide to CSF-1R/FLT3 Inhibitors: JNJ-28312141 versus Pexidartinib (PLX3397)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent tyrosine kinase inhibitors, JNJ-28312141 and pexidartinib (PLX3397). Both compounds target the Colony-Stimulating Factor 1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), key players in oncology and immunology. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key concepts to aid in research and development decisions.

Introduction to the Compounds

This compound is a novel, orally active inhibitor of CSF-1R and FLT3 developed by Johnson & Johnson.[1] Preclinical studies have highlighted its potential in solid tumors, bone metastases, and acute myeloid leukemia (AML) by targeting tumor-associated macrophages (TAMs) and osteoclasts, as well as FLT3-dependent leukemia cells.[1]

Pexidartinib (PLX3397) , developed by Plexxikon, is a potent, orally bioavailable inhibitor of CSF-1R, c-Kit, and FLT3.[2][3] It is FDA-approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder driven by CSF-1 overexpression.[2][4] Its mechanism of action involves the modulation of the tumor microenvironment by depleting and reprogramming immunosuppressive TAMs.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and pexidartinib, focusing on their kinase inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetThis compound IC₅₀ (µM)Pexidartinib (PLX3397) IC₅₀ (nM)
CSF-1R (FMS) 0.00069 [5]20 [6][7]
FLT3 0.030 [5]160 [6][7]
KIT 0.005 [5]10 [6][7]
AXL0.012[5]-
TRKA0.015[5]-
LCK0.088[5]860[8]
KDR (VEGFR2)-350[8]
FLT1 (VEGFR1)-880[8]
NTRK3-890[8]

Note: IC₅₀ values are highly dependent on assay conditions. Direct comparison should be made with caution.

Table 2: Cellular Activity
Cell-Based AssayThis compound IC₅₀ (µM)Pexidartinib (PLX3397) IC₅₀ (µM)Cell Line/Primary Cells
CSF-1-induced CSF-1R Phosphorylation0.005[5]-HEK293 cells expressing CSF-1R
CSF-1-dependent Macrophage Proliferation0.003[5]-Mouse bone marrow-derived macrophages
CSF-1-induced MCP-1 Expression0.003[5]-Human monocytes
ITD-FLT3-dependent Cell Proliferation0.021[9]-MV-4-11 cells
KIT-dependent Cell Proliferation0.041[9]-Mo7e cells
TRKA-dependent Cell Proliferation0.15[9]-TF-1 cells

Mechanism of Action and Signaling Pathways

Both this compound and pexidartinib are ATP-competitive inhibitors that target the kinase activity of CSF-1R and FLT3.[2][5] Inhibition of CSF-1R disrupts the survival, proliferation, and differentiation of macrophages and osteoclasts.[1] In the tumor microenvironment, this leads to a reduction in immunosuppressive M2-like TAMs, which can enhance anti-tumor immunity.[2] Inhibition of FLT3, particularly in the context of internal tandem duplication (ITD) mutations, directly targets the proliferation of leukemic cells in AML.[1]

CSF1R_FLT3_Signaling_Pathway Figure 1. Simplified CSF-1R and FLT3 Signaling Pathways cluster_downstream Downstream Signaling cluster_response Cellular Responses CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R FLT3_L FLT3 Ligand FLT3R FLT3 FLT3_L->FLT3R PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT RAS_MAPK RAS/MAPK Pathway CSF1R->RAS_MAPK FLT3R->PI3K_AKT FLT3R->RAS_MAPK STAT STAT Pathway FLT3R->STAT JNJ This compound JNJ->CSF1R Inhibits JNJ->FLT3R Inhibits Pex Pexidartinib Pex->CSF1R Inhibits Pex->FLT3R Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Differentiation Differentiation RAS_MAPK->Differentiation STAT->Proliferation STAT->Survival

Caption: Simplified signaling pathways of CSF-1R and FLT3 and points of inhibition by this compound and pexidartinib.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

A common method to determine the IC₅₀ of kinase inhibitors is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Figure 2. General Workflow for an In Vitro Kinase Assay start Start step1 Incubate kinase, substrate, ATP, and inhibitor at varying concentrations. start->step1 step2 Stop kinase reaction and deplete remaining ATP (ADP-Glo™ Reagent). step1->step2 step3 Convert ADP to ATP and measure luminescence (Kinase Detection Reagent). step2->step3 step4 Calculate % inhibition relative to control. step3->step4 step5 Determine IC50 value by plotting % inhibition vs. inhibitor concentration. step4->step5 end End step5->end

Caption: A generalized experimental workflow for determining the IC₅₀ of kinase inhibitors.

Key Parameters:

  • Enzyme: Recombinant human CSF-1R or FLT3 kinase domain.

  • Substrate: A generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • ATP Concentration: Typically at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Reactions are usually carried out at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Luminescence is measured using a plate reader.

Cellular Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Figure 3. Workflow of a Typical MTT Cell Viability Assay start Start step1 Seed cells in a 96-well plate and allow to adhere. start->step1 step2 Treat cells with varying concentrations of the inhibitor for a set duration (e.g., 72 hours). step1->step2 step3 Add MTT reagent to each well and incubate (e.g., 4 hours at 37°C). step2->step3 step4 Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). step3->step4 step5 Measure absorbance at ~570 nm using a microplate reader. step4->step5 step6 Calculate cell viability relative to untreated controls and determine IC50. step5->step6 end End step6->end

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Key Parameters:

  • Cell Lines: Relevant cell lines dependent on the target kinase (e.g., MV-4-11 for FLT3-ITD, Mo7e for KIT).

  • Seeding Density: Optimized for logarithmic growth during the assay period.

  • Treatment Duration: Typically 72 hours to allow for effects on proliferation.

  • MTT Concentration: Usually 0.5 mg/mL.

  • Solubilization: DMSO is commonly used to dissolve the formazan crystals.

In Vivo Xenograft Tumor Models

Xenograft models are crucial for evaluating the anti-tumor efficacy of compounds in a living organism.

This compound has been evaluated in the following models: [1]

  • H460 Non-Small Cell Lung Carcinoma Xenograft (in nude mice): This model was used to assess the impact of CSF-1R inhibition on TAMs and tumor growth. H460 cells do not express CSF-1R, so any anti-tumor effect is attributed to the modulation of the tumor microenvironment.[1]

  • MRMT-1 Mammary Carcinoma (in rats): This model was used to evaluate the effect of the inhibitor on tumor-induced bone erosion and osteoclast activity.[1]

Pexidartinib has been evaluated in various xenograft models, including those for TGCT. [2]

Xenograft_Model_Workflow Figure 4. General Workflow for a Subcutaneous Xenograft Study start Start step1 Implant human tumor cells subcutaneously into immunocompromised mice. start->step1 step2 Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³). step1->step2 step3 Randomize mice into treatment and control groups. step2->step3 step4 Administer the inhibitor and vehicle control according to the dosing schedule. step3->step4 step5 Monitor tumor volume and body weight regularly. step4->step5 step6 At the end of the study, excise tumors for pharmacodynamic and histological analysis. step5->step6 end End step6->end

Caption: A generalized workflow for conducting an in vivo subcutaneous xenograft study.

Key Parameters:

  • Animal Model: Immunocompromised mice (e.g., nude, SCID) or rats.

  • Cell Inoculum: A specific number of viable tumor cells are injected.

  • Dosing Regimen: Route of administration (e.g., oral gavage), dose, and frequency are critical.

  • Endpoints: Tumor growth inhibition, changes in body weight, and analysis of biomarkers in tumor tissue.

Comparative Analysis and Discussion

Kinase Selectivity and Potency:

Based on the available IC₅₀ data, This compound appears to be a more potent inhibitor of CSF-1R in biochemical assays compared to pexidartinib (0.69 nM vs. 20 nM).[5][7] Both compounds exhibit activity against FLT3 and KIT. This compound also shows potent inhibition of AXL and TRKA, which are not reported as primary targets for pexidartinib.[5] The broader kinase profile of this compound might offer therapeutic advantages in certain contexts but could also lead to off-target effects. Pexidartinib's selectivity has been well-characterized, with a 10- to 100-fold selectivity for c-Kit and CSF-1R over other related kinases.[6]

Cellular Activity:

This compound demonstrates potent inhibition of CSF-1R signaling in cellular assays at low nanomolar concentrations, consistent with its biochemical potency.[5] It effectively inhibits the proliferation of cells dependent on FLT3-ITD and KIT, confirming its activity against these targets in a cellular context.[9] While specific cellular IC₅₀ values for pexidartinib in similar assays are not as readily available in the provided search results, its clinical efficacy in TGCT, a CSF-1R-driven disease, strongly supports its potent cellular activity.[2]

Preclinical Efficacy:

This compound has shown dose-dependent suppression of tumor growth in the H460 xenograft model, which was correlated with a reduction in TAMs and tumor microvasculature.[1] This provides strong preclinical evidence for its mechanism of action in modulating the tumor microenvironment.[1] Furthermore, it demonstrated superior efficacy in reducing tumor-associated osteoclasts compared to zoledronate in a bone metastasis model.[1]

Pexidartinib has a well-established preclinical and clinical profile, particularly in TGCT.[2] Its ability to reduce tumor size and improve symptoms in patients has led to its FDA approval.[2] The preclinical rationale for combining pexidartinib with chemotherapy has also been demonstrated, showing reduced macrophage infiltration and tumor growth.

Conclusion

Both this compound and pexidartinib are potent inhibitors of CSF-1R and FLT3 with significant potential in oncology.

  • This compound exhibits higher potency against CSF-1R in biochemical assays and has a broader kinase inhibition profile that includes AXL and TRKA. Its preclinical data strongly support its role in modulating the tumor microenvironment and in bone metastasis.

  • Pexidartinib (PLX3397) is a clinically validated CSF-1R inhibitor with proven efficacy in TGCT. Its well-characterized selectivity and established safety profile in humans make it a valuable therapeutic agent.

The choice between these inhibitors for research or therapeutic development will depend on the specific application. This compound may be advantageous where very high CSF-1R potency or inhibition of its additional targets is desired. Pexidartinib offers the benefit of extensive clinical data and a more focused kinase inhibition profile. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative merits.

References

A Head-to-Head Comparison of JNJ-28312141 and GW2580 for CSF-1R Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy and immunomodulation, the Colony-Stimulating Factor 1 Receptor (CSF-1R) has emerged as a critical target. This receptor tyrosine kinase plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their progenitors. Two notable small molecule inhibitors of CSF-1R, JNJ-28312141 and GW2580, have been extensively studied for their therapeutic potential. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.

At a Glance: Key Quantitative Data

The following tables summarize the key quantitative parameters of this compound and GW2580, offering a side-by-side view of their potency, cellular activity, and pharmacokinetic profiles.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundGW2580
CSF-1R Kinase IC50 0.69 nM[1]30 nM[2]
Cellular CSF-1R Phosphorylation IC50 5 nM (in HEK293 cells)[3]~10 nM (in RAW264.7 cells)[4]
Selectivity Profile Potent inhibitor of FLT3 and KIT.[3]Selective for cFMS kinase.[2]

Table 2: Cellular and In Vivo Activity

ParameterThis compoundGW2580
Macrophage Proliferation Inhibition IC50 3 nM (mouse bone marrow-derived macrophages)[3]Not explicitly reported, but complete inhibition at 1 µM.[5][6]
In Vivo Efficacy Dose-dependent suppression of H460 lung adenocarcinoma xenograft growth.[7]Dose-dependent inhibition of M-NFS-60 myeloid tumor growth.[2]
Effect on Tumor-Associated Macrophages (TAMs) Marked reduction in F4/80+ TAMs in H460 xenografts.[7]Reduction of TAMs in a 3LL lung tumor model.
Effect on Tumor Angiogenesis Reduced tumor microvasculature in H460 xenografts.[7]Suppressed Vegf-a expression and tumor vascular density.

Table 3: Pharmacokinetic Properties

ParameterThis compoundGW2580
Administration Route Oral[7]Oral[5][6]
Plasma Concentration Dose-dependent increase in plasma CSF-1.[3]Maximal plasma concentrations of 1.4 µM and 5.6 µM at 20 and 80 mg/kg doses, respectively, in mice.[5]

Delving Deeper: Mechanism of Action and Signaling Pathways

Both this compound and GW2580 are competitive inhibitors of ATP binding to the kinase domain of CSF-1R. This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that are crucial for macrophage function.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS CSF1 CSF-1 CSF1->CSF1R Binds Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Differentiation) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound / GW2580 Inhibitor->CSF1R Inhibits

CSF-1R Signaling Pathway and Inhibition.

Experimental Corner: Protocols and Methodologies

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative methodologies for key assays used to characterize CSF-1R inhibitors.

CSF-1R Kinase Assay (LanthaScreen™ Assay)

This assay quantifies the enzymatic activity of CSF-1R and the inhibitory potential of compounds.

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction: - CSF-1R Enzyme - Fluorescently Labeled Substrate - ATP Start->Step1 Step2 Add Inhibitor (this compound or GW2580) at varying concentrations Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Add Detection Reagents: - Terbium-labeled Antibody (binds to phosphorylated substrate) Step3->Step4 Step5 Measure TR-FRET Signal Step4->Step5 End Determine IC50 Step5->End

Workflow for a CSF-1R Kinase Assay.

Protocol:

  • Reaction Setup: A reaction mixture containing recombinant CSF-1R enzyme, a fluorescently labeled peptide substrate, and ATP is prepared in a microplate.

  • Inhibitor Addition: Serial dilutions of the test compound (this compound or GW2580) are added to the wells.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • Signal Measurement: The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The ratio of the emission signals from the acceptor and donor fluorophores is calculated.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The data is plotted as the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Macrophage Proliferation Assay

This cell-based assay assesses the ability of the inhibitors to block CSF-1-dependent macrophage proliferation.

Protocol:

  • Cell Seeding: Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., M-NFS-60) are seeded in a 96-well plate.

  • Starvation: Cells are typically serum-starved for a period to synchronize their cell cycle.

  • Treatment: Cells are treated with serial dilutions of the inhibitor in the presence of a fixed concentration of CSF-1.

  • Incubation: The plate is incubated for a period (e.g., 48-72 hours) to allow for cell proliferation.

  • Viability/Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

  • Data Analysis: The absorbance or fluorescence values are plotted against the inhibitor concentration to calculate the IC50 value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

  • Tumor Cell Implantation: Human tumor cells (e.g., H460) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the vehicle control or different doses of the inhibitor (e.g., via oral gavage).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for markers of macrophage infiltration (e.g., F4/80) and angiogenesis (e.g., CD31).

  • Data Analysis: Tumor growth curves are plotted for each treatment group to assess the anti-tumor efficacy.

Concluding Remarks

Both this compound and GW2580 are potent and orally bioavailable inhibitors of CSF-1R with demonstrated efficacy in preclinical models. This compound exhibits a lower IC50 for CSF-1R kinase activity in vitro and also potently inhibits the related kinases FLT3 and KIT, which may offer a broader therapeutic window in certain contexts, such as acute myeloid leukemia. GW2580, while having a slightly higher IC50 for CSF-1R, has been extensively characterized and shown to be highly selective for its target.

The choice between these two inhibitors will ultimately depend on the specific research question, the desired selectivity profile, and the experimental model being used. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for designing future studies to further elucidate the therapeutic potential of CSF-1R inhibition.

References

Validating the On-Target Activity of JNJ-28312141 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JNJ-28312141's on-target cellular activity against other known inhibitors of the Colony-Stimulating Factor-1 Receptor (CSF-1R). The information presented is supported by experimental data to assist in the evaluation and selection of appropriate research tools for studies related to CSF-1R signaling in oncology, immunology, and neuroinflammation.

This compound is a potent and orally active inhibitor of the CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their precursors.[1] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various diseases, making it a key therapeutic target. This guide will delve into the cellular validation of this compound's efficacy and selectivity.

Comparative Analysis of In Vitro Cellular Activity

The on-target activity of this compound has been validated in various cellular assays, demonstrating its potent inhibition of CSF-1R signaling. A direct comparison with other CSF-1R inhibitors highlights its efficacy.

Inhibition of CSF-1R Phosphorylation

A key initial step in validating a kinase inhibitor's on-target activity is to measure its ability to block the phosphorylation of its target receptor. In cellular assays, this compound has been shown to potently inhibit the ligand-induced autophosphorylation of CSF-1R.

Table 1: Inhibition of CSF-1-Induced CSF-1R Phosphorylation in HEK293 Cells [2]

CompoundIC₅₀ (µM)
This compound0.005

IC₅₀ values represent the concentration of the inhibitor required to reduce the CSF-1 induced phosphorylation of CSF-1R by 50%.

Inhibition of Cell Proliferation

The biological consequence of CSF-1R inhibition can be effectively measured through cell proliferation assays in cell lines dependent on this signaling pathway for their growth and survival. This compound has demonstrated potent anti-proliferative effects in various cell lines.

Table 2: Anti-proliferative Activity of this compound in Different Cell Lines [1][3]

Cell LineDescriptionIC₅₀ (nM)
BDBMBone Marrow-Derived Macrophages2.6
MV-4-11Acute Myeloid Leukemia (FLT3-ITD)21
M-07eMegakaryoblastic Leukemia (KIT dependent)41
TF-1Erythroleukemia (TRKA dependent)150

IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Kinase Selectivity Profile

An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. This compound has been profiled against a broad panel of kinases, demonstrating a narrow selectivity profile with potent inhibition of CSF-1R.[2][4]

Table 3: Kinase Selectivity of this compound [2]

KinaseIC₅₀ (µM)
CSF-1R (FMS) 0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088

Data represents the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key cellular assays used to validate the on-target activity of CSF-1R inhibitors.

CSF-1R Phosphorylation Assay (Immunoblotting)

Objective: To determine the inhibitory effect of a compound on the ligand-induced phosphorylation of CSF-1R in a cellular context.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells engineered to overexpress human CSF-1R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Compound Treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then serum-starved for 4-6 hours prior to treatment. A serial dilution of the test compound (e.g., this compound) is prepared, and cells are pre-incubated with the compound for 1-2 hours.

  • Ligand Stimulation: Recombinant human CSF-1 is added to the wells at a final concentration of 100 ng/mL and incubated for 10-15 minutes at 37°C to induce CSF-1R phosphorylation.

  • Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated CSF-1R (e.g., p-CSF-1R Tyr723).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is then stripped and re-probed with an antibody for total CSF-1R and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated CSF-1R to total CSF-1R is calculated and normalized to the loading control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the compound.

Cell Proliferation Assay (e.g., using CellTiter-Glo®)

Objective: To assess the effect of a compound on the proliferation of CSF-1R-dependent cells.

Methodology:

  • Cell Seeding: Cells (e.g., M-NFS-60 or bone marrow-derived macrophages) are seeded in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in their respective growth media.

  • Compound Addition: A serial dilution of the test compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Measurement: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition: The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal. The luminescence is then read using a microplate reader.

  • Data Analysis: The luminescent signal from the treated wells is normalized to the vehicle control wells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the log concentration of the compound.

Visualizing Cellular Mechanisms and Workflows

Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the on-target validation process.

CSF1R_Signaling_Pathway CSF-1R Signaling Pathway cluster_downstream Downstream Signaling CSF1 CSF-1 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT STAT Pathway Dimerization->STAT JNJ28312141 This compound JNJ28312141->Dimerization Inhibits Proliferation Cell Survival, Proliferation, Differentiation PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Experimental_Workflow Workflow for Validating On-Target Activity cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (IC₅₀ Determination) Phospho_Assay Phosphorylation Assay (Western Blot / ELISA) Kinase_Assay->Phospho_Assay Confirm Cellular Potency Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Phospho_Assay->Proliferation_Assay Assess Biological Effect Selectivity_Assay Kinase Selectivity Profiling (Cellular Panel) Proliferation_Assay->Selectivity_Assay Determine Selectivity Data_Analysis Data Analysis & IC₅₀ Calculation Selectivity_Assay->Data_Analysis Conclusion Confirmation of On-Target Activity Data_Analysis->Conclusion

References

JNJ-28312141 in the Context of CSF-1R Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the CSF-1R inhibitor JNJ-28312141 with other alternative compounds. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to CSF-1R Signaling and Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a cell-surface protein that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and osteoclasts[1]. Its activation by its ligands, CSF-1 and IL-34, triggers a downstream signaling cascade involving pathways such as PI3K-AKT, ERK1/2, and JAK/STAT, which are essential for normal cellular functions[2][3]. However, in various pathological conditions, including cancer and inflammatory diseases, aberrant CSF-1R signaling can contribute to disease progression. For instance, tumor-associated macrophages (TAMs), which are dependent on CSF-1R signaling, can promote tumor growth and metastasis[4]. This has made CSF-1R a compelling target for therapeutic intervention.

This compound is a potent and orally active inhibitor of the CSF-1R kinase[4][5][6][7]. By blocking the kinase activity of CSF-1R, this compound can effectively deplete CSF-1R-dependent cells and modulate the tumor microenvironment. This guide will delve into the specifics of this compound's activity and compare it with other known CSF-1R inhibitors.

Comparative Analysis of CSF-1R Inhibitors

The efficacy of a kinase inhibitor is determined by its potency (how well it binds to the target) and its selectivity (its specificity for the target over other kinases). The table below summarizes the in vitro inhibitory activity of this compound against CSF-1R and other kinases, alongside a comparison with other notable CSF-1R inhibitors.

Compound Target IC50 (nM) Reference
This compound CSF-1R (c-Fms) 0.69 [5][8]
KIT5[5]
AXL12[5]
TRKA15[5]
FLT330[5]
LCK88[5]
Pexidartinib (PLX3397)CSF-1R20[9]
c-Kit10[9]
PLX5622CSF-1R16[9]
Sotuletinib (BLZ945)CSF-1R1[9]
GW2580CSF-1R-[10]
c-Fms-IN-8CSF-1R9.1[11]

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Other CSF-1R Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.

Understanding the Rescue Experiment Paradigm

A "rescue experiment" is a common method used to demonstrate the specificity of an inhibitor for its target. In the context of this compound, a rescue experiment would typically involve treating CSF-1 dependent cells with the inhibitor to induce a specific effect (e.g., inhibition of proliferation) and then attempting to reverse this effect by adding an excess of the CSF-1 ligand. A successful rescue would demonstrate that this compound's effect is specifically due to its inhibition of CSF-1R signaling.

While a specific publication detailing a CSF-1 rescue experiment with this compound was not identified, the principles of such an experiment are well-established. The experimental workflow for a hypothetical rescue experiment is outlined below.

Experimental Protocols

CSF-1R Phosphorylation Assay

This assay determines the ability of an inhibitor to block the ligand-induced autophosphorylation of the CSF-1R.

  • Cell Line: HEK293 cells engineered to express CSF-1R.

  • Methodology:

    • Seed CSF-1R-HEK cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or a vehicle control for 30 minutes.

    • Stimulate the cells with a known concentration of recombinant human CSF-1 (e.g., 25 ng/mL) for 10 minutes.

    • Lyse the cells and collect the protein extracts.

    • Perform immunoblot analysis (Western blotting) to detect phosphorylated CSF-1R (pCSF-1R) and total CSF-1R.

  • Expected Outcome: this compound should inhibit the CSF-1-induced phosphorylation of CSF-1R in a dose-dependent manner[5].

Cell Proliferation Assay (Rescue Experiment)

This assay assesses the impact of the inhibitor on the proliferation of CSF-1-dependent cells and the potential for rescue with excess ligand.

  • Cell Line: Mouse bone marrow-derived macrophages (BDBMs) or other CSF-1 dependent cell lines like MV-4-11[8].

  • Methodology:

    • Culture BDBMs in the presence of a suboptimal concentration of CSF-1 to maintain viability but allow for the detection of proliferative effects.

    • Treat the cells with a fixed concentration of this compound (e.g., at its IC50 for proliferation) in the presence or absence of increasing concentrations of recombinant mouse CSF-1.

    • Incubate the cells for a period sufficient for proliferation to occur (e.g., 72 hours).

    • Assess cell viability and proliferation using a standard method such as the MTS or WST-1 assay.

  • Expected Outcome: this compound should inhibit the CSF-1-dependent proliferation of BDBMs. The addition of excess CSF-1 should be able to overcome the inhibitory effect of this compound, leading to a "rescue" of cell proliferation.

Visualizing the Pathways and Processes

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1 CSF-1 CSF-1R CSF-1R CSF-1->CSF-1R IL-34 IL-34 IL-34->CSF-1R PI3K PI3K CSF-1R->PI3K Dimerization & Autophosphorylation ERK1/2 ERK1/2 CSF-1R->ERK1/2 JAK JAK CSF-1R->JAK AKT AKT PI3K->AKT Gene Expression Gene Expression AKT->Gene Expression ERK1/2->Gene Expression STAT STAT JAK->STAT STAT->Gene Expression This compound This compound This compound->CSF-1R Inhibition Cellular Response Cellular Response Gene Expression->Cellular Response Proliferation, Survival, Differentiation Rescue_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Cells CSF-1 Dependent Cells (e.g., BDBMs) Control Vehicle Control Cells->Control Inhibitor This compound Cells->Inhibitor Rescue This compound + Excess CSF-1 Cells->Rescue Incubation Incubate for 72h Control->Incubation Inhibitor->Incubation Rescue->Incubation Assay Proliferation Assay (e.g., MTS) Incubation->Assay Result1 Normal Proliferation Assay->Result1 Control Result2 Inhibited Proliferation Assay->Result2 Inhibitor Result3 Rescued Proliferation Assay->Result3 Rescue

References

Validating the Specificity of JNJ-28312141 using CSF-1R Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, JNJ-28312141, with other alternatives, focusing on the use of CSF-1R knockout (KO) cells to unequivocally validate its on-target specificity. The experimental data and detailed protocols provided herein are intended to assist researchers in designing and interpreting studies aimed at confirming the specific mechanism of action of CSF-1R targeted therapies.

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical mediator of the survival, proliferation, and differentiation of macrophages and their progenitors. Its role in various pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, has made it a prime target for therapeutic intervention. This compound is a potent and orally active small molecule inhibitor of CSF-1R.[1] However, as with any targeted therapy, confirming that its biological effects are mediated through its intended target is paramount to its clinical development and application. The gold standard for such validation is the use of target-gene knockout models. This guide will detail the experimental framework for utilizing CSF-1R knockout cells to confirm the specificity of this compound and compare its performance with other widely used CSF-1R inhibitors.

Comparative Analysis of CSF-1R Inhibitors

The following tables summarize the in vitro potency and kinase selectivity of this compound compared to two other well-characterized CSF-1R inhibitors, PLX5622 and BLZ945.

Table 1: In Vitro Potency of CSF-1R Inhibitors

CompoundTargetIC50 (nM)
This compound CSF-1R 0.69 [1]
PLX5622CSF-1R16
BLZ945CSF-1R1

Table 2: Kinase Selectivity Profile of CSF-1R Inhibitors

CompoundOff-Target KinaseIC50 (nM)Fold Selectivity (Off-Target IC50 / CSF-1R IC50)
This compound FLT330[1]~43
KIT5[1]~7
AXL12[1]~17
TRKA15[1]~22
LCK88[1]~128
PLX5622KIT>1000>62
BLZ945c-Kit>1000>1000
PDGFRβ>1000>1000
Flt3>1000>1000

Gold-Standard Specificity Validation: The Power of Knockout Models

The most definitive method to ascertain that the pharmacological effects of a drug are due to the inhibition of its intended target is to test its activity in a system where the target is absent. In the context of this compound, this involves comparing its effects on wild-type (WT) cells or animals with those on their CSF-1R knockout (KO) counterparts. A truly specific inhibitor will elicit a biological response in WT models but will be inert in KO models.

Crucially, a study has demonstrated that while this compound reduced the number of hepatic macrophages in wild-type mice by 40%, it had no effect on the number of these cells in CSF-1R-null mice.[1] This finding provides strong evidence for the on-target specificity of this compound, as its macrophage-depleting effect is entirely dependent on the presence of its target, CSF-1R.[1]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.

Generation of CSF-1R Knockout Cells using CRISPR/Cas9

This protocol outlines the general steps for creating a CSF-1R knockout cell line.

Materials:

  • Parental cell line (e.g., murine macrophage cell line)

  • sgRNA targeting CSF-1R exon

  • Cas9 nuclease expression vector

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or limiting dilution for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a conserved exon of the CSF-1R gene.

  • Vector Construction: Clone the sgRNA sequence into a suitable expression vector co-expressing Cas9 nuclease.

  • Transfection: Transfect the parental cell line with the Cas9/sgRNA expression vector.

  • Single-Cell Cloning: Isolate single cells by FACS or limiting dilution to generate clonal populations.

  • Genotyping: Expand clonal populations and extract genomic DNA. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.

  • Western Blot Validation: Confirm the absence of CSF-1R protein expression in knockout clones by Western blot analysis.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on CSF-1R kinase activity.

Materials:

  • Recombinant human CSF-1R kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant CSF-1R, and the substrate.

  • Add serial dilutions of this compound or other inhibitors to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of CSF-1R Phosphorylation

This cellular assay determines the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R.

Materials:

  • Wild-type and CSF-1R KO cells

  • Serum-free cell culture medium

  • Recombinant human CSF-1

  • This compound and other inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, and anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed WT and CSF-1R KO cells. Starve the cells in serum-free medium and then pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with CSF-1 for 15-30 minutes.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-CSF-1R, total CSF-1R, and a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the inhibition of CSF-1R phosphorylation.

Cell Viability Assay

This assay assesses the effect of CSF-1R inhibition on the viability of CSF-1-dependent cells.

Materials:

  • CSF-1-dependent cell line (e.g., M-NFS-60) and a CSF-1-independent cell line (as a control)

  • Wild-type and CSF-1R KO primary macrophages

  • Cell culture medium with and without CSF-1

  • This compound and other inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of this compound in the presence of CSF-1. Include a no-CSF-1 control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Measure cell viability using a luminescent or colorimetric assay.

  • Analysis: Calculate the IC50 values for the inhibition of cell proliferation. The effect should be observed in CSF-1-dependent WT cells but not in CSF-1R KO cells or CSF-1-independent cell lines.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental logic and the underlying biological pathway, the following diagrams are provided.

G CSF-1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binding pCSF1R Phosphorylated CSF-1R CSF1R->pCSF1R Dimerization & Autophosphorylation PI3K PI3K pCSF1R->PI3K RAS RAS pCSF1R->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription JNJ28312141 This compound JNJ28312141->pCSF1R Inhibition G Experimental Workflow for Specificity Validation cluster_cells Cell Lines cluster_treatment Treatment cluster_assays Endpoint Assays cluster_results Expected Results WT Wild-Type (WT) Cells (Express CSF-1R) Vehicle_WT Vehicle WT->Vehicle_WT JNJ_WT This compound WT->JNJ_WT KO CSF-1R Knockout (KO) Cells (No CSF-1R expression) Vehicle_KO Vehicle KO->Vehicle_KO JNJ_KO This compound KO->JNJ_KO Assays Western Blot (p-CSF-1R) Cell Viability Assay JNJ_WT->Assays JNJ_KO->Assays Result_WT Inhibition of p-CSF-1R Decreased Cell Viability Assays->Result_WT In WT cells Result_KO No effect on p-CSF-1R No change in Cell Viability Assays->Result_KO In KO cells

References

JNJ-28312141 In Vivo Target Engagement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo target engagement of JNJ-28312141, a potent and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). The following sections detail the experimental evidence supporting its mechanism of action, compare its activity with other relevant inhibitors, and provide the methodologies for key in vivo studies.

Comparative Analysis of In Vivo Activity

This compound demonstrates significant in vivo activity by effectively engaging its primary target, CSF-1R. This engagement leads to a reduction in tumor-associated macrophages (TAMs) and osteoclasts, which are critical components of the tumor microenvironment and bone metastasis, respectively.[1][2] The tables below summarize the in vivo efficacy and pharmacodynamic effects of this compound and provide a comparison with other agents.

Table 1: In Vivo Efficacy of this compound in Tumor Xenograft Models

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
This compound H460 lung adenocarcinoma (nude mice)25, 50, or 100 mg/kg, p.o. (twice daily on weekdays, once on weekends)Dose-dependent suppressionCorrelated with marked reductions in F4/80+ tumor-associated macrophages.[1][2]
This compound MRMT-1 mammary carcinoma (rats)20 or 60 mg/kg, p.o.Reduced tumor growth and preserved boneSuperior to zoledronate in reducing tumor-associated osteoclasts.[1][2]
This compound FLT3-dependent acute myeloid leukemiaNot specifiedCaused tumor regressionDemonstrates dual activity against FLT3.[1][2]
Zoledronate MRMT-1 mammary carcinoma (rats)Not specifiedReduced tumor growth and preserved boneLess effective than this compound in reducing tumor-associated osteoclasts.[1][2]

Table 2: In Vivo Pharmacodynamic Effects of this compound

BiomarkerModel SystemTreatmentEffectSignificance
c-fos mRNA induction Mouse Spleen20 mg/kg this compound p.o. 8 hours before CSF-1 challengeSignificant partial blockade of CSF-1-induced c-fos mRNADirect evidence of in vivo CSF-1R kinase inhibition.[1]
Plasma CSF-1 Levels H460 xenograft-bearing miceDose-dependent this compoundSharp, dose-dependent increase in human and murine CSF-1Potential biomarker for CSF-1R inhibition, reflecting reduced receptor-mediated clearance.[1]
Tumor-Associated Macrophages (F4/80+) H460 xenograft tumors100 mg/kg this compoundMarked depletion of TAMsDemonstrates the impact of CSF-1R inhibition on the tumor microenvironment.[1]
Tumor Microvasculature (CD31+) H460 xenograft tumorsDose-dependent this compound66% reduction at the highest doseSuggests an anti-angiogenic effect secondary to macrophage depletion.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow used to confirm its in vivo target engagement.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CSF1R CSF-1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Activates CSF1 CSF-1 CSF1->CSF1R Binds JNJ28312141 This compound JNJ28312141->Dimerization Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Macrophage/Osteoclast Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

InVivo_Target_Engagement_Workflow cluster_animal_phase Animal Dosing cluster_analysis_phase Pharmacodynamic Analysis Dosing Administer this compound or Vehicle (p.o.) to mice Challenge Administer recombinant CSF-1 (i.v.) 8 hours post-JNJ-28312141 Dosing->Challenge Spleen Harvest Spleens 15 minutes post-CSF-1 challenge Challenge->Spleen RNA_Extraction RNA Extraction Spleen->RNA_Extraction RT_PCR Quantitative RT-PCR for c-fos mRNA RNA_Extraction->RT_PCR Analysis Compare c-fos levels between This compound and Vehicle groups RT_PCR->Analysis

Caption: Experimental workflow for confirming in vivo CSF-1R target engagement.

Experimental Protocols

In Vivo Pharmacodynamic Model for CSF-1R Inhibition

This protocol describes the method used to assess the in vivo pharmacodynamic activity of this compound by measuring the inhibition of CSF-1-induced c-fos mRNA in the spleen.[1]

  • Animal Dosing:

    • Mice are orally (p.o.) administered with either the vehicle control or this compound at a dose of 20 mg/kg.

  • CSF-1 Challenge:

    • Eight hours following the administration of this compound or vehicle, mice are challenged with an intravenous (i.v.) injection of recombinant CSF-1.

  • Tissue Collection:

    • Fifteen minutes after the CSF-1 challenge, the mice are euthanized, and their spleens are harvested.

  • RNA Analysis:

    • Total RNA is extracted from the spleen tissue.

    • The levels of c-fos mRNA are quantified using a suitable method such as quantitative real-time polymerase chain reaction (qRT-PCR).

    • The induction of c-fos mRNA in the this compound-treated group is compared to the vehicle-treated group to determine the extent of CSF-1R inhibition.

H460 Lung Adenocarcinoma Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a human lung adenocarcinoma xenograft model.[1][2]

  • Cell Implantation:

    • H460 lung adenocarcinoma cells are implanted subcutaneously into nude mice.

  • Treatment Regimen:

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound is administered orally at doses of 25, 50, or 100 mg/kg. The dosing schedule is typically twice daily on weekdays and once daily on weekends.

  • Tumor Growth Monitoring:

    • Tumor volume is measured regularly throughout the study to assess the anti-tumor efficacy of this compound.

  • Immunohistochemical Analysis:

    • At the end of the study, tumors are excised and prepared for immunohistochemical staining.

    • Sections are stained for F4/80 to identify and quantify tumor-associated macrophages.

    • Sections are also stained for CD31 to assess tumor microvasculature.

    • Plasma is collected to measure CSF-1 levels as a pharmacodynamic biomarker.

References

JNJ-28312141: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of JNJ-28312141, a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase-3 (FLT3).[1][2] Understanding the cross-reactivity of kinase inhibitors is critical for assessing their therapeutic potential and predicting off-target effects.[3][4] This document summarizes key experimental data, details the methodologies used for kinase profiling, and presents a visual representation of the kinase selectivity concept.

Quantitative Kinase Inhibition Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases.

Kinase TargetIC50 (µmol/L)Fold Selectivity vs. CSF-1RReference
Primary Targets
CSF-1R0.000691[1][5]
FLT3--[1][2]
Off-Target Kinases
PDGFRA0.49~710[6]
KIT0.69~1000[6]
EPHB65~7246[6]
MEK57.4~10725[6]
DDR112~17391[6]
VEGFR218~26087[6]
LOK22~31884[6]
SLK60~86957[6]
DRAK12.9~4203[6]
MLCK4.3~6232[6]

Note: A lower IC50 value indicates greater potency. Fold selectivity is calculated relative to the IC50 for CSF-1R. A comprehensive screen of this compound against 115 kinases revealed its narrow kinase selectivity profile.[1]

Experimental Protocols

The determination of the kinase inhibitory profile of this compound involved biochemical assays designed to measure the enzymatic activity of individual kinases in the presence of the inhibitor. While the specific details of the proprietary high-throughput screening methods are not fully disclosed, the general principles of such kinase assays are well-established.

General Kinase Assay Protocol:

A common method for assessing kinase activity is a biochemical assay that measures the transfer of a phosphate group from ATP to a substrate peptide or protein.[7] The extent of this reaction is quantified in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Key Steps:

  • Component Preparation:

    • Recombinant human kinase enzymes are purified.

    • A specific peptide or protein substrate for each kinase is prepared.

    • ATP (adenosine triphosphate) and necessary cofactors (e.g., Mg2+) are included in the reaction buffer.

    • This compound is serially diluted to a range of concentrations.

  • Reaction Incubation:

    • The kinase, substrate, and inhibitor are pre-incubated for a defined period.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. Various detection methods can be employed[7][8][9]:

      • Radiometric Assays: Utilize [γ-³²P]ATP or [γ-³³P]ATP, where the radiolabeled phosphate is transferred to the substrate. The phosphorylated substrate is then captured and quantified using a scintillation counter.[7]

      • Fluorescence-Based Assays: Employ fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., Homogeneous Time-Resolved Fluorescence - HTRF).[8]

      • Luminescence-Based Assays: Measure the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.[7][9]

  • Data Analysis:

    • The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathway and Selectivity Visualization

The following diagram illustrates the concept of kinase inhibitor selectivity, where an inhibitor like this compound potently inhibits its primary targets while having significantly less effect on a wide range of other kinases in the human kinome.

G cluster_inhibitor Kinase Inhibitor cluster_targets Primary Kinase Targets cluster_off_targets Off-Target Kinases (Examples) JNJ28312141 This compound CSFR1 CSF-1R JNJ28312141->CSFR1 High Potency (Low IC50) FLT3 FLT3 JNJ28312141->FLT3 KIT KIT JNJ28312141->KIT Low Potency (High IC50) VEGFR2 VEGFR2 JNJ28312141->VEGFR2 PDGFRA PDGFRA JNJ28312141->PDGFRA

Caption: Kinase selectivity of this compound.

References

A Comparative Guide to the Efficacy of JNJ-28312141 and Other FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of the dual CSF-1R/FLT3 inhibitor, JNJ-28312141, with other prominent FLT3 inhibitors used in the context of Acute Myeloid Leukemia (AML). The information is compiled from various preclinical studies to aid in the evaluation of these therapeutic agents.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a key driver in a significant subset of AML cases, making it a critical therapeutic target. This guide summarizes the available quantitative data on the inhibitory activities of this compound, quizartinib, gilteritinib, midostaurin, and sorafenib against FLT3 and FLT3-mutated AML cell lines. Detailed methodologies for the key experiments cited are also provided to ensure transparency and facilitate the replication of findings.

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of FLT3 inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and other FLT3 inhibitors against the FLT3 kinase and various AML cell lines harboring FLT3 mutations.

Disclaimer: The data presented in these tables are compiled from different studies. Direct comparison of absolute IC50 values between studies should be approached with caution due to potential variations in experimental conditions, reagents, and cell line passages.

Table 1: Inhibition of FLT3 Kinase Activity
InhibitorFLT3 Kinase IC50 (µM)Citation(s)
This compound0.030[1]
Table 2: Proliferation Inhibition (IC50) in FLT3-Mutated AML Cell Lines
InhibitorCell LineFLT3 Mutation StatusIC50 (µM)Citation(s)
This compound MV-4-11ITD0.021[1]
Quizartinib MV-4-11ITD<0.001[2]
MOLM-13ITD<0.001[2]
MOLM-14ITD<0.001[2]
Gilteritinib MV-4-11ITD0.0007 - 0.0018[3]
MOLM-14ITD~0.001 - 0.002[3]
Midostaurin MV-4-11ITD0.01 - 0.02[4]
MOLM-14ITD~0.01[4]
Sorafenib MV-4-11ITD0.0058[4]

In Vivo Efficacy in AML Xenograft Models

Preclinical in vivo studies using animal models are crucial for evaluating the anti-leukemic activity of FLT3 inhibitors in a systemic biological environment. These studies provide valuable insights into a drug's efficacy, pharmacokinetics, and potential toxicity before clinical trials.

This compound

In a FLT3-dependent acute myeloid leukemia tumor xenograft model using MV-4-11 cells, this compound was shown to cause tumor regression.[1][5]

Other FLT3 Inhibitors

Preclinical studies have demonstrated the in vivo efficacy of other FLT3 inhibitors. For instance, both quizartinib and gilteritinib have shown potent anti-leukemic effects in various FLT3-ITD AML xenograft models.[2][3] Sorafenib has also demonstrated efficacy in a FLT3-ITD xenograft model.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

FLT3 Signaling Pathway and Inhibition

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., this compound) Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and the point of inhibition by FLT3 inhibitors.

General Experimental Workflow for In Vitro Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Start: Culture AML Cell Lines (e.g., MV-4-11) prep_inhibitor Prepare Serial Dilutions of FLT3 Inhibitor start->prep_inhibitor seed_cells Seed Cells into 96-well Plates start->seed_cells add_inhibitor Add Inhibitor Dilutions to Wells prep_inhibitor->add_inhibitor seed_cells->add_inhibitor incubate Incubate for a Defined Period (e.g., 72h) add_inhibitor->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Measure Signal (Absorbance/Luminescence) viability_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 end End: Determine Potency calc_ic50->end

Caption: A generalized workflow for determining the in vitro efficacy of FLT3 inhibitors.

Experimental Protocols

FLT3 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series. Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100). Prepare solutions of recombinant human FLT3 enzyme, a suitable peptide substrate, and ATP.

  • Reaction Setup: In a microplate, add the kinase buffer, the serially diluted inhibitor, and the FLT3 enzyme. Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To measure the effect of an inhibitor on the viability and proliferation of FLT3-ITD positive AML cell lines.

Methodology:

  • Cell Culture: Culture FLT3-ITD positive AML cell lines (e.g., MV-4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

  • Assay Setup: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well). Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Murine Xenograft Model for AML

Objective: To evaluate the in vivo anti-leukemic efficacy of an FLT3 inhibitor.

Methodology:

  • Cell Preparation: Culture a human AML cell line (e.g., MV-4-11) and harvest the cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

  • Animal Inoculation: Inject the cell suspension intravenously (IV) via the tail vein or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Treatment: Once tumors are established (for subcutaneous models) or on a specified day post-inoculation (for systemic models), randomize the mice into treatment and vehicle control groups. Administer the FLT3 inhibitor and vehicle control according to the planned dosing schedule and route (e.g., oral gavage).

  • Monitoring: Monitor tumor volume (for subcutaneous models) with calipers regularly. For systemic models, monitor disease progression by assessing the percentage of human leukemic cells (e.g., hCD45+) in peripheral blood via flow cytometry. Monitor animal body weight and general health throughout the study.

  • Endpoint Analysis: The study may be terminated based on tumor size in the control group, a predetermined time point, or survival endpoints. At the end of the study, tumors and/or tissues can be collected for further analysis, such as immunoblotting to assess target inhibition (e.g., phosphorylation of FLT3) or histological analysis.

Conclusion

The available preclinical data indicate that this compound is a potent inhibitor of FLT3 kinase and demonstrates efficacy against FLT3-ITD-driven AML cells in vitro and in vivo. When compared to other well-characterized FLT3 inhibitors, its in vitro potency against the MV-4-11 cell line is notable, although direct comparative studies are limited. The newer generation inhibitors, such as quizartinib and gilteritinib, generally exhibit very high potency against a range of FLT3-mutated cell lines. This guide provides a foundational comparison based on the currently available literature to inform further research and development in the field of targeted AML therapies.

References

JNJ-28312141: A Comparative Analysis Against Zoledronate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the colony-stimulating factor-1 receptor (CSF-1R) inhibitor, JNJ-28312141, with a focus on its preclinical performance against zoledronate in a model of tumor-induced bone disease. The information presented is based on published preclinical data and aims to provide an objective summary for research and drug development professionals.

Introduction to this compound

This compound is an orally active, potent inhibitor of the CSF-1R kinase.[1][2][3] It also exhibits inhibitory activity against other kinases, including KIT, AXL, TRKA, FLT3, and LCK.[1][3] The primary mechanism of action of this compound is the inhibition of CSF-1R, which is crucial for the differentiation, survival, and function of macrophages and osteoclasts.[4][5] By targeting this pathway, this compound has shown potential in solid tumors, bone metastases, and acute myeloid leukemia in preclinical studies.[1][4]

Head-to-Head Preclinical Study: this compound vs. Zoledronate

A key preclinical study compared the efficacy of this compound with zoledronate in a rat model of mammary carcinoma-induced bone lesions.[1][4] While not another CSF-1R inhibitor, zoledronate is a standard-of-care bisphosphonate used to treat bone metastases, providing a relevant benchmark for evaluating the anti-tumor and bone-protective effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the comparative study between this compound and zoledronate.

ParameterVehicleThis compound (20 mg/kg)Zoledronate (0.03 mg/kg)
Tumor-Associated Osteoclasts (reduction) -~95%64%
Tumor Growth -ReducedReduced
Bone Preservation -PreservedPreserved

Data sourced from Manthey et al., 2009.[1][4]

Key Findings
  • Superior Osteoclast Reduction: this compound demonstrated a more profound reduction in tumor-associated osteoclasts compared to zoledronate.[1][4]

  • Comparable Anti-Tumor and Bone-Protective Effects: Both this compound and zoledronate were effective in reducing tumor growth and preserving bone integrity in the preclinical model.[1][4]

Experimental Protocols

Animal Model of Tumor-Induced Bone Disease
  • Animal: Sprague-Dawley rats.

  • Tumor Cell Line: MRMT-1 mammary carcinoma cells were inoculated into the tibias of the rats to induce bone lesions.

  • Treatment Groups:

    • Vehicle control.

    • This compound administered orally.

    • Zoledronate administered via subcutaneous injection every other day, starting on day 3.

  • Study Duration: Rats were sacrificed on day 17.

  • Endpoints:

    • Microradiographs of excised hind limbs were prepared to assess tumor-induced osteolysis.

    • Histological analysis was performed to quantify tumor-associated osteoclasts.[1]

Kinase Inhibition Assay
  • Method: The inhibitory activity of this compound against CSF-1R kinase was determined using a biochemical assay.

  • Result: this compound exhibited a potent IC50 value of 0.00069 μmol/L for CSF-1R kinase activity.[1]

Cellular Assays
  • CSF-1R Phosphorylation: Human embryonic kidney (HEK) cells transfected to express CSF-1R were pretreated with this compound, followed by stimulation with CSF-1. Inhibition of CSF-1-induced CSF-1R phosphorylation was measured, yielding an IC50 of 0.005 μmol/L.[1]

  • Macrophage Proliferation: The effect of this compound on the CSF-1-dependent proliferation of mouse macrophages was assessed, resulting in an IC50 of 0.003 μmol/L.[1]

  • Monocyte MCP-1 Expression: The inhibition of CSF-1-induced expression of MCP-1 by human monocytes was measured, with an IC50 of 0.003 μmol/L.[1]

Visualizing the Mechanism and Workflow

CSF-1R Signaling Pathway

The following diagram illustrates the key signaling pathways activated by CSF-1R upon ligand binding. This compound acts by inhibiting the kinase activity of CSF-1R, thereby blocking these downstream signals that are critical for the proliferation, survival, and differentiation of myeloid cells.[6][7][8]

CSF1R_Signaling_Pathway CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R Binds to PI3K_AKT PI3K-AKT Pathway CSF1R->PI3K_AKT ERK12 ERK1/2 Pathway CSF1R->ERK12 JAK_STAT JAK/STAT Pathway CSF1R->JAK_STAT Survival Survival PI3K_AKT->Survival Proliferation Proliferation ERK12->Proliferation Differentiation Differentiation JAK_STAT->Differentiation JNJ_28312141 This compound JNJ_28312141->CSF1R Inhibits

Caption: CSF-1R signaling pathways and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy

This diagram outlines the general workflow of the preclinical study comparing this compound and zoledronate.

Experimental_Workflow Start Start: Inoculate Rats with MRMT-1 Cells Treatment Initiate Treatment (Day 3) Start->Treatment Group1 Vehicle Treatment->Group1 Group2 This compound (p.o.) Treatment->Group2 Group3 Zoledronate (s.c.) Treatment->Group3 Sacrifice Sacrifice (Day 17) Group1->Sacrifice Group2->Sacrifice Group3->Sacrifice Analysis Analysis Sacrifice->Analysis MicroCT Microradiography (Osteolysis Scoring) Analysis->MicroCT Histo Histology (Osteoclast Count) Analysis->Histo

Caption: Workflow of the in vivo comparative study.

References

Confirming Macrophage Depletion: A Comparative Guide to JNJ-28312141 Treatment and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the effective depletion of macrophages is a critical step in evaluating therapeutic efficacy and understanding in vivo mechanisms. This guide provides an objective comparison of macrophage depletion confirmation following treatment with the CSF-1R inhibitor JNJ-28312141 and other common alternatives, supported by experimental data and detailed protocols.

This compound is a potent, orally active inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a key signaling pathway for the survival, proliferation, and differentiation of macrophages.[1] By blocking this pathway, this compound effectively reduces the number of tumor-associated macrophages (TAMs), which are implicated in promoting tumor growth and angiogenesis.[1] This guide will compare the confirmation of macrophage depletion using this compound with another widely used method, clodronate liposomes.

Comparative Analysis of Macrophage Depletion Methods

The primary methods for inducing macrophage depletion in vivo are through the inhibition of the CSF-1R pathway, as with this compound, or by inducing apoptosis in phagocytic cells using agents like clodronate liposomes.

This compound (CSF-1R Inhibition): This small molecule inhibitor specifically targets the CSF-1R, leading to the apoptosis of macrophages that are dependent on this signaling pathway for their survival.

Clodronate Liposomes: This method involves the use of liposomes containing the bisphosphonate drug clodronate. Macrophages, being phagocytic cells, engulf the liposomes. Once inside the cell, the liposomes are broken down, releasing clodronate and inducing apoptosis.[2][3]

The following table summarizes the reported efficacy of these methods in depleting macrophages in various tissues, as confirmed by common experimental techniques.

Treatment AgentMethod of DepletionTissueMethod of ConfirmationMarker(s)Reported Depletion Efficacy
This compound CSF-1R InhibitionTumor (H460 lung adenocarcinoma xenograft)ImmunohistochemistryF4/80Marked reduction in TAMs
Clodronate Liposomes Phagocyte-mediated apoptosisSpleenImmunohistochemistryCD68, CD80Significant reduction in macrophages
Clodronate Liposomes Phagocyte-mediated apoptosisKidneyFlow CytometryCD45+F4/80+CD11b+Significant decrease compared to control
Clodronate Liposomes Phagocyte-mediated apoptosisColonGene Expression (qRT-PCR)EMR1 (F4/80)~36% decrease in tumor number, consistent with decreased F4/80 expression
Clodronate Liposomes Phagocyte-mediated apoptosisBone MarrowFlow CytometryCD11b+ F4/80+50% reduction
CSF-1R Inhibitor (PLX3397) CSF-1R InhibitionTumor (Melanoma)Not specifiedNot specifiedNo enhanced anti-tumor response when combined with clodronate, suggesting overlapping macrophage depletion

Experimental Protocols for Confirming Macrophage Depletion

Accurate confirmation of macrophage depletion is essential. The two most common methods are flow cytometry for quantitative analysis of cell suspensions and immunohistochemistry for visualizing macrophages within tissue architecture.

Flow Cytometry Protocol for Macrophage Quantification

This protocol outlines the general steps for quantifying macrophages in a single-cell suspension from tissue (e.g., spleen, tumor).

  • Tissue Dissociation:

    • Excise the tissue of interest and place it in a petri dish with cold PBS.

    • Mince the tissue into small pieces using a sterile scalpel.

    • Transfer the tissue fragments to a tube containing an enzymatic digestion buffer (e.g., collagenase/dispase).

    • Incubate at 37°C with agitation for a duration optimized for the specific tissue.

    • Neutralize the enzyme activity with media containing FBS.

    • Filter the cell suspension through a 70µm cell strainer to remove clumps.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Cell Staining:

    • Count the cells and adjust the concentration to 1x10^6 cells per 100µL.

    • Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.

    • Add fluorescently conjugated primary antibodies against macrophage surface markers (e.g., anti-F4/80, anti-CD11b).

    • If staining for intracellular markers like CD68, proceed to fixation and permeabilization using a commercial kit.

    • After surface staining, wash the cells with FACS buffer.

    • For intracellular staining, add the anti-CD68 antibody to the permeabilized cells.

    • Incubate in the dark as recommended by the antibody manufacturer.

    • Wash the cells twice with permeabilization buffer and then resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the stained cell samples on a flow cytometer.

    • Gate on the live, single-cell population.

    • Identify the macrophage population based on the expression of the selected markers (e.g., F4/80+, CD11b+).

    • Quantify the percentage of macrophages in the treated samples compared to the control samples.

Immunohistochemistry (IHC) Protocol for Macrophage Staining

This protocol provides a general workflow for staining macrophages in paraffin-embedded tissue sections.

  • Tissue Preparation:

    • Fix the tissue in 10% neutral buffered formalin.

    • Dehydrate the tissue through a series of graded ethanol and xylene washes.

    • Embed the tissue in paraffin wax.

    • Cut 4-5µm sections using a microtome and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Bake the slides in an oven to melt the paraffin.

    • Immerse the slides in xylene to remove the paraffin.

    • Rehydrate the sections by immersing them in a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

    • Allow the slides to cool to room temperature.

  • Staining:

    • Wash the sections with PBS.

    • Block endogenous peroxidase activity by incubating with a hydrogen peroxide solution.

    • Block non-specific antibody binding by incubating with a protein block solution (e.g., serum from the secondary antibody host species).

    • Incubate the sections with the primary antibody against a macrophage marker (e.g., anti-F4/80 or anti-CD68) at the optimal dilution overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash the sections with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the sections with PBS.

    • Develop the color using a chromogen substrate (e.g., DAB).

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Image Analysis:

    • Acquire images of the stained sections using a light microscope.

    • Quantify the number of positively stained cells per unit area in the treated versus control tissues.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for confirming macrophage depletion and the mechanism of action of this compound.

experimental_workflow cluster_treatment Treatment Phase cluster_confirmation Confirmation Phase animal_model In Vivo Model (e.g., Tumor-bearing mice) treatment Administer Macrophage Depletion Agent animal_model->treatment control Administer Vehicle Control animal_model->control tissue_harvest Harvest Tissue treatment->tissue_harvest control->tissue_harvest flow_cytometry Flow Cytometry Analysis (Quantitative) tissue_harvest->flow_cytometry ihc Immunohistochemistry (Qualitative/Semi-quantitative) tissue_harvest->ihc data_analysis Data Analysis and Comparison flow_cytometry->data_analysis ihc->data_analysis

Caption: Experimental workflow for confirming macrophage depletion.

mechanism_of_action cluster_signaling CSF-1R Signaling Pathway cluster_inhibition Inhibition by this compound csf1 CSF-1 (Ligand) csf1r CSF-1R (Receptor Tyrosine Kinase) csf1->csf1r dimerization Dimerization & Autophosphorylation csf1r->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->downstream survival Macrophage Survival, Proliferation, Differentiation downstream->survival apoptosis Macrophage Apoptosis downstream->apoptosis Leads to jnj This compound inhibition Inhibition of ATP Binding Pocket jnj->inhibition inhibition->dimerization Blocks

Caption: Mechanism of action of this compound.

References

JNJ-28312141: A Preclinical Overview and Comparative Clinical Analysis of CSF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of the potent CSF-1R/FLT3 inhibitor, JNJ-28312141, reveals a promising anti-tumor agent. In the absence of clinical trial data for this specific compound, this guide provides a comparative analysis with clinically validated CSF-1R inhibitors, pexidartinib and vimseltinib, and the bone-targeting agent, zoledronate, offering a broader perspective for researchers and drug development professionals.

Executive Summary

This compound is an orally active, potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Preclinical studies have demonstrated its efficacy in reducing tumor growth, tumor-associated macrophages (TAMs), and angiogenesis in solid tumor models.[3] Furthermore, it has shown superiority to the bisphosphonate zoledronate in reducing tumor-associated osteoclasts in a model of bone metastases.[2] Despite these promising preclinical findings, this compound does not appear to have advanced into human clinical trials.

This guide provides a comprehensive overview of the preclinical data for this compound and a comparative analysis with two clinically approved CSF-1R inhibitors, pexidartinib and vimseltinib, which have demonstrated efficacy in tenosynovial giant cell tumor (TGCT). Additionally, a comparison with zoledronate is included to highlight differing mechanisms in the context of bone metastases.

This compound: Preclinical Data

Mechanism of Action

This compound is a potent inhibitor of the CSF-1R kinase with an IC50 value of 0.00069 μmol/L.[3] It also exhibits inhibitory activity against other kinases, including KIT, AXL, TRKA, and FLT3.[3] The inhibition of CSF-1R disrupts the signaling pathway responsible for the proliferation, differentiation, and survival of macrophages and osteoclasts.[2] By targeting TAMs, this compound reduces their pro-tumoral functions, such as promoting angiogenesis and suppressing anti-tumor immunity.[3] Its additional activity against FLT3 suggests potential therapeutic utility in FLT3-dependent acute myeloid leukemia.[2]

Signaling Pathway

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS JNJ28312141 This compound JNJ28312141->CSF1R Inhibits AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

CSF-1R Signaling Pathway Inhibition by this compound.
In Vivo Efficacy

In a xenograft model of H460 non-small cell lung adenocarcinoma, oral administration of this compound resulted in a dose-dependent reduction in tumor growth.[3] At doses of 25, 50, and 100 mg/kg, average tumor weights were reduced by 21%, 32%, and 45%, respectively.[3] This anti-tumor effect was associated with a significant reduction in TAMs and tumor microvasculature.[3]

In a model of MRMT-1 mammary carcinoma-induced bone erosion, this compound was compared to zoledronate. Both agents reduced tumor growth and preserved bone.[2] However, this compound was superior to zoledronate in reducing the number of tumor-associated osteoclasts.[2]

Comparative Analysis: this compound (Preclinical) vs. Clinically Approved CSF-1R Inhibitors

Since no clinical trial data for this compound is publicly available, this section compares its preclinical profile with the clinical trial results of two FDA-approved CSF-1R inhibitors, pexidartinib and vimseltinib, in the treatment of TGCT, a disease driven by CSF-1R signaling.

FeatureThis compound (Preclinical)Pexidartinib (Clinical - ENLIVEN Trial)Vimseltinib (Clinical - MOTION Trial)
Primary Target CSF-1R, FLT3[1][2]CSF-1R, KIT, FLT3[3]CSF-1R[1][4]
Indication Solid tumors, bone metastases, AML (proposed)[2]Tenosynovial Giant Cell Tumor (TGCT)Tenosynovial Giant Cell Tumor (TGCT)[5][6]
Efficacy Endpoint Tumor growth inhibition, reduced TAMs & angiogenesis[3]Overall Response Rate (ORR) by RECIST v1.1Overall Response Rate (ORR) by RECIST v1.1
Response Rate 45% tumor weight reduction at 100 mg/kg[3]Week 25: 39% vs 0% for placebo[7] Long-term: 60.4%[2]Week 25: 40% vs 0% for placebo[8] Long-term (Phase 1/2): 64-72%[9]
Key Adverse Events Not applicable (preclinical)Hepatotoxicity (including serious cases), hair color changes, fatigue, nausea[7]Generally well-tolerated, increased blood creatine phosphokinase, no evidence of cholestatic hepatotoxicity[8]

Comparative Analysis: this compound (Preclinical) vs. Zoledronate

This comparison focuses on the differing mechanisms for inhibiting bone resorption in the context of bone metastases.

FeatureThis compound (Preclinical)Zoledronate
Mechanism of Action Inhibits CSF-1R, thereby reducing osteoclast differentiation and survival.[2]A bisphosphonate that inhibits farnesyl pyrophosphate synthase in osteoclasts, leading to their apoptosis and reduced bone resorption.[10][11]
Effect on Osteoclasts Superior reduction in tumor-associated osteoclasts compared to zoledronate in a preclinical model.[2]Induces osteoclast apoptosis.[10][12]
Primary Clinical Use Not clinically developed.Prevention of skeletal-related events in patients with bone metastases from solid tumors and multiple myeloma.[13][14]

Experimental Protocols

This compound Preclinical Studies
  • H460 Xenograft Model: H460 non-small cell lung adenocarcinoma cells were subcutaneously inoculated into nude mice.[4] Three days post-inoculation, mice were orally dosed twice daily on weekdays and once on weekends for 25 consecutive days with vehicle or this compound (25, 50, or 100 mg/kg).[4] Tumor volumes were measured by calipers.[4]

  • MRMT-1 Bone Erosion Model: MRMT-1 mammary carcinoma cells were inoculated into the tibias of rats.[4] Starting three days later, rats were dosed orally twice daily with vehicle or this compound (20 mg/kg) or subcutaneously every other day with zoledronate (0.030 mg/kg) until day 17.[4] Bone preservation was assessed by microradiography and microcomputed tomography.[4]

Pexidartinib (ENLIVEN) and Vimseltinib (MOTION) Clinical Trials

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (25 Weeks) cluster_assessment Primary Endpoint Assessment cluster_extension Open-Label Extension Eligibility Eligibility Criteria: - Symptomatic TGCT - Not amenable to surgery Randomize Randomization (2:1) Eligibility->Randomize Pex_Vim Pexidartinib or Vimseltinib Randomize->Pex_Vim Placebo Placebo Randomize->Placebo ORR Overall Response Rate (ORR) by RECIST v1.1 at Week 25 Pex_Vim->ORR Placebo->ORR OpenLabel Eligible patients from placebo arm can cross over to active treatment ORR->OpenLabel

General Workflow of Phase 3 Clinical Trials for TGCT.
  • Pexidartinib (ENLIVEN Study): This was a randomized, double-blind, placebo-controlled, phase 3 study.[7] Eligible patients had symptomatic, advanced TGCT not amenable to surgery.[7] Patients were randomized to receive pexidartinib (1000 mg/day for 2 weeks, then 800 mg/day) or placebo for 24 weeks.[15] The primary endpoint was the overall response rate (ORR) at week 25, assessed by RECIST v1.1.[7]

  • Vimseltinib (MOTION Study): This was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[8] Patients with symptomatic TGCT not amenable to surgery were randomized 2:1 to receive vimseltinib (30 mg twice weekly) or placebo.[8] The primary endpoint was the ORR at week 25, assessed by RECIST v1.1.[8]

Conclusion

This compound demonstrated significant anti-tumor and anti-resorptive activity in preclinical models, positioning it as a promising therapeutic candidate. While the reasons for its lack of clinical development are not publicly known, the clinical success of other CSF-1R inhibitors like pexidartinib and vimseltinib validates CSF-1R as a therapeutic target. The comparative data presented here underscores the potential of CSF-1R inhibition in oncology and provides a valuable reference for researchers in the field. The distinct mechanisms of action between CSF-1R inhibitors and bisphosphonates also highlight the diverse strategies available for managing cancer and its complications.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for JNJ-28312141

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of potent compounds like JNJ-28312141, a dual inhibitor of CSF-1R and FLT3, is paramount for ensuring personnel safety and environmental compliance. This document provides a comprehensive guide to the safe handling, operational protocols, and disposal of this research chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult your institution's specific safety protocols and the manufacturer's latest safety information. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on guidelines for handling potent laboratory compounds.[1][2][3]

Personal Protective Equipment (PPE): A risk assessment should determine the appropriate level of PPE.[1] For handling this compound, especially in solid form, the following is recommended:

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to powders, but potential for splashes exists. A fume hood is the primary means of protection.[1][3]
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound.Focus on preventing skin and eye exposure.[1]

Engineering Controls:

  • Always handle solid this compound in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][3]

  • Use a "containment at source" strategy to mitigate the risk of operator exposure.[4]

Emergency Procedures:

  • Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

  • Eye Contact: Rinse opened eyes for several minutes under running water.[6]

  • Inhalation: Move the individual to fresh air and seek medical help.[5]

  • Ingestion: Rinse the mouth with water and consult a physician.[5]

  • Spills: For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal as hazardous waste.[7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[7]

Proper Disposal Procedures

The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste.[5][8] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][7]

Step-by-Step Disposal Guide:

  • Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid compound.[1][8]

    • Solutions containing this compound.[1][8]

    • Contaminated consumables such as pipette tips, tubes, flasks, gloves, and lab coats.[1][8]

    • Contaminated sharps like needles and syringes.[8]

  • Containment and Labeling:

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.[1][8]

    • Liquid Waste: Collect in a leak-proof, sealable container that is compatible with the solvents used.[8][9]

    • Sharps Waste: Dispose of immediately into a puncture-proof, compliant sharps container.[8]

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents.[1][5]

  • Storage and Final Disposal:

    • Store sealed and labeled hazardous waste containers in a designated, secure area.

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8][10]

Experimental Protocols

The following is a summarized methodology for an in vivo study involving this compound, based on published research.

Objective: To evaluate the effect of this compound on tumor growth in a xenograft model.

Methodology:

  • Cell Inoculation: H460 lung adenocarcinoma cells are inoculated subcutaneously into nude mice.[11]

  • Dosing Administration: Three days after inoculation, oral dosing is initiated with vehicle (e.g., 20% HPβCD) or this compound at various concentrations (e.g., 25, 50, or 100 mg/kg).[11] Dosing is administered twice daily during the week and once daily on weekends for a specified period (e.g., 25 consecutive days).[11]

  • Tumor Volume Measurement: Tumor volumes are determined regularly by caliper measurement.[11]

  • Tissue Harvesting and Analysis: At the end of the study, tumors are harvested for analysis, such as immunohistochemistry for markers like F4/80 (macrophages) and CD31 (microvasculature).[11]

Quantitative Data

The following table summarizes the inhibitory activity of this compound against various kinases.

Target KinaseIC₅₀ (µmol/L)
CSF-1R0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088
Data sourced from AACR Journals[12]

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A H460 Cell Culture B Subcutaneous Inoculation in Nude Mice A->B C Initiate Dosing (Day 3) - Vehicle Control - this compound (25, 50, 100 mg/kg) B->C D Daily Oral Dosing (25 days) C->D E Regular Tumor Volume Measurement (Calipers) D->E F Harvest Tumors (Day 28) G Immunohistochemistry - F4/80 (Macrophages) - CD31 (Microvasculature) F->G H Data Analysis G->H

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Signaling Pathway Inhibition by this compound

G cluster_csf1r CSF-1R Pathway cluster_flt3 FLT3 Pathway JNJ This compound CSF1R CSF-1R JNJ->CSF1R Inhibits FLT3 FLT3 JNJ->FLT3 Inhibits CSF1 CSF-1 CSF1->CSF1R Macrophage Macrophage Proliferation & Differentiation CSF1R->Macrophage Osteoclast Osteoclast Differentiation CSF1R->Osteoclast AML AML Cell Proliferation FLT3->AML

Caption: this compound inhibits the CSF-1R and FLT3 signaling pathways.

References

Personal protective equipment for handling JNJ-28312141

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for JNJ-28312141

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the compound this compound. The following procedural guidance is based on standard laboratory safety protocols for potent research compounds, in the absence of a specific Safety Data Sheet (SDS). This compound is an orally active CSF1R and FLT3 inhibitor intended for research use only and is not for human or veterinary use.[1][2] As a potent kinase inhibitor, it should be handled with care to avoid potential biological effects through accidental exposure.

Personal Protective Equipment (PPE)

Due to the lack of specific hazard information, a cautious approach is recommended. The following table summarizes the minimum personal protective equipment that should be used when handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliant.To protect eyes from splashes or dust.
Body Protection Laboratory CoatStandard, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureUse when handling the solid compound or preparing solutions.To prevent inhalation of dust or aerosols.

Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound is shipped under ambient temperature as a non-hazardous chemical.[1][2]

  • For short-term storage (days to weeks), store at 0 - 4°C in a dry, dark place.[1][2]

  • For long-term storage (months to years), store at -20°C.[1][2]

Preparation of Solutions:

  • Work Area Preparation: Conduct all work with the solid compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • Pre-use Check: Before opening, allow the container to reach room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the solid compound on a calibrated analytical balance within the fume hood. Use appropriate weighing paper or a container.

  • Dissolving: Add the solvent to the solid and mix gently until fully dissolved. Refer to relevant research articles for appropriate solvents and concentrations.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

Disposal:

  • All waste materials, including empty containers, contaminated gloves, and weighing paper, should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Storage B Don Personal Protective Equipment (PPE) A->B C Prepare Workspace (Fume Hood) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Workspace F->G H Segregate and Label Waste G->H I Dispose of Waste per Regulations H->I

Caption: Workflow for handling this compound.

This information is intended for guidance in a research setting and does not replace a formal risk assessment. Always consult your institution's safety office for specific guidance and protocols.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.